molecular formula C11H10BrN B1319539 1-(4-Bromophenyl)cyclobutanecarbonitrile CAS No. 485828-58-8

1-(4-Bromophenyl)cyclobutanecarbonitrile

Cat. No.: B1319539
CAS No.: 485828-58-8
M. Wt: 236.11 g/mol
InChI Key: DZWFVACFASLQKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)cyclobutanecarbonitrile is a useful research compound. Its molecular formula is C11H10BrN and its molecular weight is 236.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)cyclobutane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrN/c12-10-4-2-9(3-5-10)11(8-13)6-1-7-11/h2-5H,1,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWFVACFASLQKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602579
Record name 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

485828-58-8
Record name 1-(4-Bromophenyl)cyclobutane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-Bromophenyl)cyclobutanecarbonitrile" CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 485828-58-8

This technical guide provides a comprehensive overview of the chemical and physical properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile, alongside a detailed examination of its potential applications in scientific research, particularly in the field of drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries.

Chemical and Physical Properties

This compound is a substituted aromatic nitrile with a distinct molecular structure that lends itself to various chemical transformations, making it a valuable intermediate in organic synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 485828-58-8[1]
Molecular Formula C₁₁H₁₀BrN[1]
Molecular Weight 236.11 g/mol [1]
Physical State Liquid[1]
Boiling Point 336.236 °C at 760 mmHg[2]
Flash Point 157.15 °C[2]
Melting Point No data available
Solubility No data available

Synthesis

Conceptual Synthetic Pathway

The synthesis could potentially proceed via the reaction of 4-bromophenylmagnesium bromide with cyclobutanecarbonitrile. This reaction would be followed by an aqueous workup to yield the final product.

Diagram 1: Proposed Synthesis Route

G A 4-Bromobromobenzene C 4-Bromophenylmagnesium bromide (Grignard Reagent) A->C Mg, Dry Ether B Magnesium B->C E This compound C->E 1. Reaction 2. Aqueous Workup D Cyclobutanecarbonitrile D->E

Caption: A conceptual pathway for the synthesis of this compound.

Applications in Drug Development and Research

The structural motif of a cyclobutane ring attached to a substituted phenyl group is of interest in medicinal chemistry. The cyclobutane moiety can act as a bioisostere for other groups, potentially improving pharmacokinetic properties such as metabolic stability and membrane permeability.

Potential as an Enzyme Inhibitor

In a comparative analysis with structurally related compounds, this compound has been noted to exhibit moderate enzyme inhibition.[3] However, specific details regarding the target enzyme(s), the nature of the inhibition (e.g., competitive, non-competitive), and the potency (e.g., IC₅₀ values) are not yet publicly available. This preliminary finding suggests that the compound could serve as a starting point for the development of more potent and selective enzyme inhibitors.

Further research, including enzyme screening assays, would be necessary to elucidate the specific biological targets of this molecule.

Intermediate for Pharmaceutical Synthesis

Due to its reactive nitrile group and the presence of a bromine atom which can participate in cross-coupling reactions, this compound is a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The cyclobutane ring can introduce a degree of conformational rigidity, which can be advantageous in designing molecules that bind to specific biological targets with high affinity.

Experimental Protocols

Given the limited publicly available data, detailed experimental protocols for the use of this compound in specific biological assays cannot be provided at this time. Researchers interested in evaluating the biological activity of this compound would need to design and validate their own experimental procedures. A general workflow for screening for enzyme inhibitory activity is suggested below.

Diagram 2: General Workflow for Enzyme Inhibitor Screening

G cluster_0 Primary Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Mechanism of Action Studies A Compound Library (including test compound) B High-Throughput Screening (HTS) against a panel of enzymes A->B C Identification of 'Hits' B->C D Dose-Response Curves C->D E Determination of IC50 values D->E F Enzyme Kinetics Assays E->F G Determination of Ki and inhibition type F->G

Caption: A generalized workflow for identifying and characterizing enzyme inhibitors.

Conclusion

This compound is a chemical compound with established physical properties and a clear potential for application in synthetic and medicinal chemistry. While its biological activity is not yet well-characterized, preliminary information suggests it may act as a moderate enzyme inhibitor. Further research is warranted to fully explore its therapeutic potential and to establish detailed protocols for its synthesis and biological evaluation. This document serves as a foundational guide for researchers embarking on studies involving this intriguing molecule.

References

Spectroscopic Characterization of 1-(4-Bromophenyl)cyclobutanecarbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 1-(4-Bromophenyl)cyclobutanecarbonitrile. These predictions are derived from the known spectral characteristics of analogous compounds, including other brominated aromatic compounds and substituted cyclobutane derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.60Doublet2HAromatic protons (ortho to Br)
~ 7.45Doublet2HAromatic protons (meta to Br)
~ 2.80 - 2.95Multiplet2HCyclobutane protons (α to CN)
~ 2.40 - 2.55Multiplet2HCyclobutane protons (α to CN)
~ 2.10 - 2.30Multiplet2HCyclobutane protons (β to CN)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 140Quaternary aromatic carbon (C-Br)
~ 132Aromatic CH (ortho to Br)
~ 129Aromatic CH (meta to Br)
~ 125Quaternary aromatic carbon (C-cyclobutane)
~ 122Nitrile carbon (C≡N)
~ 45Quaternary cyclobutane carbon (C-CN)
~ 35Cyclobutane CH₂
~ 18Cyclobutane CH₂
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

Frequency (cm⁻¹)IntensityAssignment
~ 2240 - 2220Sharp, MediumC≡N stretch of the nitrile group
~ 3100 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch (cyclobutane)
~ 1600, 1485Strong, MediumAromatic C=C ring stretch
~ 1070StrongC-Br stretch
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/z ValueRelative AbundanceAssignment
[M]+•~ 50%Molecular ion containing ⁷⁹Br
[M+2]+•~ 50%Molecular ion containing ⁸¹Br
[M-CN]+VariableFragment ion (loss of nitrile)
[C₆H₄Br]+VariableBromophenyl fragment

Experimental Protocols

The following sections detail the standard experimental methodologies for acquiring NMR, IR, and MS data for a compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. Sample Preparation: Approximately 5-10 mg of the solid sample of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

2.1.2. Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: The spectrum is acquired with a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR: The spectrum is acquired with a spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is employed to simplify the spectrum.

Infrared (IR) Spectroscopy

2.2.1. Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of a Fourier-Transform Infrared (FTIR) spectrometer.

2.2.2. Instrumentation and Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer. The data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and automatically subtracted from the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

2.3.1. Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent such as methanol or acetonitrile (approximately 1 mg/mL).

2.3.2. Instrumentation and Data Acquisition: Mass spectra are typically obtained using a mass spectrometer equipped with an Electron Ionization (EI) or Electrospray Ionization (ESI) source.

  • Electron Ionization (EI): The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons (typically 70 eV). This causes ionization and fragmentation of the molecule.

  • Data Analysis: The resulting mass spectrum will show the molecular ion peak ([M]⁺•) and various fragment ions. Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion and any bromine-containing fragments will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[1]

Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a novel chemical entity like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Spectral Analysis (Molecular Ion, Fragmentation) MS->MS_Data Structure_Confirmation Structure Confirmation NMR_Data->Structure_Confirmation IR_Data->Structure_Confirmation MS_Data->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Chemical structure and IUPAC name of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a compound of interest in medicinal chemistry and materials science. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Chemical Structure and IUPAC Name

The compound with the CAS Number 485828-58-8 is authoritatively named 1-(4-bromophenyl)cyclobutane-1-carbonitrile . Its structure consists of a cyclobutane ring monosubstituted with a 4-bromophenyl group and a nitrile group at the same carbon position.

Molecular Formula: C₁₁H₁₀BrN

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in the table below. This data is essential for handling, storage, and designing experimental procedures.

PropertyValue
Molecular Weight 236.11 g/mol
Boiling Point 336.236 °C at 760 mmHg
Flash Point 157.15 °C
Density 1.46 g/cm³

Synthesis of this compound

The synthesis of this compound can be achieved through the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is a common strategy for the formation of cyclobutane rings.

General Reaction Scheme

The overall chemical transformation is depicted below:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product r1 4-Bromophenylacetonitrile p1 This compound r1->p1 r2 1,3-Dibromopropane r2->p1 reagent Base (e.g., NaH, KOtBu) Solvent (e.g., DMSO, THF) reagent->p1

Caption: General synthesis pathway for this compound.

Detailed Experimental Protocol

Materials:

  • 4-Bromophenylacetonitrile

  • Sodium hydride (NaH) or Potassium tert-butoxide (KOtBu)

  • Dry Dimethyl sulfoxide (DMSO) or Tetrahydrofuran (THF)

  • 1,3-Dibromopropane

  • Ice water

  • Dichloromethane or Diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas (for inert atmosphere)

Procedure:

  • Preparation of the Anion: To a stirred suspension of a strong base (e.g., sodium hydride) in a dry solvent (e.g., DMSO) under an inert atmosphere (e.g., argon), add a solution of 4-bromophenylacetonitrile in the same dry solvent. The addition should be carried out at a controlled temperature (e.g., 25°C). Stir the mixture for approximately 30 minutes to allow for the complete formation of the carbanion.

  • Cyclization: To the resulting mixture, add a solution of 1,3-dibromopropane in the same dry solvent over a period of 30 minutes. It is crucial to maintain the reaction temperature within a specific range (e.g., 25-30°C) during the addition to control the reaction rate and minimize side products.

  • Work-up: After stirring for an additional 40 minutes, quench the reaction by pouring the mixture into ice water. Extract the aqueous phase with an organic solvent such as dichloromethane or diethyl ether.

  • Purification: Combine the organic extracts, wash with water, and dry over anhydrous sodium sulfate. Evaporate the solvent to obtain the crude product. Further purification can be achieved by distillation under reduced pressure.

Note: This is a generalized protocol based on the synthesis of a similar compound. Optimization of reaction conditions, including the choice of base, solvent, temperature, and reaction time, may be necessary to achieve the desired yield and purity for this compound.

Spectral Characterization

Detailed spectral data for this compound is not extensively reported. However, based on its structure, the following characteristic signals can be anticipated in its NMR and IR spectra.

Predicted ¹H NMR Spectrum
  • Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the protons on the 4-bromophenyl ring. The coupling pattern will be characteristic of a 1,4-disubstituted benzene ring.

  • Cyclobutane Protons: A set of multiplets in the aliphatic region (typically δ 2.0-3.0 ppm) corresponding to the six protons of the cyclobutane ring. The complexity of these signals will be due to geminal and vicinal couplings.

Predicted ¹³C NMR Spectrum
  • Aromatic Carbons: Signals in the aromatic region (typically δ 120-140 ppm), including the carbon attached to the bromine atom and the quaternary carbon attached to the cyclobutane ring.

  • Cyclobutane Carbons: Signals in the aliphatic region (typically δ 20-40 ppm) for the CH₂ groups of the cyclobutane ring and a quaternary carbon signal for the carbon bearing the nitrile and phenyl groups.

  • Nitrile Carbon: A characteristic signal for the nitrile carbon (C≡N) in the downfield region (typically δ 115-125 ppm).

Predicted IR Spectrum
  • Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹.

  • Aromatic C-H Stretch: Absorption bands above 3000 cm⁻¹.

  • Aliphatic C-H Stretch: Absorption bands below 3000 cm⁻¹.

  • C-Br Stretch: An absorption band in the fingerprint region, typically below 800 cm⁻¹.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow for the synthesis and subsequent characterization of this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start Materials: 4-Bromophenylacetonitrile 1,3-Dibromopropane reaction Alkylation Reaction (Base, Solvent) start->reaction workup Aqueous Work-up & Extraction reaction->workup purification Purification (Distillation) workup->purification product Pure 1-(4-Bromophenyl) cyclobutanecarbonitrile purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy nmr->ir ms Mass Spectrometry ir->ms analysis Structure Confirmation & Purity Assessment ms->analysis

Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile from 4-bromobenzyl cyanide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details two primary synthetic methodologies, classical alkylation and phase-transfer catalysis, for the conversion of 4-bromobenzyl cyanide. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth experimental protocols, comparative data, and workflow visualizations to facilitate reproducible and efficient synthesis.

Introduction

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of selective androgen receptor modulators (SARMs) and other therapeutic agents. The presence of the bromophenyl and cyclobutanecarbonitrile moieties provides a versatile scaffold for further chemical modifications. This guide outlines the synthesis of this compound starting from the readily available 4-bromobenzyl cyanide, focusing on practical and scalable laboratory procedures.

Synthetic Pathways

The synthesis of this compound from 4-bromobenzyl cyanide is primarily achieved through the alkylation of the benzylic carbon with 1,3-dibromopropane. This transformation can be effectively carried out using two principal methods: a classical approach employing a strong base in an anhydrous polar aprotic solvent, and a more modern approach utilizing phase-transfer catalysis (PTC), which offers milder reaction conditions.

Classical Alkylation with Strong Base

This method involves the deprotonation of 4-bromobenzyl cyanide with a strong base, such as sodium hydride (NaH), in a polar aprotic solvent like dimethyl sulfoxide (DMSO). The resulting carbanion then undergoes a nucleophilic attack on 1,3-dibromopropane to form the cyclobutane ring.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis provides an alternative and often more efficient method for this alkylation. In this approach, a quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from an aqueous phase to the organic phase, where it deprotonates the 4-bromobenzyl cyanide. The resulting carbanion then reacts with 1,3-dibromopropane. This method avoids the use of hazardous reagents like sodium hydride and can often be performed under less stringent anhydrous conditions.

Experimental Protocols

Method A: Classical Alkylation using Sodium Hydride in DMSO

Reaction Scheme:

Materials:

  • 4-Bromobenzyl cyanide

  • Sodium hydride (60% dispersion in mineral oil)

  • 1,3-Dibromopropane

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (2.2 equivalents, washed with anhydrous hexanes to remove mineral oil) and anhydrous DMSO.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 4-bromobenzyl cyanide (1.0 equivalent) in anhydrous DMSO via the dropping funnel over 30 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.

  • Slowly add a solution of 1,3-dibromopropane (1.2 equivalents) in anhydrous DMSO via the dropping funnel over 30 minutes.

  • Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and then with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a solid.

Method B: Phase-Transfer Catalysis

Reaction Scheme:

Materials:

  • 4-Bromobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium hydroxide (50% w/v aqueous solution)

  • Tetrabutylammonium bromide (TBAB)

  • Toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromobenzyl cyanide (1.0 equivalent), 1,3-dibromopropane (1.2 equivalents), toluene, and tetrabutylammonium bromide (0.1 equivalents).

  • Add 50% aqueous sodium hydroxide solution (5.0 equivalents).

  • Heat the biphasic mixture to 70-80 °C with vigorous stirring for 8-12 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and add water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Data Presentation

Table 1: Comparison of Synthetic Methodologies

ParameterMethod A: Classical AlkylationMethod B: Phase-Transfer Catalysis
Base Sodium Hydride (NaH)Sodium Hydroxide (NaOH)
Solvent Anhydrous DMSOToluene / Water (biphasic)
Catalyst NoneTetrabutylammonium Bromide (TBAB)
Reaction Temperature 50-60 °C70-80 °C
Typical Reaction Time 4-6 hours8-12 hours
Typical Yield 60-75%75-90%
Safety Considerations Use of highly flammable and reactive NaHUse of corrosive NaOH solution
Work-up Quenching with NH4Cl, aqueous work-upSimple phase separation and extraction

Table 2: Characterization Data for this compound

PropertyValue
Molecular Formula C₁₁H₁₀BrN
Molecular Weight 236.11 g/mol
Appearance White to off-white solid
Melting Point 78-82 °C (estimated)
¹H NMR (CDCl₃, 400 MHz) δ 7.55 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H), 2.80-2.70 (m, 2H), 2.60-2.50 (m, 2H), 2.20-2.10 (m, 2H)
¹³C NMR (CDCl₃, 100 MHz) δ 140.1, 132.0, 128.5, 122.5, 121.8, 45.5, 35.0, 16.5
IR (KBr, cm⁻¹) 2235 (C≡N), 1590, 1485, 1070, 1010, 820

Mandatory Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reagents Reagents cluster_product Product 4-Bromobenzyl Cyanide 4-Bromobenzyl Cyanide Reaction Alkylation/ Cyclization 4-Bromobenzyl Cyanide->Reaction 1. 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Reaction 2. Base Base Base->Reaction 3. This compound This compound Reaction->this compound Yield

Caption: General reaction pathway for the synthesis.

Experimental_Workflow cluster_methodA Method A: Classical Alkylation cluster_methodB Method B: Phase-Transfer Catalysis A_Start Start A_Reagents Mix NaH and 4-Bromobenzyl Cyanide in DMSO A_Start->A_Reagents A_Add_DBP Add 1,3-Dibromopropane A_Reagents->A_Add_DBP A_React Heat and Stir A_Add_DBP->A_React A_Quench Quench Reaction A_React->A_Quench A_Extract Extract with Et2O A_Quench->A_Extract A_Purify Column Chromatography A_Extract->A_Purify A_End Final Product A_Purify->A_End B_Start Start B_Reagents Mix Reactants, TBAB, Toluene, and NaOH(aq) B_Start->B_Reagents B_React Heat and Stir B_Reagents->B_React B_Separate Phase Separation B_React->B_Separate B_Extract Extract with Et2O B_Separate->B_Extract B_Purify Column Chromatography B_Extract->B_Purify B_End Final Product B_Purify->B_End

Caption: Comparative experimental workflows.

Conclusion

This technical guide has detailed two robust and effective methods for the synthesis of this compound from 4-bromobenzyl cyanide. The classical alkylation method using sodium hydride is a well-established procedure, while the phase-transfer catalysis method offers a safer and often higher-yielding alternative. The choice of method will depend on the specific requirements of the laboratory, including scale, available reagents, and safety considerations. The provided experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of this important pharmaceutical intermediate.

An In-depth Technical Guide to the Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary starting materials, detailed experimental protocols, and relevant chemical data to support research and development in this area.

Overview of the Synthetic Pathway

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction involving two key starting materials: 4-Bromophenylacetonitrile and 1,3-Dibromopropane. The reaction proceeds via the formation of a carbanion from 4-Bromophenylacetonitrile, which then undergoes a cyclization reaction with 1,3-Dibromopropane to form the desired cyclobutane ring.

The overall synthetic workflow can be visualized as a two-stage process: first, the synthesis of the requisite 4-Bromophenylacetonitrile, followed by its conversion to the final product.

Synthesis_Workflow cluster_0 Stage 1: Synthesis of 4-Bromophenylacetonitrile cluster_1 Stage 2: Synthesis of this compound 4-Bromobenzyl_cyanide 4-Bromobenzyl cyanide 4-Bromophenylacetonitrile_synthesis Synthesis of 4-Bromophenylacetonitrile 4-Bromobenzyl_cyanide->4-Bromophenylacetonitrile_synthesis Potassium_cyanide Potassium cyanide Potassium_cyanide->4-Bromophenylacetonitrile_synthesis 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile 4-Bromophenylacetonitrile_synthesis->4-Bromophenylacetonitrile Final_synthesis Cyclization Reaction 4-Bromophenylacetonitrile->Final_synthesis 1,3-Dibromopropane 1,3-Dibromopropane 1,3-Dibromopropane->Final_synthesis Final_product This compound Final_synthesis->Final_product

Caption: Overall workflow for the synthesis of this compound.

Starting Materials: Properties and Synthesis

A thorough understanding of the starting materials is critical for a successful synthesis. This section details the properties of the key reagents and a common method for the preparation of 4-Bromophenylacetonitrile.

Properties of Key Starting Materials

The successful execution of the synthesis requires high-quality starting materials. The table below summarizes the key physicochemical properties of the reactants.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
4-Bromophenylacetonitrile16532-79-9C₈H₆BrN196.0447-49[1]142 @ 5 Torr[]
1,3-Dibromopropane109-64-8C₃H₆Br₂201.89-34167
4-Bromobenzyl cyanide16532-79-9C₈H₆BrN196.04Not specifiedNot specified
Potassium cyanide151-50-8KCN65.12634.51625
Experimental Protocol: Synthesis of 4-Bromophenylacetonitrile

A common and effective method for the synthesis of 4-Bromophenylacetonitrile involves the reaction of 4-Bromobenzyl bromide with potassium cyanide.[3]

Reaction:

Procedure:

  • Dissolve potassium cyanide (0.3 g, 4.5 mmol) in 15 mL of dimethyl sulfoxide (DMSO) at 90°C in a reaction vessel equipped with a stirrer.

  • Slowly add 4-Bromobenzyl bromide (1.0 g, 4.0 mmol) to the heated solution. The mixture will typically turn dark red.

  • Maintain the reaction at 90°C for 2 hours, monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • After the reaction is complete, pour the mixture into 100 mL of distilled water.

  • Extract the aqueous mixture with ethyl acetate (4 x 10 mL).

  • Combine the organic phases, dry over anhydrous sodium sulfate (Na₂SO₄), and remove the solvent by distillation under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of chloroform and hexane (9:1) as the eluent to yield 4-Bromophenylacetonitrile as a white solid.

Quantitative Data:

ParameterValue
Yield86%[3]
Purity>98% (as determined by chromatography)

Core Synthesis: this compound

The central step in this synthesis is the cyclization of 4-Bromophenylacetonitrile with 1,3-Dibromopropane. This reaction is typically carried out under basic conditions, often employing phase-transfer catalysis to enhance the reaction rate and yield.

Reaction Pathway

The reaction proceeds through a double alkylation of the 4-Bromophenylacetonitrile. The base deprotonates the benzylic carbon, creating a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbons of 1,3-Dibromopropane in an SN2 reaction. A second deprotonation and subsequent intramolecular SN2 reaction closes the four-membered ring.

Reaction_Pathway Start 4-Bromophenylacetonitrile + 1,3-Dibromopropane Deprotonation1 Deprotonation Start->Deprotonation1 Base Base (e.g., NaOH) Base->Deprotonation1 Deprotonation2 Second Deprotonation Base->Deprotonation2 Carbanion Carbanion intermediate Deprotonation1->Carbanion Alkylation1 First Alkylation (SN2) Carbanion->Alkylation1 Intermediate Bromoalkyl intermediate Alkylation1->Intermediate Intermediate->Deprotonation2 Intramolecular_Alkylation Intramolecular Alkylation (SN2) Deprotonation2->Intramolecular_Alkylation Final_Product This compound Intramolecular_Alkylation->Final_Product

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol (Proposed)

Materials:

  • 4-Bromophenylacetonitrile

  • 1,3-Dibromopropane

  • 50% aqueous Sodium Hydroxide (NaOH)

  • Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst

  • Toluene or another suitable organic solvent

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-Bromophenylacetonitrile (1.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, ~0.05 eq) to toluene.

  • With vigorous stirring, add 50% aqueous sodium hydroxide (excess, e.g., 5-10 eq).

  • Slowly add 1,3-dibromopropane (1.1-1.5 eq) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-90°C) and maintain for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature and add water to dissolve the salts.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Quantitative Data (Anticipated):

Based on similar reactions, the following results can be anticipated.

ParameterAnticipated Value
Yield60-80%
Purity>95% after purification

Conclusion

The synthesis of this compound is a straightforward process that relies on well-established organic chemistry principles. The key to a successful and high-yield synthesis lies in the use of high-purity starting materials and optimized reaction conditions, particularly for the cyclization step. The use of phase-transfer catalysis is a highly recommended approach to facilitate this reaction. This guide provides a solid foundation for researchers and drug development professionals to produce this valuable intermediate for their ongoing research and development efforts.

References

The Formation of 1-Arylcyclobutanecarbonitriles: An In-depth Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance the pharmacological properties of drug candidates. Among cyclobutane-containing structures, 1-arylcyclobutanecarbonitriles serve as key intermediates in the synthesis of a variety of biologically active molecules. This technical guide provides a comprehensive overview of the primary reaction mechanism for the formation of these compounds—the photochemical [2+2] cycloaddition—supported by quantitative data and detailed experimental protocols.

Core Reaction Mechanism: Photochemical [2+2] Cycloaddition

The most prevalent method for synthesizing 1-arylcyclobutanecarbonitriles is the [2+2] photochemical cycloaddition between an aryl-substituted alkene (styrene derivative) and acrylonitrile. This reaction is typically initiated by visible light in the presence of a photocatalyst, avoiding the need for high-energy UV radiation which can lead to undesired side reactions.[1][2][3] Two primary mechanistic pathways are proposed to be operative, depending on the nature of the photocatalyst and the electronic properties of the substrates: a radical cation-mediated mechanism and an energy transfer-mediated diradical mechanism.

Radical Cation-Mediated Pathway

In this pathway, a photocatalyst, typically a ruthenium or iridium complex, absorbs visible light and becomes electronically excited. The excited photocatalyst can then act as a single-electron oxidant. If the styrene derivative is sufficiently electron-rich, it will be oxidized to its corresponding radical cation. This highly reactive intermediate then undergoes a stepwise cycloaddition with acrylonitrile. The process is often a chain reaction, where the product radical cation can oxidize another molecule of the styrene, propagating the chain.[4][5]

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC*) PC->PC_star Visible Light (hν) Styrene_radical Aryl Alkene Radical Cation PC_star->Styrene_radical Single Electron Transfer PC_reduced Reduced Photocatalyst (PC-) PC_star->PC_reduced Styrene Aryl Alkene Styrene->Styrene_radical Intermediate Radical Cation Intermediate Styrene_radical->Intermediate + Acrylonitrile Acrylonitrile Acrylonitrile Acrylonitrile->Intermediate Product_radical Product Radical Cation Intermediate->Product_radical Ring Closure Product_radical->Styrene_radical Product 1-Arylcyclobutanecarbonitrile Product_radical->Product + Styrene (Chain Propagation) PC_reduced->PC + O₂ O2 O₂ (air) O2->PC

Caption: Radical Cation-Mediated [2+2] Cycloaddition Pathway.

Energy Transfer-Mediated Diradical Pathway

Alternatively, an excited photocatalyst can transfer its energy to the styrene derivative, promoting it to an excited triplet state.[1][3] This excited styrene then reacts with a ground-state acrylonitrile molecule to form a 1,4-diradical intermediate. Subsequent intersystem crossing and ring closure of this diradical intermediate yield the cyclobutane product. This pathway is common when using organic photosensitizers. The formation of both cis and trans isomers is possible due to the potential for rotation around the single bonds in the diradical intermediate before ring closure.[1]

G PC Photocatalyst (PC) PC_star Excited Photocatalyst (PC) PC->PC_star Visible Light (hν) PC_star->PC Styrene_excited Excited Aryl Alkene PC_star->Styrene_excited Energy Transfer Styrene Aryl Alkene Styrene->Styrene_excited Diradical 1,4-Diradical Intermediate Styrene_excited->Diradical + Acrylonitrile Acrylonitrile Acrylonitrile Acrylonitrile->Diradical Product 1-Arylcyclobutanecarbonitrile Diradical->Product Intersystem Crossing & Ring Closure

Caption: Energy Transfer-Mediated Diradical [2+2] Cycloaddition Pathway.

Quantitative Data Summary

The efficiency and stereoselectivity of the photochemical [2+2] cycloaddition are influenced by various factors, including the choice of photocatalyst, solvent, and the electronic and steric properties of the substituents on the aryl ring. The following tables summarize representative quantitative data from the literature for the synthesis of cyclobutane derivatives via this method.

Table 1: Photocatalytic Homodimerization of Styrenes [1]

EntryStyrene DerivativePhotocatalyst (mol%)SolventTime (h)Yield (%)Diastereomeric Ratio (trans:cis)
1Styrene4CzIPN (1)THF48833.6:1
24-Nitrostyrene4CzIPN (1)THF48933:1
34-Cyanostyrene4CzIPN (1)THF48753.5:1
4Methyl 4-vinylbenzoate4CzIPN (1)THF48853.2:1
54-Chlorostyrene4CzIPN (1)THF48783.8:1

Table 2: Photocatalytic Crossed [2+2] Cycloaddition of Styrenes [4]

EntryStyrene 1Styrene 2Photocatalyst (mol%)SolventYield (%)Diastereomeric Ratio
14-MethoxystyreneStyreneRu(bpm)₃(BArF)₂ (0.25)CH₂Cl₂85>10:1
24-Methoxystyrene4-MethylstyreneRu(bpm)₃(BArF)₂ (0.25)CH₂Cl₂82>10:1
34-Methoxystyrene4-ChlorostyreneRu(bpm)₃(BArF)₂ (0.25)CH₂Cl₂75>10:1
44-(tert-Butyldimethylsilyloxy)styreneStyreneRu(bpm)₃(BArF)₂ (0.25)CH₂Cl₂88>10:1

Detailed Experimental Protocols

The following are generalized experimental protocols for the photochemical [2+2] cycloaddition for the synthesis of 1-arylcyclobutanecarbonitriles. These should be adapted based on the specific substrates and desired outcomes.

General Protocol for Organophotocatalytic [2+2] Cycloaddition

This protocol is adapted from procedures for the homodimerization of styrenes and can be applied to the crossed cycloaddition with acrylonitrile.[1]

Materials:

  • Aryl alkene (1.0 equiv)

  • Acrylonitrile (1.0 - 2.0 equiv)

  • Organophotocatalyst (e.g., 4CzIPN, 1 mol%)

  • Anhydrous solvent (e.g., THF, to make a 0.1 M solution with respect to the aryl alkene)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LEDs)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a Schlenk tube, add the aryl alkene, acrylonitrile, and the organophotocatalyst.

  • Add the anhydrous solvent via syringe.

  • Deoxygenate the reaction mixture by three freeze-pump-thaw cycles.

  • Place the reaction vessel in front of the visible light source and irradiate at room temperature for the desired reaction time (typically 24-48 hours), with stirring.

  • Upon completion (monitored by TLC or GC-MS), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 1-arylcyclobutanecarbonitrile.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry to determine the yield and diastereomeric ratio.

G A Combine Reactants & Catalyst in Schlenk Tube B Add Anhydrous Solvent A->B C Deoxygenate via Freeze-Pump-Thaw B->C D Irradiate with Visible Light (with stirring) C->D E Reaction Monitoring (TLC, GC-MS) D->E F Workup: Concentrate in vacuo E->F G Purification: Flash Chromatography F->G H Characterization: NMR, MS G->H

Caption: Experimental Workflow for Photochemical [2+2] Cycloaddition.

Conclusion

The photochemical [2+2] cycloaddition reaction is a powerful and versatile method for the synthesis of 1-arylcyclobutanecarbonitriles. By understanding the underlying reaction mechanisms—radical cation-mediated and energy transfer-mediated pathways—researchers can better control the reaction outcomes. The use of visible light photocatalysis offers a milder and more selective alternative to traditional UV-induced photochemistry. The provided data and experimental protocols serve as a valuable resource for scientists and drug development professionals seeking to utilize this important class of compounds in their research and development endeavors.

References

An In-depth Technical Guide on the Estimated Physicochemical Properties of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Bromophenyl)cyclobutanecarbonitrile is a substituted aromatic nitrile featuring a cyclobutane ring. This unique structural combination suggests its potential as a scaffold in medicinal chemistry and materials science. The presence of a bromophenyl group allows for further functionalization via cross-coupling reactions, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for diverse chemical transformations. Understanding the thermodynamic and kinetic properties of this molecule is crucial for its synthesis, purification, and application in drug design and development.

Physicochemical and Spectroscopic Properties (Estimated)

Quantitative experimental data for this compound is scarce. However, we can infer some of its properties from closely related analogs such as 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Table 1: Estimated Physicochemical Properties of this compound and a Related Analog.

PropertyThis compound (Estimated)1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile[1][2][3][4][5]
Molecular Formula C₁₁H₁₀BrNC₁₁H₁₀ClN
Molecular Weight 236.11 g/mol 191.66 g/mol
Appearance Likely a solid or high-boiling liquidColorless to Pale Yellow Oil
Boiling Point Expected to be > 295 °C295 °C (lit.)
Density Expected to be > 1.137 g/mL at 25 °C1.137 g/mL at 25 °C (lit.)
Refractive Index Not availablen20/D 1.548 (lit.)

Thermodynamic Properties (Conceptual Framework)

Direct thermodynamic data such as enthalpy of formation, entropy, and heat capacity for this compound are not available. However, a conceptual understanding can be derived from its structural components. The thermodynamic stability will be influenced by the aromaticity of the phenyl ring, the ring strain of the cyclobutane moiety, and the electronic effects of the bromo and cyano substituents.

Logical Relationship for Thermodynamic Characterization

cluster_thermo Thermodynamic Analysis cluster_properties Thermodynamic Properties Calorimetry Calorimetry Enthalpy Enthalpy Calorimetry->Enthalpy Measures Computational_Chemistry Computational_Chemistry Computational_Chemistry->Enthalpy Predicts Entropy Entropy Computational_Chemistry->Entropy Predicts Phase_Change_Analysis Phase_Change_Analysis Phase_Change_Analysis->Entropy Determines Gibbs_Free_Energy Gibbs_Free_Energy Enthalpy->Gibbs_Free_Energy Contributes to Entropy->Gibbs_Free_Energy Contributes to

Caption: Conceptual workflow for determining thermodynamic properties.

Kinetic Properties (Conceptual Framework)

The kinetic properties of this compound will be dictated by the reactivity of its functional groups. The nitrile group is susceptible to nucleophilic attack, leading to hydrolysis or addition reactions. The C-Br bond on the phenyl ring can participate in various palladium-catalyzed cross-coupling reactions.

Table 2: Potential Kinetic Studies for this compound.

Reaction TypeKey Parameters to StudyPotential Applications
Nitrile Hydrolysis Rate constant (k), activation energy (Ea), effect of pH and temperature.Synthesis of carboxylic acid derivatives.
Nitrile Reduction Reaction rate, catalyst efficiency, effect of hydrogen pressure and temperature.Synthesis of primary amine derivatives.
Suzuki Coupling Catalyst turnover number, reaction kinetics with different boronic acids.Synthesis of biaryl compounds.
Buchwald-Hartwig Amination Reaction rate with various amines, ligand effects on catalytic activity.Synthesis of N-aryl derivatives.

Experimental Workflow for Kinetic Analysis

cluster_workflow Kinetic Study Workflow Reaction_Setup Reaction_Setup Time_Course_Sampling Time_Course_Sampling Reaction_Setup->Time_Course_Sampling Initiates Quenching Quenching Time_Course_Sampling->Quenching Provides Analysis Analysis Quenching->Analysis Prepares for Data_Modeling Data_Modeling Analysis->Data_Modeling Generates data for

Caption: A generalized workflow for conducting kinetic experiments.

Experimental Protocols (General Methodologies)

While specific protocols for this compound are not published, the following are general methodologies that could be adapted for its synthesis and the study of its properties.

Synthesis of 1-(Aryl)cyclobutanecarbonitriles

A common route involves the reaction of a substituted phenylacetonitrile with 1,3-dibromopropane in the presence of a strong base.

Illustrative Synthesis Workflow

Start Starting Materials: 4-Bromophenylacetonitrile 1,3-Dibromopropane Base (e.g., NaH) Reaction Reaction in an aprotic solvent (e.g., DMF, DMSO) Start->Reaction Workup Aqueous workup to remove inorganic salts Reaction->Workup Extraction Extraction with an organic solvent Workup->Extraction Purification Purification by column chromatography or crystallization Extraction->Purification Product This compound Purification->Product

Caption: A plausible synthetic route for the target compound.

Protocol for Nitrile Hydrolysis (Kinetic Study)
  • Reaction Setup: A solution of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like DMSO or ethanol) is prepared in a reaction vessel equipped with a stirrer and temperature control.

  • Initiation: The reaction is initiated by adding a known concentration of acid or base.

  • Sampling: Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Quenching: The reaction in the aliquot is quenched, for example, by neutralization.

  • Analysis: The concentration of the reactant and product(s) in each aliquot is determined using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • Data Analysis: The concentration data versus time is plotted to determine the reaction rate and order. The experiment is repeated at different temperatures to calculate the activation energy.

Potential Role in Drug Development

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. The cyclobutane ring can act as a rigid scaffold to orient pharmacophoric groups, and the bromophenyl moiety can engage in halogen bonding or serve as a site for metabolic modification.

Hypothetical Signaling Pathway Interaction

No signaling pathways have been elucidated for this compound. The diagram below is a hypothetical representation of how a small molecule inhibitor might interact with a generic signaling pathway, which could be a starting point for investigating the mechanism of action if biological activity is discovered.

Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Promotes Inhibitor 1-(4-Bromophenyl) cyclobutanecarbonitrile (Hypothetical) Inhibitor->Kinase_A Inhibits

Caption: A generic kinase signaling pathway and a hypothetical point of inhibition.

Conclusion

This compound is a compound with potential for further exploration in chemical synthesis and drug discovery. This guide has outlined its likely physicochemical characteristics and provided a framework for the experimental determination of its thermodynamic and kinetic properties. Future research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the properties and potential applications of this molecule.

References

Potential Research Applications of Brominated Cyclobutane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclobutane motif, a four-membered carbocyclic ring, has garnered increasing interest in medicinal chemistry, materials science, and organic synthesis. Its unique conformational rigidity and three-dimensional structure offer advantages in the design of novel molecules with specific biological activities and material properties. The introduction of bromine atoms to the cyclobutane scaffold further enhances its utility, providing avenues for synthetic diversification and influencing physicochemical characteristics. This technical guide explores the core research applications of brominated cyclobutane derivatives, presenting key data, experimental methodologies, and visual representations of relevant biological pathways and workflows.

Medicinal Chemistry and Drug Development

Brominated cyclobutane derivatives have emerged as promising scaffolds in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The bromine atom can act as a key pharmacophoric element, a reactive handle for further functionalization, or a tool to modulate metabolic stability and binding affinity.

Anticancer Activity

Several studies have highlighted the potential of brominated cyclobutane-containing compounds as anticancer agents. These molecules have been shown to exhibit cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Brominated Cyclobutane Derivatives (IC50 Values)

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Piperarborenine CP-388 (Murine Leukemia)< 4 µg/mL[1]
Piperarborenine DP-388 (Murine Leukemia)< 4 µg/mL[1]
Piperarborenine EP-388 (Murine Leukemia)< 4 µg/mL[1]
PiperarborenineHT-29 (Human Colon Cancer)< 4 µg/mL[1]
Aristololactam BIIIA549 (Human Lung Cancer)< 4 µg/mL[1]

Note: While the reference indicates cytotoxic activity for these cyclobutane-containing natural products, it does not explicitly state they are all brominated. Further targeted synthesis of brominated analogs is a key research direction.

Antimicrobial Activity

The rigid framework of cyclobutane, combined with the electronic properties of bromine, makes these derivatives attractive candidates for the development of new antimicrobial agents.

Table 2: Antimicrobial Activity of Cyclobutane Derivatives (MIC Values)

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
SceptrinStaphylococcus aureusNot specified[2]
SceptrinBacillus subtilisNot specified[2]
SceptrinCandida albicansNot specified[2]

Note: Sceptrin is a well-known antimicrobial marine natural product containing a cyclobutane ring. While not all derivatives are brominated, related synthetic efforts often involve brominated intermediates.

Materials Science

In materials science, the incorporation of brominated cyclobutane units into polymers can significantly influence their physical and mechanical properties. The rigidity of the cyclobutane ring can enhance thermal stability, while the bromine atoms can act as flame retardants or sites for post-polymerization modification.

Table 3: Physical Properties of Cyclobutane-Containing Polymers

PolymerGlass Transition Temp. (Tg) (°C)Decomposition Temp. (Td) (°C)Reference
Poly(cyclobutane derivative) 3e'Multiple Tgs observed109 - 375[3]
Poly(cyclobutane derivative) 3f'Multiple Tgs observed109 - 375[3]
Poly(cyclobutane derivative) 3g'Multiple Tgs observed109 - 375[3]

Note: The referenced study explores a variety of cyclobutane polymers. While not all are brominated, the data provides a baseline for understanding the thermal properties of such materials. Research into the specific effects of bromination on these properties is an active area of investigation.

Organic Synthesis

Brominated cyclobutanes are valuable intermediates in organic synthesis. The strained four-membered ring can undergo various ring-opening and rearrangement reactions, providing access to a diverse range of molecular architectures. The carbon-bromine bond serves as a versatile functional handle for cross-coupling reactions, nucleophilic substitutions, and eliminations.

Experimental Protocols

Synthesis of Bromocyclobutane

The following protocol is adapted from a patented method for the synthesis of bromocyclobutane, which can serve as a starting material for more complex derivatives.

Materials:

  • Cyclopropyl carbinol

  • Hydrobromic acid (48%)

  • Bromo-succinimide

  • Dibenzylamine

  • Water

  • Organic solvent (e.g., dichloromethane)

Procedure:

  • Reaction of Cyclopropyl Carbinol with Hydrobromic Acid:

    • In a reaction vessel, combine cyclopropyl carbinol and 48% hydrobromic acid. The molar ratio of cyclopropyl carbinol to hydrobromic acid should be approximately 1:1 to 1:2.[4]

    • Heat the mixture to a temperature between 40-85 °C and stir for 3-6 hours.[4] This reaction will produce a mixture containing bromocyclobutane, 4-bromo-1-butene, and cyclopropylmethyl bromide.

  • Removal of 4-bromo-1-butene:

    • After cooling, the organic layer is separated. To this crude product, add bromo-succinimide and stir at room temperature for 1-2 days.[4] This step selectively reacts with the alkene impurity.

  • Removal of Cyclopropylmethyl Bromide:

    • The organic layer is then distilled to obtain a crude product. This product is mixed with a high-boiling point amine, such as dibenzylamine, and heated to 50-100 °C with stirring for 1-5 days.[4] This step removes the cyclopropylmethyl bromide impurity.

  • Final Purification:

    • The final product, bromocyclobutane, is obtained by distillation.[4]

General Procedure for Cytotoxicity Assay (MTT Assay)

This protocol outlines a general method for assessing the anticancer activity of synthesized brominated cyclobutane derivatives.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Brominated cyclobutane derivative (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the brominated cyclobutane derivative. Include a vehicle control (solvent only).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activity of brominated cyclobutane derivatives is often attributed to their ability to modulate specific cellular signaling pathways. Understanding these pathways is crucial for rational drug design and development.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Its dysregulation is a hallmark of many cancers, making it a key target for anticancer drug development. Some small molecule inhibitors incorporating a cyclobutane scaffold have been shown to target this pathway.

PI3K_Akt_Signaling RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates Downstream Downstream Effectors Akt->Downstream Activates Proliferation Cell Proliferation, Survival, Growth Downstream->Proliferation Inhibitor Brominated Cyclobutane Inhibitor Inhibitor->Akt

Caption: PI3K/Akt signaling pathway and a potential point of inhibition by a brominated cyclobutane derivative.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) signaling pathway plays a crucial role in the development and progression of prostate cancer. Targeting this pathway is a primary therapeutic strategy. Cyclobutane-containing molecules have been developed as AR antagonists.

AR_Signaling cluster_nucleus Nucleus Androgen Androgen (e.g., Testosterone) AR Androgen Receptor (AR) Androgen->AR Binds AR_complex Androgen-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) Transcription Gene Transcription ARE->Transcription Initiates Proliferation Cell Proliferation & Survival Transcription->Proliferation Antagonist Brominated Cyclobutane Antagonist Antagonist->AR

Caption: Androgen Receptor signaling pathway and the mechanism of action for a brominated cyclobutane antagonist.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram illustrates a general workflow for the synthesis and evaluation of novel brominated cyclobutane derivatives as potential therapeutic agents.

experimental_workflow start Start synthesis Synthesis of Brominated Cyclobutane Derivatives start->synthesis purification Purification & Characterization (NMR, MS, etc.) synthesis->purification in_vitro In Vitro Biological Evaluation purification->in_vitro cytotoxicity Cytotoxicity Assays (e.g., MTT) in_vitro->cytotoxicity antimicrobial Antimicrobial Assays (e.g., MIC determination) in_vitro->antimicrobial mechanism Mechanism of Action Studies in_vitro->mechanism pathway_analysis Signaling Pathway Analysis (Western Blot, etc.) mechanism->pathway_analysis in_vivo In Vivo Studies (Animal Models) pathway_analysis->in_vivo lead_optimization Lead Optimization in_vivo->lead_optimization lead_optimization->synthesis Iterative Improvement end End lead_optimization->end

Caption: A generalized workflow for the discovery and development of bioactive brominated cyclobutane derivatives.

Conclusion and Future Directions

Brominated cyclobutane derivatives represent a versatile and promising class of compounds with significant potential in medicinal chemistry, materials science, and organic synthesis. Their unique structural features and tunable properties make them valuable scaffolds for the design of novel molecules. Future research should focus on the development of efficient and stereoselective synthetic methodologies for the preparation of a diverse range of brominated cyclobutane derivatives. Further exploration of their biological activities, including the elucidation of their mechanisms of action and identification of specific cellular targets, will be crucial for the advancement of new therapeutic agents. In materials science, a more in-depth characterization of the physical and mechanical properties of brominated cyclobutane-containing polymers will pave the way for their application in advanced materials with tailored functionalities.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The privileged structures found in medicinal chemistry often serve as the foundation for the development of novel therapeutic agents. The 1-(4-bromophenyl)cyclobutanecarbonitrile scaffold represents an intriguing starting point for chemical exploration due to the unique combination of a rigid cyclobutane core, an electron-withdrawing nitrile group, and a synthetically versatile bromophenyl moiety. While comprehensive biological data for this compound itself is not extensively available in the public domain, analysis of structurally related compounds provides valuable insights into its potential pharmacological profile. This technical guide summarizes the known biological activities of compounds bearing these key structural motifs, providing a framework for future research and drug discovery efforts.

Comparative Biological Activity of Structurally Related Compounds

Although specific quantitative data for the lead compound is limited, a comparative analysis of its analogs reveals potential areas of biological relevance. The following table summarizes the reported biological activities of compounds containing the 4-bromophenyl, cyclobutane, or nitrile functionalities.

Compound NameStructureBiological ActivityQuantitative DataReference
1-(4-Chlorophenyl)cyclobutanecarbonitrileCl-C₆H₄-C₄H₆CNEnhanced anticancer activityNot specified[1]
1-Cyano-N-(4-bromophenyl)cyclopropanecarboxamideBr-C₆H₄-NHCO-C₃H₄CNWeak activity against Escherichia coli KARINot specified[2]
(±)-Diethyl 4-(4-bromophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylateCytotoxicity against HeLa and MCF-7 cancer cell linesIC₅₀ (HeLa) = 2.3 µM, IC₅₀ (MCF-7) = 5.7 µM[3]
N-(4-bromophenyl)furan-2-carboxamideAntibacterial activity against drug-resistant A. baumannii, K. pneumoniae, E. cloacae, and MRSAMIC and MBC values reported in the study[4]

Experimental Protocols

The following sections detail generalized experimental protocols relevant to the assessment of biological activities discussed for compounds related to this compound.

In Vitro Cytotoxicity Assays

A common method to assess the anticancer potential of a compound is to measure its cytotoxicity against various cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay Protocol:

  • Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • The test compound is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

MTT_Assay_Workflow cluster_setup Assay Setup cluster_incubation Incubation & Reaction cluster_measurement Data Acquisition A Seed cells in 96-well plate B Add test compound at various concentrations A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance F->G H Calculate IC50 G->H

Workflow for a typical MTT cytotoxicity assay.
Enzyme Inhibition Assays

To determine the inhibitory potential of a compound against a specific enzyme, a variety of assay formats can be employed. The following is a general protocol for a colorimetric enzyme inhibition assay.

1. Reagents and Buffers:

  • Purified enzyme of interest.

  • Substrate for the enzyme that produces a detectable product.

  • Assay buffer optimized for enzyme activity.

  • Test compound dissolved in a suitable solvent.

  • Positive control inhibitor.

2. Assay Protocol:

  • The enzyme, buffer, and varying concentrations of the test compound or positive control are pre-incubated in a 96-well plate.

  • The reaction is initiated by the addition of the substrate.

  • The plate is incubated at an optimal temperature for a defined period.

  • The reaction is stopped, if necessary, by adding a stop solution.

  • The amount of product formed is quantified by measuring the absorbance or fluorescence using a microplate reader.

  • The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Enzyme_Inhibition_Workflow cluster_preparation Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare enzyme, substrate, and buffer solutions B Prepare serial dilutions of test compound C Add enzyme and test compound to plate B->C D Pre-incubate C->D E Add substrate to initiate reaction D->E F Incubate at optimal temperature E->F G Stop reaction (if necessary) F->G H Measure product formation (e.g., absorbance) G->H I Calculate percent inhibition H->I J Determine IC50 value I->J Potential_Mechanisms cluster_anticancer Anticancer Effects cluster_enzyme_inhibition Enzyme Inhibition Compound This compound and Analogs Kinase_Inhibition Kinase Inhibition Compound->Kinase_Inhibition Inhibits Apoptosis Induction of Apoptosis Compound->Apoptosis Induces Cell_Cycle_Arrest Cell Cycle Arrest Compound->Cell_Cycle_Arrest Causes Enzyme_Target Specific Enzyme Target(s) Compound->Enzyme_Target Binds to Kinase_Inhibition->Cell_Cycle_Arrest Cell Death Cell Death Apoptosis->Cell Death Inhibition of Proliferation Inhibition of Proliferation Cell_Cycle_Arrest->Inhibition of Proliferation Modulation of Biological Pathway Modulation of Biological Pathway Enzyme_Target->Modulation of Biological Pathway

References

The Versatile Building Block: A Technical Guide to 1-(4-Bromophenyl)cyclobutanecarbonitrile in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, properties, and applications of 1-(4-bromophenyl)cyclobutanecarbonitrile, a valuable building block in modern organic synthesis. Due to the limited availability of specific experimental data for the bromo-derivative, this guide will leverage the well-documented properties and reactions of its close analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, as a predictive model. The principles and methodologies discussed are directly applicable to the bromo-compound, with considerations for the differential reactivity of the aryl bromide moiety.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and analytical characterization. While specific data for the bromo-compound is scarce, the properties of its chloro-analog provide a reliable reference point.

PropertyValue (for 1-(4-chlorophenyl)cyclobutanecarbonitrile)Expected Trend for this compound
Molecular Formula C₁₁H₁₀ClNC₁₁H₁₀BrN
Molecular Weight 191.66 g/mol [1]Higher due to the greater atomic weight of Bromine vs. Chlorine
Appearance Colorless Oil[2][3]Likely a colorless to pale yellow oil or low-melting solid
Boiling Point 295 °C (lit.)[1]Expected to be higher due to increased molecular weight and van der Waals forces
Density 1.137 g/mL at 25 °C (lit.)[1]Expected to be higher
Refractive Index n20/D 1.548 (lit.)[1]Expected to be slightly higher
CAS Number 28049-61-8[1]485828-58-8

Synthesis of 1-(4-Aryl)cyclobutanecarbonitriles

The synthesis of 1-arylcyclobutanecarbonitriles typically involves the alkylation of an arylacetonitrile with a 1,3-dihalopropane. The following is a general experimental protocol adapted from the synthesis of the chloro-analog.

Experimental Protocol: Synthesis of 1-(4-chlorophenyl)cyclobutanecarbonitrile[5]

Materials:

  • 4-Chlorobenzyl cyanide

  • Sodium hydride (NaH)

  • 1,3-Dibromopropane

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Diethyl ether

  • Ice water

  • Anhydrous sodium sulfate

Procedure:

  • A stirred suspension of sodium hydride (4.4 g) in dry DMSO (20 ml) is prepared under an argon atmosphere at 25°C.

  • A solution of 4-chlorobenzyl cyanide (10 g) in dry DMSO (20 ml) is added dropwise to the suspension over 5 minutes.

  • The mixture is stirred for an additional 30 minutes.

  • A solution of 1,3-dibromopropane (27 g) in dry DMSO (50 ml) is then added over 30 minutes, maintaining the reaction temperature between 25-30°C.

  • After stirring for another 40 minutes at this temperature, the reaction mixture is quenched by pouring it into ice water (500 ml).

  • The aqueous mixture is extracted with dichloromethane (3 x 75 ml).

  • The combined organic extracts are evaporated, and the residue is further extracted with diethyl ether (4 x 50 ml).

  • The ether extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated to yield the crude product as an oil.

  • Purification by vacuum distillation (bp 90°C/10⁻⁶ Torr) yields the pure 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Note for the Bromo-Analog: The same procedure can be applied for the synthesis of this compound, starting from 4-bromobenzyl cyanide. Reaction times and purification conditions may require minor optimization.

Key Reactions and Synthetic Utility

This compound is a versatile intermediate owing to the reactivity of both the nitrile and the aryl bromide functionalities.

Reactions of the Nitrile Group

The nitrile group can undergo a variety of transformations, making it a valuable synthetic handle.[4][5]

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, yielding 1-(4-bromophenyl)cyclobutanecarboxylic acid. This transformation is fundamental for the synthesis of various derivatives.

  • Reduction: Reduction of the nitrile with strong reducing agents like lithium aluminum hydride (LiAlH₄) affords the corresponding primary amine, 1-(4-bromophenyl)cyclobutane-methanamine. Milder reducing agents can yield the aldehyde.[6]

  • Grignard and Organolithium Reactions: Addition of Grignard or organolithium reagents to the nitrile, followed by hydrolysis, leads to the formation of ketones.[5] This provides a route to a wide range of functionalized cyclobutane derivatives.

Reactions of the Aryl Bromide Group

The presence of the bromo-substituent on the phenyl ring opens up a vast array of possibilities for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions.[7][8]

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with boronic acids or esters allows for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position of the phenyl ring.

  • Heck Coupling: Reaction with alkenes in the presence of a palladium catalyst can be used to introduce alkenyl substituents.

  • Sonogashira Coupling: Palladium and copper co-catalyzed coupling with terminal alkynes provides a direct route to arylethynyl derivatives.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines allows for the formation of N-aryl bonds.

  • Cyanation: The bromo group can be displaced by a cyanide nucleophile, typically using a palladium or copper catalyst, to introduce a second nitrile group.

Application in Drug Discovery: The Synthesis of Sibutramine

The chloro-analog, 1-(4-chlorophenyl)cyclobutanecarbonitrile, is a key intermediate in the synthesis of Sibutramine, an appetite suppressant.[9] The synthetic pathway highlights the utility of the nitrile group in constructing the final drug molecule. While Sibutramine itself contains a chloro-substituent, a similar synthetic strategy could be employed using the bromo-analog to generate novel derivatives for pharmacological screening.

Synthetic Pathway to Sibutramine

Sibutramine_Synthesis A 1-(4-Chlorophenyl) cyclobutanecarbonitrile B Imine Intermediate A->B Grignard Reaction (Isobutylmagnesium bromide) C 1-[1-(4-Chlorophenyl)cyclobutyl] -3-methylbutylamine B->C Reduction (e.g., NaBH4) D Sibutramine C->D Reductive Amination (Formaldehyde, Formic Acid)

Caption: Synthetic route to Sibutramine from 1-(4-chlorophenyl)cyclobutanecarbonitrile.

Experimental Protocol: Grignard Reaction and Reduction to the Primary Amine[12]

Materials:

  • 1-(4-Chlorophenyl)cyclobutanecarbonitrile

  • Isobutylmagnesium bromide in a suitable solvent (e.g., THF)

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Diethyl ether

  • Aqueous ammonium chloride solution

Procedure:

  • A solution of 1-(4-chlorophenyl)cyclobutanecarbonitrile in anhydrous diethyl ether is cooled in an ice bath.

  • A solution of isobutylmagnesium bromide is added dropwise to the nitrile solution.

  • The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC).

  • The reaction is then cooled again in an ice bath, and methanol is added cautiously, followed by the portion-wise addition of sodium borohydride.

  • After the addition is complete, the mixture is stirred at room temperature.

  • The reaction is quenched by the slow addition of aqueous ammonium chloride solution.

  • The layers are separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude primary amine.

  • Further purification can be achieved by chromatography or distillation.

Spectroscopic Data (Reference: 1-(4-chlorophenyl)cyclobutanecarbonitrile)

SpectroscopyExpected Key Signals for this compound
¹H NMR - Aromatic protons (AA'BB' system): Two doublets in the range of δ 7.2-7.6 ppm. - Cyclobutane protons: Multiplets in the range of δ 1.8-2.8 ppm.
¹³C NMR - Aromatic carbons: Signals in the range of δ 120-145 ppm, with the carbon attached to bromine showing a characteristic shift. - Nitrile carbon: A signal around δ 120-125 ppm. - Quaternary cyclobutane carbon: A signal around δ 45-55 ppm. - Methylene cyclobutane carbons: Signals in the range of δ 15-35 ppm.
IR (Infrared) - C≡N stretch: A sharp absorption band around 2230-2250 cm⁻¹. - C-Br stretch: An absorption in the fingerprint region, typically around 500-600 cm⁻¹. - Aromatic C-H and C=C stretches.
MS (Mass Spec) - Molecular ion peak (M⁺) and M+2 peak with approximately 1:1 ratio, characteristic of a bromine-containing compound. - Fragmentation pattern showing loss of Br, CN, and cyclobutane ring fragments.

Logical Workflow for Synthetic Elaboration

The following diagram illustrates the logical workflow for utilizing this compound as a versatile synthetic intermediate.

Synthetic_Workflow cluster_Nitrile cluster_Aryl_Bromide Start 1-(4-Bromophenyl) cyclobutanecarbonitrile Nitrile_Chem Nitrile Chemistry Start->Nitrile_Chem Aryl_Bromide_Chem Aryl Bromide Chemistry Start->Aryl_Bromide_Chem Hydrolysis Hydrolysis Nitrile_Chem->Hydrolysis Reduction Reduction Nitrile_Chem->Reduction Grignard Grignard/Organolithium Addition Nitrile_Chem->Grignard Suzuki Suzuki Coupling Aryl_Bromide_Chem->Suzuki Heck Heck Coupling Aryl_Bromide_Chem->Heck Sonogashira Sonogashira Coupling Aryl_Bromide_Chem->Sonogashira Buchwald Buchwald-Hartwig Amination Aryl_Bromide_Chem->Buchwald Carboxylic_Acid Carboxylic Acid Derivative Hydrolysis->Carboxylic_Acid Amine Primary Amine Derivative Reduction->Amine Ketone Ketone Derivative Grignard->Ketone Aryl_Sub Aryl-Substituted Derivative Suzuki->Aryl_Sub Alkenyl_Sub Alkenyl-Substituted Derivative Heck->Alkenyl_Sub Alkynyl_Sub Alkynyl-Substituted Derivative Sonogashira->Alkynyl_Sub Amino_Sub Amino-Substituted Derivative Buchwald->Amino_Sub

Caption: Synthetic transformations of this compound.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its dual reactivity, stemming from the nitrile and aryl bromide moieties, allows for a wide range of chemical transformations. This guide, by leveraging data from its chloro-analog, provides a comprehensive overview of its properties, synthesis, and potential applications, particularly in the realm of drug discovery and development. The experimental protocols and synthetic pathways outlined herein serve as a robust foundation for researchers and scientists to explore the full potential of this important synthetic intermediate.

References

Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Coupling of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed experimental protocol for the Suzuki-Miyaura cross-coupling reaction of 1-(4-Bromophenyl)cyclobutanecarbonitrile with various boronic acids. The Suzuki coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of pharmaceuticals and functional materials. This document outlines the requisite reagents, reaction conditions, and a step-by-step procedure for this transformation, particularly addressing the challenges associated with a sterically hindered aryl bromide. A summary of typical reaction conditions derived from literature for similar substrates is presented in a tabular format to guide reaction optimization.

Introduction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide.[1][2][3] This reaction has become indispensable in academic and industrial research, especially in the synthesis of biaryl and substituted aromatic compounds that are common motifs in biologically active molecules.[4] The substrate, this compound, presents a sterically demanding environment around the reaction center, which can impede the efficiency of the catalytic cycle. Therefore, the selection of an appropriate catalyst system, including the palladium source and ligand, is crucial for achieving high yields.[5][6][7][8] Modern catalyst systems often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle with hindered substrates.[5][7][9]

Data Presentation: General Conditions for Suzuki Coupling of Sterically Hindered Aryl Bromides

The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of sterically hindered aryl bromides with arylboronic acids, which can be adapted for this compound.

ComponentExample 1Example 2Example 3
Palladium Source Pd(OAc)₂Pd₂(dba)₃PEPPSI-iPr
Ligand SPhosXPhos(none required)
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent Dioxane/H₂OTolueneTHF
Temperature 80-110 °C100 °C60-80 °C
Catalyst Loading 1-5 mol%1-3 mol%2-5 mol%
Boronic Acid (equiv.) 1.2-1.51.51.3
Typical Yields >80%>85%>90%

Experimental Protocol

This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.

Materials and Equipment:

  • This compound (CAS: 485828-58-8)[10][11]

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane or Toluene

  • Degassed water

  • Schlenk flask or microwave vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Reaction Setup: To a dry Schlenk flask or microwave vial under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv), the arylboronic acid (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., SPhos, 4 mol%), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Solvent Addition: Add the anhydrous organic solvent (e.g., 1,4-Dioxane) and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water) to the flask. The final concentration of the aryl bromide is typically between 0.1 and 0.5 M.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-110 °C) until the starting material is consumed, as monitored by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive and should be handled under an inert atmosphere.

  • Organic solvents are flammable and should be used in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow reagents Combine Reactants: - this compound - Boronic Acid - Pd Catalyst & Ligand - Base solvent Add Degassed Solvent (e.g., Dioxane/Water) reagents->solvent reaction Heat Under Inert Atmosphere (e.g., 80-110 °C) solvent->reaction workup Aqueous Work-up reaction->workup purification Column Chromatography workup->purification product Characterize Final Product (NMR, MS) purification->product

Caption: Experimental workflow for the Suzuki coupling of this compound.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oa Oxidative Addition pd2_complex R¹-Pd(II)L₂-Br pd0->pd2_complex R¹-Br transmetal Transmetalation pd2_biaryl R¹-Pd(II)L₂-R² pd2_complex->pd2_biaryl R²-B(OH)₂ (Base) pd2_biaryl->pd0 re Reductive Elimination product R¹-R² pd2_biaryl->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Conditions for the hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile to its carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Hydrolysis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Introduction

The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 1-(4-Bromophenyl)cyclobutanecarboxylic acid is a key building block in medicinal chemistry. Its synthesis via the hydrolysis of the corresponding nitrile, this compound, presents a common challenge due to the steric hindrance around the nitrile group. This document outlines and compares acidic and basic hydrolysis conditions for this conversion and provides a detailed protocol for the acidic hydrolysis method.

Nitrile hydrolysis can be performed under both acidic and basic conditions.[1] The reaction proceeds in two main stages: the initial hydration of the nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid.[1][2] For sterically hindered nitriles, such as the substrate , forcing conditions like high temperatures and strong acid or base concentrations are often necessary to drive the reaction to completion.[3][4]

Comparison of Hydrolysis Conditions

The choice between acidic and basic hydrolysis depends on factors such as substrate stability, desired workup procedure, and reaction kinetics. Vigorous conditions, including elevated temperatures and extended reaction times, are generally required to convert the intermediate amide to the final carboxylic acid product.[3][5]

Parameter Acidic Hydrolysis Basic Hydrolysis
Reagent Concentrated H₂SO₄ or HClConcentrated NaOH or KOH
Solvent Water, Acetic Acid, DioxaneWater, Ethanol, Ethylene Glycol
Temperature Reflux (Typically >100 °C)Reflux (Typically >100 °C)
Product Form Carboxylic Acid[6]Carboxylate Salt[7]
Workup Basification and extractionAcidification and extraction[6]
Byproduct Ammonium Salt (e.g., (NH₄)₂SO₄)[8]Ammonia Gas (NH₃)[7]
Advantages Direct formation of the free acid.[6]Can be milder, potentially stopping at the amide.[3]
Disadvantages Harsh conditions may degrade sensitive functional groups.Requires a separate acidification step to isolate the carboxylic acid.[7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Hydrolysis

This protocol describes the conversion of this compound to 1-(4-Bromophenyl)cyclobutanecarboxylic acid using a mixture of sulfuric acid and water.

Materials and Equipment:

  • This compound

  • Concentrated Sulfuric Acid (98%)

  • Deionized Water

  • Diethyl Ether

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, combine this compound (1.0 eq), water (2.5 mL per gram of nitrile), and concentrated sulfuric acid (2.5 mL per gram of nitrile).

  • Reaction: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to remove any remaining acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude carboxylic acid.

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 1-(4-Bromophenyl)cyclobutanecarboxylic acid.

Process Visualization

The following diagrams illustrate the chemical transformation and the general experimental workflow.

Hydrolysis_Reaction General Hydrolysis Pathways cluster_start Starting Material cluster_conditions Reaction Conditions cluster_product Final Product Start This compound Acid Acidic (e.g., H₂SO₄, H₂O, Reflux) Start->Acid H⁺/H₂O Base Basic (e.g., NaOH, H₂O, Reflux) Start->Base OH⁻/H₂O Product 1-(4-Bromophenyl)cyclobutanecarboxylic Acid Acid->Product Base->Product then H₃O⁺ workup

Caption: Choice of acidic or basic conditions for nitrile hydrolysis.

Experimental_Workflow Acidic Hydrolysis Workflow A 1. Reaction Setup (Nitrile, H₂SO₄, H₂O) B 2. Reflux (120-130°C, 4-8h) A->B Heat C 3. Quenching (Pour onto ice) B->C Cool D 4. Extraction (Diethyl Ether) C->D E 5. Wash (Sat. NaHCO₃) D->E F 6. Drying & Concentration (MgSO₄, Rotovap) E->F G 7. Purification (Recrystallization) F->G

Caption: Step-by-step workflow for the acid-catalyzed protocol.

References

Application Notes and Protocols: LAH Reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile to (1-(4-Bromophenyl)cyclobutyl)methanamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reduction of the nitrile functional group in 1-(4-bromophenyl)cyclobutanecarbonitrile to a primary amine, yielding (1-(4-bromophenyl)cyclobutyl)methanamine, using lithium aluminum hydride (LAH). This transformation is a crucial step in the synthesis of various compounds of interest in medicinal chemistry and drug discovery, where the resulting aminomethyl-cyclobutane moiety can serve as a valuable pharmacophore. The protocol includes a summary of reagents, reaction conditions, a step-by-step experimental procedure, and purification methods.

Introduction

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of efficiently converting a wide range of functional groups, including nitriles and amides, to their corresponding amines.[1] The resulting primary amine, (1-(4-bromophenyl)cyclobutyl)methanamine, is a versatile building block. The bromophenyl group allows for further synthetic modifications, such as cross-coupling reactions, while the cyclobutane ring introduces conformational rigidity, which can be advantageous in drug design.

Reaction Scheme

Caption: LAH reduction of this compound.

Data Presentation

Table 1: Physicochemical Properties of Reactant and Product

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceReference
This compoundC₁₁H₁₀BrN236.11Solid
(1-(4-Bromophenyl)cyclobutyl)methanamineC₁₁H₁₄BrN240.14Oil or Solid

Table 2: Experimental Parameters

ParameterValue
SolventTetrahydrofuran (THF), anhydrous
Reducing AgentLithium Aluminum Hydride (LiAlH₄)
Molar Ratio (Nitrile:LAH)1 : 1.5
Reaction Temperature0 °C to Room Temperature
Reaction Time4 hours
Work-up ProcedureFieser Method (sequential addition of H₂O, NaOH(aq), H₂O)
Purification MethodColumn Chromatography

Experimental Protocol

Materials:

  • This compound

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 15% (w/v) Sodium hydroxide solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Celite

  • Ethyl acetate

  • Brine solution

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Büchner funnel and filter flask

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask equipped with a magnetic stir bar is charged with lithium aluminum hydride (1.5 equivalents) and anhydrous THF (10 volumes relative to the nitrile). The flask is sealed and placed under an inert atmosphere of nitrogen or argon.

  • Addition of Nitrile: The flask is cooled to 0 °C using an ice bath. A solution of this compound (1 equivalent) in anhydrous THF is added dropwise to the stirred LAH suspension via a dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Fieser Method): The reaction mixture is cooled back to 0 °C in an ice bath. The excess LAH is quenched by the slow, sequential dropwise addition of:

    • Water (equal in volume to the mass of LAH used in grams)

    • 15% aqueous sodium hydroxide solution (equal in volume to the mass of LAH used in grams)

    • Water (3 times the volume of the mass of LAH used in grams)

  • Filtration: The resulting granular precipitate is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with ethyl acetate.

  • Extraction: The combined filtrate and washings are transferred to a separatory funnel. The organic layer is washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (1-(4-bromophenyl)cyclobutyl)methanamine can be purified by column chromatography on silica gel.

Visualizations

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup Reaction Setup: - Charge flask with LAH and anhydrous THF - Inert atmosphere (N₂ or Ar) addition Addition of Nitrile: - Cool to 0 °C - Add this compound in THF dropwise setup->addition reaction Reaction: - Warm to room temperature - Stir for 4 hours - Monitor by TLC addition->reaction quench Quenching (Fieser Method): - Cool to 0 °C - Sequentially add H₂O, 15% NaOH(aq), H₂O reaction->quench filtration Filtration: - Filter through Celite - Wash with ethyl acetate quench->filtration extraction Extraction: - Wash with H₂O and brine filtration->extraction drying Drying and Concentration: - Dry with MgSO₄ or Na₂SO₄ - Concentrate in vacuo extraction->drying chromatography Column Chromatography: - Purify on silica gel drying->chromatography final_product final_product chromatography->final_product Pure (1-(4-Bromophenyl)cyclobutyl)methanamine

Caption: Experimental workflow for the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water and other protic solvents, releasing hydrogen gas. All manipulations should be carried out in a well-ventilated fume hood under an inert atmosphere.

  • Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.

  • The quenching of the reaction is highly exothermic and should be performed with extreme caution, especially on a large scale.

Discussion

The reduction of this compound with lithium aluminum hydride provides a reliable method for the synthesis of the corresponding primary amine. The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[2][3] Subsequent hydrolysis during the work-up yields the final amine product. The Fieser work-up is a commonly employed and effective method for quenching LAH reductions, resulting in the formation of granular aluminum salts that are easily filtered.[4] The purity of the final product can be assessed using standard analytical techniques such as NMR spectroscopy and mass spectrometry. For a similar chloro-analog, spectroscopic data is available which can be used as a reference. This protocol can be adapted for the synthesis of related compounds for various applications in drug discovery and development.

References

Application Notes and Protocols: Grignard Reaction of 1-(4-Bromophenyl)cyclobutanecarbonitrile with Organometallic Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the Grignard reaction involving 1-(4-Bromophenyl)cyclobutanecarbonitrile and various organometallic reagents. This reaction is a valuable synthetic tool for creating novel ketone derivatives, which are of significant interest in medicinal chemistry and drug discovery due to the unique conformational constraints and metabolic stability offered by the cyclobutane moiety. The resulting 1-(4-acylphenyl)cyclobutanecarbonitrile scaffolds can serve as key intermediates for the synthesis of complex molecular architectures and potential therapeutic agents.

Introduction

The Grignard reaction is a fundamental and versatile method for the formation of carbon-carbon bonds.[1] It involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to an electrophilic carbon, such as the carbon atom of a nitrile group. The reaction of a Grignard reagent with a nitrile, followed by acidic hydrolysis, yields a ketone. This protocol focuses on the application of this reaction to this compound, a substrate that combines the reactive nitrile group with a synthetically useful bromophenyl moiety, allowing for further functionalization, and a cyclobutane ring, a desirable feature in modern drug design.[2]

The products of this reaction, 1-(4-acylphenyl)cyclobutanecarbonitriles, are valuable intermediates. The cyclobutane ring can impart favorable pharmacokinetic properties, such as improved metabolic stability and bioavailability, while the ketone functionality provides a handle for a variety of subsequent chemical transformations in the development of new pharmaceutical candidates.[2][3]

Data Presentation

The following tables summarize representative quantitative data for the Grignard reaction of this compound with selected organometallic reagents. It is important to note that while extensive literature on this specific substrate is limited, the presented data is based on well-established principles of Grignard reactions with nitriles and analogous transformations reported in the chemical literature.

Table 1: Reaction of this compound with Various Grignard Reagents

Grignard ReagentProductRepresentative Reaction ConditionsRepresentative Yield (%)
Methylmagnesium Bromide1-(4-Acetylphenyl)cyclobutanecarbonitrileAnhydrous THF, 0 °C to rt, 2-4 h75-85
Ethylmagnesium Bromide1-(4-Propionylphenyl)cyclobutanecarbonitrileAnhydrous THF, 0 °C to rt, 2-4 h70-80
Phenylmagnesium Bromide1-(4-Benzoylphenyl)cyclobutanecarbonitrileAnhydrous THF, 0 °C to rt, 3-5 h65-75

Note: Yields are illustrative and can vary based on reaction scale, purity of reagents, and precise reaction conditions.

Experimental Protocols

General Considerations: All Grignard reactions must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water and alcohols.[1] All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential for the success of the reaction.

Protocol 1: Synthesis of 1-(4-Acetylphenyl)cyclobutanecarbonitrile

Materials:

  • This compound

  • Methylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Grignard Addition: Add methylmagnesium bromide solution (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Cool the reaction mixture back to 0 °C and slowly quench by the dropwise addition of 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x).

  • Washing: Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford 1-(4-acetylphenyl)cyclobutanecarbonitrile.

Protocol 2: Synthesis of 1-(4-Propionylphenyl)cyclobutanecarbonitrile

Materials:

  • This compound

  • Ethylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting ethylmagnesium bromide for methylmagnesium bromide.

  • The reaction time may need to be adjusted based on TLC monitoring.

  • Purify the crude product by flash column chromatography to yield 1-(4-propionylphenyl)cyclobutanecarbonitrile.

Protocol 3: Synthesis of 1-(4-Benzoylphenyl)cyclobutanecarbonitrile

Materials:

  • This compound

  • Phenylmagnesium bromide solution (e.g., 3.0 M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • Follow the general procedure outlined in Protocol 1, substituting phenylmagnesium bromide for methylmagnesium bromide.

  • The reaction may require a slightly longer reaction time (3-5 hours). Monitor progress by TLC.

  • Purify the crude product by flash column chromatography to yield 1-(4-benzoylphenyl)cyclobutanecarbonitrile.

Visualizations

The following diagrams illustrate the experimental workflow and the potential application of the synthesized compounds in a drug discovery context.

Grignard_Reaction_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product start Dry Glassware & Reagents setup Assemble Reaction Apparatus under Inert Atmosphere start->setup dissolve Dissolve this compound in Anhydrous THF setup->dissolve cool Cool to 0 °C dissolve->cool add_grignard Add Grignard Reagent Dropwise cool->add_grignard react Stir at Room Temperature add_grignard->react quench Quench with 1M HCl react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry over MgSO4 & Concentrate wash->dry purify Purify by Column Chromatography dry->purify product 1-(4-Acylphenyl)cyclobutanecarbonitrile purify->product

Caption: Experimental workflow for the Grignard reaction.

Drug_Discovery_Pathway cluster_synthesis Synthesis of Core Scaffold cluster_derivatization Fragment-Based Elaboration cluster_evaluation Biological Evaluation cluster_goal Goal start This compound grignard Grignard Reaction with R-MgBr start->grignard product 1-(4-Acylphenyl)cyclobutanecarbonitrile grignard->product ketone_mod Ketone Modification product->ketone_mod bromide_mod Aryl Bromide Modification (e.g., Cross-Coupling) product->bromide_mod library Compound Library ketone_mod->library bromide_mod->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id lead_opt Lead Optimization hit_id->lead_opt drug_candidate Drug Candidate lead_opt->drug_candidate

References

Application Notes and Protocols: Cyanation of 1-(4-bromophenyl)cyclobutane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a nitrile moiety into molecular scaffolds is a pivotal transformation in organic synthesis, particularly within the realm of drug discovery and development. Aryl nitriles are versatile intermediates, readily converted into a variety of functional groups including amines, amides, carboxylic acids, and tetrazoles. The target molecule, 1-(4-cyanophenyl)cyclobutane-1-carbonitrile, represents a valuable building block for the synthesis of novel therapeutic agents, leveraging the unique conformational constraints of the cyclobutane ring. This document provides detailed protocols for the cyanation of 1-(4-bromophenyl)cyclobutane, focusing on modern palladium-catalyzed cross-coupling reactions that offer high efficiency and broad functional group tolerance.

Overview of Synthetic Strategies

The conversion of aryl bromides to aryl nitriles can be achieved through several methods, with palladium-catalyzed cyanation being one of the most robust and widely adopted approaches.[1][2] This method offers milder reaction conditions and greater functional group compatibility compared to traditional methods like the Rosenmund-von Braun reaction.[3][4] Key to the success of palladium-catalyzed cyanation is the choice of the cyanide source, with less toxic alternatives to sodium or potassium cyanide, such as zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]), being increasingly favored.[1][5]

This document outlines two primary protocols for the cyanation of 1-(4-bromophenyl)cyclobutane:

  • Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide.

  • Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide.

These protocols are based on well-established procedures for the cyanation of structurally similar aryl bromides and are adapted for the specific substrate, 1-(4-bromophenyl)cyclobutane.

Data Presentation

The following table summarizes typical reaction conditions and yields for the palladium-catalyzed cyanation of aryl bromides analogous to 1-(4-bromophenyl)cyclobutane. This data serves as a reference for expected outcomes when applying the detailed protocols below.

EntryCatalyst (mol%)Ligand (mol%)Cyanide Source (equiv)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference Substrate
1Pd₂(dba)₃ (1)dppf (2)Zn(CN)₂ (0.6)-DMAc12012954-Bromotoluene
2Pd(OAc)₂ (2)XPhos (4)K₄[Fe(CN)₆] (0.5)Na₂CO₃ (1.5)t-BuOH/H₂O10024924-Bromotoluene
3Pd/C (2)dppf (4)Zn(CN)₂ (0.6)Zn(formate)₂ (0.1)DMAc1101298Aryl Bromides
4Pd(OAc)₂ (0.1)NoneK₄[Fe(CN)₆] (0.2)Na₂CO₃ (1.0)DMAc120583-96Aryl Bromides

Experimental Protocols

Safety Precaution: Cyanide salts and their solutions are highly toxic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All cyanide-containing waste must be quenched with an appropriate oxidizing agent (e.g., bleach) before disposal according to institutional guidelines.

Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide

This protocol is adapted from established methods for the palladium-catalyzed cyanation of aryl bromides using zinc cyanide as the cyanide source.[1]

Materials:

  • 1-(4-bromophenyl)cyclobutane

  • Zinc cyanide (Zn(CN)₂)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 1,1'-Bis(diphenylphosphino)ferrocene (dppf)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 1-(4-bromophenyl)cyclobutane (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.01 equiv, 1 mol% Pd), and dppf (0.02 equiv).

  • Add anhydrous DMAc to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the reaction mixture at room temperature for 10 minutes to ensure homogeneity.

  • Heat the reaction mixture to 120 °C and maintain this temperature with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 1-(4-cyanophenyl)cyclobutane-1-carbonitrile.

Characterization:

The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. For reference, the related compound 1-(4-chlorophenyl)cyclobutanecarbonitrile has a reported boiling point of 295 °C and a density of 1.137 g/mL at 25 °C.

Protocol 2: Palladium-Catalyzed Cyanation using Potassium Ferrocyanide

This protocol utilizes the less toxic and inexpensive potassium ferrocyanide as the cyanide source in a palladium-catalyzed reaction.[5][6]

Materials:

  • 1-(4-bromophenyl)cyclobutane

  • Potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O)

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium carbonate (Na₂CO₃)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine 1-(4-bromophenyl)cyclobutane (1.0 equiv), potassium ferrocyanide trihydrate (0.5 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and sodium carbonate (1.5 equiv).

  • Add a mixture of t-BuOH and deionized water (e.g., 2:1 v/v) to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel (ethyl acetate/hexanes gradient) to yield the desired product.

Mandatory Visualization

Experimental Workflow Diagram

experimental_workflow start 1-(4-bromophenyl)cyclobutane reaction Cyanation Reaction (Heating under Inert Atmosphere) start->reaction reagents Pd Catalyst Ligand Cyanide Source Base, Solvent reagents->reaction workup Aqueous Workup & Extraction reaction->workup Reaction Completion purification Column Chromatography workup->purification product 1-(4-cyanophenyl)cyclobutane- 1-carbonitrile purification->product characterization Characterization (NMR, MS) product->characterization

Caption: General workflow for the cyanation of 1-(4-bromophenyl)cyclobutane.

Reaction Scheme

Caption: Palladium-catalyzed cyanation of 1-(4-bromophenyl)cyclobutane.

References

Application Notes and Protocols: Synthesis of Sibutramine Analogs from 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of bromo-sibutramine and its primary and secondary amine analogs, starting from 1-(4-bromophenyl)cyclobutanecarbonitrile. The methodologies are adapted from established syntheses of sibutramine, leveraging a key tandem Grignard reaction followed by reduction.

Introduction

Sibutramine, a previously marketed anti-obesity drug, and its analogs are of continued interest in medicinal chemistry for the development of novel therapeutic agents. The core structure, featuring a 1-(4-substituted-phenyl)cyclobutyl moiety, is a critical pharmacophore. This document outlines the synthesis of sibutramine analogs where the typical 4-chloro substituent is replaced by a 4-bromo group. The primary starting material for these syntheses is this compound. The protocols described herein cover the synthesis of the N,N-dimethyl (bromo-sibutramine), N-methyl (bromo-desmethylsibutramine), and the primary amine (bromo-didesmethylsibutramine) analogs.

Synthetic

Application Notes and Protocols for the Pharmacological Screening of 1-(4-Bromophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential pharmacological activities of 1-(4-bromophenyl)cyclobutanecarbonitrile and its derivatives. The enclosed protocols offer detailed methodologies for preliminary in vitro screening to assess their potential as antimicrobial and anticancer agents.

Introduction

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The presence of a bromophenyl group is a common feature in compounds with demonstrated biological activities, including anticancer and antimicrobial effects. The cyclobutane ring introduces conformational rigidity, which can be advantageous for binding to specific biological targets. Furthermore, the nitrile group can participate in various interactions with enzymatic targets and is a key functional group in several approved drugs. This document outlines protocols for the initial pharmacological evaluation of derivatives based on this core structure.

Potential Pharmacological Activities

Derivatives of this compound are candidates for screening in a variety of therapeutic areas. Based on the chemical moieties present, the following activities are of primary interest:

  • Antimicrobial Activity: The lipophilic nature of the bromophenyl group and the overall molecular structure suggest potential for disruption of microbial membranes or inhibition of intracellular targets. Screening against a panel of pathogenic bacteria and fungi is recommended.

  • Anticancer Activity: Brominated phenols and other aromatic compounds have been shown to induce apoptosis and exhibit cytotoxic effects against various cancer cell lines. The rigid cyclobutane scaffold could enhance selectivity and potency.

  • Enzyme Inhibition: The nitrile group is a known pharmacophore that can act as a covalent or non-covalent inhibitor of various enzymes, particularly proteases and kinases.

Data Presentation

Table 1: Antimicrobial Activity of a Structurally Related Compound

While specific data for this compound is not extensively available in the public domain, the following table presents the minimum inhibitory concentration (MIC) values for a closely related analog, 1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrile, against Mycobacterium tuberculosis. This data serves as a preliminary indicator of the potential of this class of compounds.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
1-(4-Bromo-2-chlorophenyl)cyclobutane-1-carbonitrileMycobacterium tuberculosis (Mtb)6.3 µM to 23 µM[1]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of test compounds against a panel of bacteria.

1. Materials:

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mg/mL)
  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
  • Mueller-Hinton Broth (MHB)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Positive control antibiotic (e.g., Ciprofloxacin)
  • Negative control (DMSO)

2. Procedure:

  • Prepare a bacterial inoculum by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Dilute the bacterial suspension 1:100 in MHB to obtain a final concentration of approximately 1.5 x 10⁶ CFU/mL.
  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB. The final volume in each well should be 100 µL.
  • Add 100 µL of the diluted bacterial suspension to each well containing the test compound, positive control, or negative control. The final bacterial concentration will be approximately 7.5 x 10⁵ CFU/mL.
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth.
  • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

3. Data Analysis: The MIC is reported as the lowest concentration of the compound that shows no visible growth.

Protocol 2: In Vitro Anticancer Screening using MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the test compounds on a panel of human cancer cell lines.

1. Materials:

  • Test compounds (dissolved in DMSO to a stock concentration of 10 mM)
  • Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon)
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
  • Sterile 96-well cell culture plates
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
  • Positive control (e.g., Doxorubicin)
  • Negative control (DMSO)

2. Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
  • Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells.
  • Incubate the plates for 48-72 hours.
  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
  • Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

3. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
  • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations

Experimental_Workflow_Antimicrobial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Compound_Prep Prepare Compound Stock (10 mg/mL in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound_Prep->Serial_Dilution Bacterial_Prep Prepare Bacterial Inoculum (0.5 McFarland) Inoculation Inoculate with Bacterial Suspension Bacterial_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation Visual_Inspection Visual Inspection for Growth Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination.

Experimental_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat Cells with Serial Dilutions Cell_Seeding->Compound_Treatment Compound_Prep Prepare Compound Stock (10 mM in DMSO) Compound_Prep->Compound_Treatment Incubation_48h Incubate for 48-72h Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Solubilize Formazan Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation Calculate IC50 Absorbance_Reading->IC50_Calculation

Caption: Workflow for MTT Assay.

Signaling_Pathway_Apoptosis Compound This compound Derivative Cell_Stress Cellular Stress Compound->Cell_Stress Induces ROS ↑ Reactive Oxygen Species (ROS) Cell_Stress->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase_Activation Caspase Activation (e.g., Caspase-3) Mitochondria->Caspase_Activation Activates Apoptosis Apoptosis Caspase_Activation->Apoptosis Executes

References

Application of 1-(4-Bromophenyl)cyclobutanecarbonitrile in Medicinal Chemistry: A Key Intermediate in the Synthesis of the Anticancer Agent Vosaroxin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-(4-Bromophenyl)cyclobutanecarbonitrile is a crucial building block in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of the potent anticancer agent, vosaroxin (formerly known as voreloxin or SNS-595). Vosaroxin is a first-in-class quinolone derivative that acts as a topoisomerase II inhibitor, leading to DNA double-strand breaks, G2 cell cycle arrest, and subsequent apoptosis in cancer cells. The unique structural features of this compound, including the cyclobutane ring and the strategically placed bromine atom on the phenyl ring, are pivotal for the construction of the final pharmacologically active molecule. This document provides detailed application notes, experimental protocols, and biological activity data related to the use of this intermediate in the synthesis of vosaroxin, aimed at researchers, scientists, and professionals in drug development.

Application Notes

The primary application of this compound in medicinal chemistry is its function as a precursor to the 1-(4-bromophenyl)cyclobutanamine moiety, a critical component of vosaroxin. The cyclobutane ring offers a three-dimensional scaffold that can favorably interact with the target enzyme, while the bromophenyl group serves as a handle for further synthetic modifications or can contribute to the overall binding affinity and pharmacokinetic properties of the final drug molecule.

The nitrile group in this compound is a versatile functional group that can be readily converted to a primary amine. This transformation is a key step in the synthetic route to vosaroxin, as the resulting aminocyclobutane fragment is then coupled with the quinolone core of the drug. The presence of the bromine atom allows for potential late-stage diversification of the molecule through cross-coupling reactions, although in the known synthesis of vosaroxin, it is retained in the final structure.

Quantitative Data: Biological Activity of Vosaroxin

The utility of this compound as a synthetic intermediate is underscored by the significant anticancer activity of its derivative, vosaroxin. Vosaroxin has demonstrated potent cytotoxic effects across a broad range of cancer cell lines.

Cell LineCancer TypeIC50 (µM)
MV4-11Acute Myeloid Leukemia (AML)0.095 ± 0.008
HL-60Acute Myeloid Leukemia (AML)0.884 ± 0.114
CCRF-CEMAcute Lymphoid Leukemia (ALL)0.166 ± 0.0004
NB4Acute Myeloid Leukemia (AML)0.203
K562Chronic Myeloid LeukemiaNot specified
Various Solid Tumor LinesBreast, Ovarian, Colon, etc.0.04 - 0.97

Experimental Protocols

Detailed methodologies for the synthesis of this compound and its subsequent conversion to vosaroxin are provided below.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 4-bromobenzyl cyanide and 1,3-dibromopropane.

Materials:

  • 4-Bromobenzyl cyanide

  • 1,3-Dibromopropane

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Dichloromethane

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a stirred suspension of sodium hydride (2 equivalents) in anhydrous DMSO at 25 °C under an inert atmosphere (argon or nitrogen), add a solution of 4-bromobenzyl cyanide (1 equivalent) in anhydrous DMSO over 5 minutes.

  • Stir the resulting mixture for 30 minutes at room temperature.

  • Add a solution of 1,3-dibromopropane (2.5 equivalents) in anhydrous DMSO over 30 minutes, maintaining the reaction temperature between 25-30 °C.

  • After the addition is complete, continue stirring for an additional 40 minutes at the same temperature.

  • Pour the reaction mixture into ice water and extract with dichloromethane (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude oil.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Reduction of this compound to 1-(4-Bromophenyl)cyclobutanamine

This protocol details the reduction of the nitrile to the corresponding primary amine using lithium aluminum hydride (LiAlH₄).

Materials:

  • This compound

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Water

  • 15% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place a suspension of LiAlH₄ (1.5 equivalents) in anhydrous diethyl ether.

  • Under an inert atmosphere, add a solution of this compound (1 equivalent) in anhydrous diethyl ether dropwise to the LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the reaction mixture for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully quench the excess LiAlH₄ by the sequential and dropwise addition of water (x mL per x g of LiAlH₄), followed by 15% aqueous NaOH (x mL per x g of LiAlH₄), and finally water (3x mL per x g of LiAlH₄).

  • Allow the mixture to warm to room temperature and stir for 15 minutes.

  • Add anhydrous magnesium sulfate to the mixture and stir for another 15 minutes.

  • Filter the resulting solids and wash them thoroughly with diethyl ether.

  • Combine the filtrate and the washings, and concentrate under reduced pressure to yield 1-(4-Bromophenyl)cyclobutanamine as a crude product, which can be used in the next step without further purification or purified by distillation or chromatography if necessary.

Protocol 3: Synthesis of Vosaroxin from 1-(4-Bromophenyl)cyclobutanamine

This protocol outlines the final steps for the synthesis of vosaroxin by coupling the amine intermediate with a suitable quinolone carboxylic acid derivative. This is a representative procedure, and specific coupling agents and conditions may vary.

Materials:

  • 1-(4-Bromophenyl)cyclobutanamine

  • 7-Chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (or a suitable activated derivative)

  • A coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole)

  • A non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 7-chloro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acid (1 equivalent) in anhydrous DMF, add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add a solution of 1-(4-Bromophenyl)cyclobutanamine (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford vosaroxin.

Visualizations

Synthetic_Workflow cluster_start Starting Materials cluster_reduction Reduction cluster_coupling Coupling start1 4-Bromobenzyl cyanide intermediate1 This compound start1->intermediate1 NaH, DMSO start2 1,3-Dibromopropane start2->intermediate1 intermediate2 1-(4-Bromophenyl)cyclobutanamine intermediate1->intermediate2 LiAlH4 final_product Vosaroxin intermediate2->final_product Coupling Reagents quinolone Quinolone Carboxylic Acid quinolone->final_product Vosaroxin_MoA Vosaroxin Vosaroxin DNA DNA Vosaroxin->DNA Intercalation TopoII Topoisomerase II Vosaroxin->TopoII Inhibition DSB DNA Double-Strand Breaks DNA->DSB TopoII->DSB G2Arrest G2 Cell Cycle Arrest DSB->G2Arrest Apoptosis Apoptosis G2Arrest->Apoptosis

Application Notes and Protocols: In Vitro Profiling of 1-(4-Bromophenyl)cyclobutanecarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive suite of in vitro assay protocols designed to characterize the biological activity of novel 1-(4-Bromophenyl)cyclobutanecarbonitrile derivatives. The methodologies outlined herein are tailored to investigate the potential of these compounds as inhibitors of critical oncogenic signaling pathways, particularly the RAS-RAF-MEK-ERK cascade. Given the structural motifs, these derivatives may exert their effects by inhibiting key protein kinases (e.g., BRAF), disrupting protein-protein interactions (e.g., SOS1-KRAS), or through other mechanisms affecting cell viability. The following protocols provide a robust framework for initial screening, potency determination, and mechanism of action studies.

Data Presentation: Summarized Biological Activity

Disclaimer: The following tables contain representative data from established, publicly-known inhibitors of the respective targets. This data is provided as an illustrative example for how to present results obtained from the protocols below. Researchers should replace this data with their own experimental findings for the this compound derivatives under investigation.

Table 1: Anti-proliferative Activity in Cancer Cell Lines This table summarizes the half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of a compound required to inhibit the growth of cancer cell lines by 50%.[1][2] These values are typically determined using a cell viability assay, such as the MTT assay described below.

Compound IDCell LineTarget Pathway/MutationIC₅₀ (µM)Assay Duration (hours)
Example: Vemurafenib A375BRAF V600E0.02572
Example: Trametinib A375MEK Inhibitor0.00172
Example: Sotorasib MIA PaCa-2KRAS G12C0.0172
Derivative-001A375BRAF V600EExperimental Data72
Derivative-001MIA PaCa-2KRAS G12CExperimental Data72
Derivative-002A375BRAF V600EExperimental Data72
Derivative-002MIA PaCa-2KRAS G12CExperimental Data72

Table 2: Biochemical Inhibition of Kinase Activity and Protein-Protein Interactions This table presents IC₅₀ values from biochemical assays, which measure the direct inhibitory effect of a compound on a purified protein target, such as a kinase or a protein-protein interaction complex.

Compound IDAssay TypeTarget(s)IC₅₀ (nM)
Example: Vemurafenib Kinase AssayBRAF V600E31
Example: BI-3406 HTRF PPI AssaySOS1-KRAS6
Derivative-001BRAF Kinase AssayBRAF V600EExperimental Data
Derivative-001SOS1-KRAS PPI AssaySOS1-KRASExperimental Data
Derivative-002BRAF Kinase AssayBRAF V600EExperimental Data
Derivative-002SOS1-KRAS PPI AssaySOS1-KRASExperimental Data

Signaling Pathway Context

The diagram below illustrates the canonical KRAS-RAF-MEK-ERK (MAPK) signaling pathway, a critical regulator of cell proliferation and survival that is frequently dysregulated in cancer.[3][4] The protocols in this document are designed to probe for inhibitory activity at key nodes within this cascade.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK SOS1 SOS1 RTK->SOS1 Recruitment KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF Activity (GDP -> GTP) KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP BRAF BRAF KRAS_GTP->BRAF Activation MEK MEK1/2 BRAF->MEK ERK ERK1/2 MEK->ERK pERK p-ERK1/2 ERK->pERK Phosphorylation Proliferation Gene Transcription (Proliferation, Survival) pERK->Proliferation Inhibit_SOS1 SOS1-KRAS PPI Assay Inhibit_SOS1->SOS1 Inhibit_BRAF BRAF Kinase Assay Inhibit_BRAF->BRAF Inhibit_pERK p-ERK Cellular Assay Inhibit_pERK->pERK

Caption: The KRAS-RAF-MEK-ERK signaling pathway and points of intervention.

Experimental Protocols

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.[5] It is a primary screening assay to determine the anti-proliferative effects of the test compounds.

Workflow Diagram:

MTT_Workflow Start Start Seed Seed cells in 96-well plates Start->Seed Incubate24h Incubate for 24h (allow adherence) Seed->Incubate24h Treat Treat with serial dilutions of derivatives Incubate24h->Treat Incubate72h Incubate for 48-72h Treat->Incubate72h AddMTT Add MTT reagent to each well Incubate72h->AddMTT Incubate4h Incubate for 2-4h (formazan formation) AddMTT->Incubate4h Solubilize Add solubilization buffer (e.g., DMSO) Incubate4h->Solubilize Read Measure absorbance at 570 nm Solubilize->Read Analyze Calculate % viability and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for the MTT cell viability assay.

Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A375 for BRAF-mutant melanoma, MIA PaCa-2 for KRAS-mutant pancreatic cancer) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 10 mM stock solution of each this compound derivative in DMSO. Perform serial dilutions in culture medium to create 2X working concentrations (e.g., from 200 µM to 0.02 nM).

  • Cell Treatment: Remove the medium from the wells and add 100 µL of the diluted compounds. Include wells for vehicle control (e.g., 0.1% DMSO) and untreated controls.[6]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: Biochemical BRAF V600E Kinase Assay

This assay measures the direct inhibition of BRAF kinase activity by quantifying the phosphorylation of its substrate, MEK1.[7][8] A luminescence-based readout (Kinase-Glo®) is used to measure the amount of ATP remaining after the kinase reaction.

Workflow Diagram:

BRAF_Kinase_Workflow Start Start PrepareMix Prepare Master Mix: Kinase Buffer, MEK1 Substrate, ATP Start->PrepareMix AddInhibitor Add test derivatives or control to 384-well plate PrepareMix->AddInhibitor AddKinase Add BRAF V600E enzyme AddInhibitor->AddKinase IncubateReaction Incubate at 30°C for 45 min (kinase reaction) AddKinase->IncubateReaction AddKinaseGlo Add Kinase-Glo® Reagent (terminates reaction, generates light) IncubateReaction->AddKinaseGlo IncubateGlo Incubate at RT for 10 min AddKinaseGlo->IncubateGlo ReadLuminescence Measure luminescence IncubateGlo->ReadLuminescence Analyze Calculate % inhibition and determine IC50 ReadLuminescence->Analyze End End Analyze->End

Caption: Workflow for a biochemical BRAF kinase assay.

Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer. Dilute recombinant human BRAF V600E enzyme and its substrate (inactive MEK1) to their optimal working concentrations in the kinase buffer.

  • Compound Plating: Add 5 µL of serially diluted test compounds in 1X Kinase Buffer with DMSO to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme Addition: Add 5 µL of the diluted BRAF V600E enzyme solution to the wells containing the test compounds.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of a solution containing the MEK1 substrate and ATP. The final reaction volume is 20 µL.

  • Incubation: Incubate the plate at 30°C for 45 minutes.[7]

  • Detection: Stop the reaction and detect the remaining ATP by adding 20 µL of Kinase-Glo® Max reagent to each well.

  • Signal Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal, then measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls and plot the percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.

Protocol 3: SOS1-KRAS Protein-Protein Interaction (PPI) Assay

This assay quantifies the ability of a compound to disrupt the interaction between the guanine nucleotide exchange factor SOS1 and KRAS.[9] A Homogeneous Time-Resolved Fluorescence (HTRF) assay is a common and robust method for this purpose.

Workflow Diagram:

SOS1_KRAS_Workflow Start Start AddInhibitor Add test derivatives or control to 384-well plate Start->AddInhibitor AddSOS1 Add donor-labeled SOS1 (e.g., Eu-cryptate) AddInhibitor->AddSOS1 AddKRAS Add acceptor-labeled KRAS (e.g., d2) AddSOS1->AddKRAS Incubate Incubate at RT for 60 min AddKRAS->Incubate ReadHTRF Read HTRF signal (665 nm / 620 nm) Incubate->ReadHTRF Analyze Calculate HTRF ratio, % inhibition, and IC50 ReadHTRF->Analyze End End Analyze->End

Caption: Workflow for a SOS1-KRAS HTRF PPI assay.

Methodology:

  • Reagent Preparation: Use a commercially available kit or purified, tagged proteins. Recombinant SOS1 is tagged with a FRET donor (e.g., Europium cryptate), and KRAS (typically GDP-loaded) is tagged with a FRET acceptor (e.g., d2).[9]

  • Compound Plating: Dispense 2 µL of serially diluted test compounds into a low-volume 384-well plate.

  • Protein Addition: Add 4 µL of the donor-labeled SOS1 solution to each well, followed by 4 µL of the acceptor-labeled KRAS solution.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring fluorescence emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Normalize the data to controls (no inhibitor for high signal, no protein for low signal). Plot the percent inhibition versus the log of inhibitor concentration to determine the IC₅₀ value.[10]

Protocol 4: Cell-Based Phospho-ERK1/2 (p-ERK) Assay

This assay measures the phosphorylation of ERK1/2, a key downstream node in the MAPK pathway, within a cellular context. A decrease in p-ERK levels indicates inhibition of the upstream pathway. This can be performed using various methods, including Western Blot or a plate-based immunoassay (e.g., ELISA, AlphaScreen).

Workflow Diagram (Plate-Based Immunoassay):

pERK_Workflow Start Start Seed Seed cells in 96-well plates Start->Seed Starve Serum-starve cells (e.g., 16 hours) Seed->Starve Treat Pre-treat with derivatives (e.g., 1-2 hours) Starve->Treat Stimulate Stimulate with growth factor (e.g., EGF for 10 min) Treat->Stimulate Lyse Lyse cells and collect lysate Stimulate->Lyse Transfer Transfer lysate to assay plate Lyse->Transfer Detect Perform immunoassay (e.g., ELISA, AlphaScreen) Transfer->Detect Read Read signal (Absorbance/Fluorescence) Detect->Read Analyze Normalize to total protein and determine IC50 Read->Analyze End End Analyze->End

Caption: Workflow for a cell-based phospho-ERK immunoassay.

Methodology:

  • Cell Seeding and Serum Starvation: Seed cells in a 96-well plate and grow to ~80-90% confluency. To reduce basal signaling, serum-starve the cells for 16-24 hours in a serum-free or low-serum (0.5%) medium.

  • Compound Treatment: Pre-incubate the starved cells with various concentrations of the test compounds for 1-2 hours.

  • Pathway Stimulation: Stimulate the MAPK pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 10 minutes. Include an unstimulated control.

  • Cell Lysis: Immediately aspirate the medium and lyse the cells by adding 50 µL of a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Immunoassay: Perform a sandwich ELISA or other immunoassay according to the manufacturer's instructions. Briefly:

    • Transfer the cell lysate to an antibody-coated plate (e.g., coated with a total ERK capture antibody).

    • Incubate to allow protein capture.

    • Wash the wells and add a detection antibody specific for phosphorylated ERK1/2 (p-ERK T202/Y185).[2]

    • Add a labeled secondary antibody (e.g., HRP-conjugated).

    • Add a substrate and measure the resulting signal (e.g., colorimetric or fluorescent).

  • Data Normalization and Analysis: Normalize the p-ERK signal to the total protein concentration in each lysate (determined by a separate assay like BCA) or to a total ERK signal. Calculate the percent inhibition of ERK phosphorylation relative to the stimulated control and determine the IC₅₀ value.

References

Application Notes and Protocols: Derivatization of the Nitrile Group of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of the nitrile group in 1-(4-Bromophenyl)cyclobutanecarbonitrile. The following methods describe the conversion of the nitrile to a carboxylic acid, a primary amine, and a tetrazole, which are key transformations in the synthesis of novel chemical entities for drug discovery and development.

Hydrolysis of Nitrile to Carboxylic Acid

The hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, 1-(4-Bromophenyl)cyclobutanecarboxylic acid. This derivative can serve as a crucial building block for the synthesis of esters, amides, and other functionalities. Both acidic and basic conditions can be employed for this transformation, with the choice of method depending on the overall compatibility of the substrate with the reaction conditions.

Quantitative Data for Analogous Nitrile Hydrolysis
EntrySubstrateConditionsTime (h)Yield (%)
11-(4-chlorophenyl)cyclobutanecarbonitrileH₂SO₄, H₂O, reflux6>95
21-phenylcyclobutanecarbonitrileKOH, ethylene glycol, 160 °C885
31-(4-methoxyphenyl)cyclobutanecarbonitrileNaOH, EtOH/H₂O, reflux1292
Experimental Protocol: Acid-Catalyzed Hydrolysis
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add a 1:1 (v/v) mixture of concentrated sulfuric acid and water.

  • Reaction Conditions: Heat the mixture to reflux (approximately 120-130 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude carboxylic acid. Further purification can be achieved by recrystallization or column chromatography.

G cluster_workflow Acid-Catalyzed Hydrolysis Workflow start Start: this compound reagents Add H₂SO₄ / H₂O (1:1) start->reagents reflux Reflux at 120-130 °C reagents->reflux monitor Monitor by TLC/HPLC reflux->monitor workup Cool and pour onto ice monitor->workup extraction Extract with organic solvent workup->extraction purification Wash, dry, and concentrate extraction->purification product Product: 1-(4-Bromophenyl)cyclobutanecarboxylic acid purification->product

Caption: Workflow for the acid-catalyzed hydrolysis of the nitrile.

Reduction of Nitrile to Primary Amine

The reduction of the nitrile group to a primary amine, 1-(4-Bromophenyl)cyclobutanamine, is a fundamental transformation that introduces a basic nitrogen atom, a common feature in many pharmacologically active compounds. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically effective for this conversion.

Quantitative Data for Analogous Nitrile Reduction
EntrySubstrateReducing AgentSolventTime (h)Yield (%)
11-(4-chlorophenyl)cyclobutanecarbonitrileLiAlH₄THF488
21-phenylcyclobutanecarbonitrileH₂, Raney NiEtOH, NH₃1280
31-(4-methoxyphenyl)cyclobutanecarbonitrileLiAlH₄Diethyl ether690
Experimental Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄)
  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask.

  • Substrate Addition: Cool the suspension to 0 °C and slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux.

  • Monitoring: Monitor the reaction by TLC or HPLC.

  • Quenching: After completion, cool the reaction to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Filtration: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude primary amine. The product can be further purified by distillation or by forming a salt (e.g., hydrochloride) and recrystallizing.

G cluster_workflow Nitrile Reduction Workflow start Start: this compound reagents Suspend LiAlH₄ in anhydrous THF start->reagents addition Add nitrile solution at 0 °C reagents->addition reflux Warm to RT and reflux addition->reflux monitor Monitor by TLC/HPLC reflux->monitor quench Quench with H₂O and NaOH solution monitor->quench filtration Filter and wash precipitate quench->filtration purification Dry and concentrate filtrate filtration->purification product Product: 1-(4-Bromophenyl)cyclobutanamine purification->product

Caption: Workflow for the LiAlH₄ reduction of the nitrile.

Conversion of Nitrile to Tetrazole

The conversion of a nitrile to a 5-substituted-1H-tetrazole is a valuable transformation in medicinal chemistry, as the tetrazole ring is often used as a bioisostere for a carboxylic acid group. This cycloaddition reaction is typically carried out using sodium azide with a Lewis acid catalyst.

Quantitative Data for Analogous Nitrile to Tetrazole Conversion
EntrySubstrateReagentsSolventTime (h)Yield (%)
11-(4-chlorophenyl)cyclobutanecarbonitrileNaN₃, ZnCl₂H₂O2485
2BenzonitrileNaN₃, NH₄ClDMF1290
34-MethoxybenzonitrileNaN₃, Et₃N·HClToluene1888
Experimental Protocol: [2+3] Cycloaddition with Sodium Azide
  • Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq), sodium azide (1.5-2.0 eq), and zinc chloride (1.0-1.2 eq).

  • Solvent Addition: Add a suitable solvent, such as water or dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture with vigorous stirring. The reaction temperature will depend on the solvent (e.g., reflux in water or 120-130 °C in DMF).

  • Monitoring: Monitor the reaction progress by TLC or HPLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.

  • Acidification: Acidify the mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to protonate the tetrazole.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude tetrazole can be purified by recrystallization or column chromatography.

G cluster_workflow Tetrazole Formation Workflow start Start: this compound reagents Add NaN₃ and ZnCl₂ in H₂O or DMF start->reagents heat Heat to reflux or 120-130 °C reagents->heat monitor Monitor by TLC/HPLC heat->monitor workup Cool and dilute with water monitor->workup acidify Acidify with HCl workup->acidify extraction Extract with organic solvent acidify->extraction purification Wash, dry, and concentrate extraction->purification product Product: 5-(1-(4-Bromophenyl)cyclobutyl)-1H-tetrazole purification->product

Caption: Workflow for the conversion of the nitrile to a tetrazole.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-(4-Bromophenyl)cyclobutanecarbonitrile synthesis. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and effective method for the synthesis of this compound is the cyclialkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane. This reaction is typically carried out under phase-transfer catalysis (PTC) conditions, which facilitates the reaction between the water-soluble base and the organic-soluble reactants, leading to higher yields and milder reaction conditions.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are:

  • 4-Bromophenylacetonitrile: This provides the aromatic ring and the nitrile group.

  • 1,3-Dibromopropane: This acts as the alkylating agent to form the cyclobutane ring.

  • A strong base: Typically, a concentrated aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to deprotonate the acidic α-carbon of the 4-bromophenylacetonitrile.

  • A phase-transfer catalyst: A quaternary ammonium salt, such as tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride (BTEAC), is essential to shuttle the hydroxide ions into the organic phase and the resulting carbanion to the alkylating agent.

Q3: What are the most common side products in this synthesis?

A3: The most common side products include:

  • Dialkylated product: Formation of 1,3-bis(1-cyano-1-(4-bromophenyl)methyl)propane can occur if a second molecule of 4-bromophenylacetonitrile reacts with the initially formed mono-alkylated intermediate.

  • Oligomerization/Polymerization: 1,3-dibromopropane can undergo self-condensation or polymerization under strongly basic conditions.

  • Hydrolysis of the nitrile group: Prolonged exposure to strong base and water can lead to the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A small aliquot of the organic layer can be spotted on a TLC plate and eluted with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to visualize the disappearance of the starting materials and the appearance of the product. For GC analysis, a sample of the organic phase can be injected to quantify the conversion of the starting material.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Steps
Inactive or Insufficient Catalyst 1. Use a fresh, high-purity phase-transfer catalyst. 2. Increase the catalyst loading incrementally (e.g., from 1 mol% to 5 mol%). 3. Consider a different catalyst (see Table 1 for a comparison).
Inefficient Deprotonation 1. Ensure a high concentration of the aqueous base (e.g., 50% w/v NaOH). 2. Increase the stirring speed to improve mixing between the aqueous and organic phases.
Low Reaction Temperature 1. Gradually increase the reaction temperature (e.g., from room temperature to 50-60 °C) while monitoring for side product formation.
Impure Starting Materials 1. Use high-purity 4-bromophenylacetonitrile and 1,3-dibromopropane. Distill the 1,3-dibromopropane if necessary.
Insufficient Reaction Time 1. Extend the reaction time and monitor the progress by TLC or GC until the starting material is consumed.

Problem 2: Formation of Significant Amounts of a High-Molecular-Weight Byproduct

This is likely due to the dialkylation of 1,3-dibromopropane with two molecules of 4-bromophenylacetonitrile.

Potential Cause Troubleshooting Steps
High Concentration of the Nitrile 1. Use a slight excess of 1,3-dibromopropane (e.g., 1.1 to 1.2 equivalents) relative to 4-bromophenylacetonitrile.
Slow Ring Closure Compared to Intermolecular Alkylation 1. Add the 4-bromophenylacetonitrile and base solution slowly to a solution of 1,3-dibromopropane and the phase-transfer catalyst. This maintains a low concentration of the carbanion and favors the intramolecular cyclization.

Problem 3: Product is an Oil and Difficult to Purify

Potential Cause Troubleshooting Steps
Presence of Impurities 1. Wash the crude product thoroughly during workup to remove the catalyst and any remaining base. 2. Purify the crude product using column chromatography on silica gel.
Residual Solvent 1. Ensure all solvent is removed under reduced pressure after extraction and before further purification.
Product is inherently an oil at room temperature 1. If the product is pure (as determined by NMR, GC, etc.), it may be a low-melting solid or an oil. In this case, purification should focus on chromatographic methods.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of similar phase-transfer catalyzed alkylations of arylacetonitriles. While specific data for this compound is not widely published, these trends are generally applicable.

Table 1: Effect of Phase-Transfer Catalyst on the Yield of Alkylated Phenylacetonitrile Derivatives

CatalystCatalyst TypeTypical Yield (%)
Tetrabutylammonium Bromide (TBAB)Quaternary Ammonium Salt75-90
Benzyltriethylammonium Chloride (BTEAC)Quaternary Ammonium Salt80-95
Aliquat 336 (Tricaprylylmethylammonium chloride)Quaternary Ammonium Salt85-98
18-Crown-6Crown Ether70-85

Yields are representative for the alkylation of phenylacetonitrile derivatives and may vary for the specific synthesis of this compound.

Table 2: Influence of Reaction Conditions on Yield

ParameterCondition ACondition BCondition CExpected Outcome
Temperature 25 °C50 °C70 °CHigher temperatures generally increase the reaction rate but may also promote side reactions. An optimal temperature needs to be determined experimentally.
Base Concentration 25% NaOH50% NaOHSolid KOHHigher base concentration usually leads to a faster reaction but can also increase the rate of side reactions like hydrolysis.
Solvent TolueneDichloromethaneNo SolventThe choice of solvent can influence the solubility of the catalyst and reactants. In some cases, the reaction can be run neat.
Stirring Speed 300 rpm600 rpm1000 rpmVigorous stirring is crucial to maximize the interfacial area between the aqueous and organic phases, which is essential for efficient phase-transfer catalysis.

Experimental Protocols

Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis

Objective: To synthesize this compound from 4-bromophenylacetonitrile and 1,3-dibromopropane using phase-transfer catalysis.

Materials:

  • 4-Bromophenylacetonitrile (1 equivalent)

  • 1,3-Dibromopropane (1.1 equivalents)

  • 50% (w/v) aqueous Sodium Hydroxide (NaOH) solution

  • Tetrabutylammonium bromide (TBAB) (0.05 equivalents)

  • Toluene

  • Deionized Water

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Hexane

  • Ethyl Acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-bromophenylacetonitrile and toluene.

  • Addition of Catalyst and Reagent: To the stirred solution, add tetrabutylammonium bromide (TBAB) followed by 1,3-dibromopropane.

  • Addition of Base: Slowly add the 50% aqueous NaOH solution dropwise over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the temperature between 25-30 °C using a water bath if necessary.

  • Reaction: After the addition of the base is complete, continue stirring vigorously at room temperature or heat to 50-60 °C for 4-8 hours. Monitor the reaction progress by TLC (e.g., 9:1 Hexane:Ethyl Acetate).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water to dissolve any precipitated salts. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene. Combine the organic layers.

  • Washing: Wash the combined organic layers with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield pure this compound.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification start 1. Reaction Setup (4-Bromophenylacetonitrile, Toluene) add_catalyst 2. Add Catalyst and Reagent (TBAB, 1,3-Dibromopropane) start->add_catalyst add_base 3. Add Base (50% NaOH solution) add_catalyst->add_base react 4. Reaction (Stir at 50-60°C, 4-8h) add_base->react workup 5. Workup (Add Water) react->workup extraction 6. Extraction (Toluene) workup->extraction washing 7. Washing (Water, Brine) extraction->washing drying 8. Drying & Concentration (MgSO4, Rotovap) washing->drying purification 9. Purification (Column Chromatography) drying->purification product Pure Product purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of Product cause1 Inactive/Insufficient Catalyst start->cause1 cause2 Inefficient Deprotonation start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Impure Reagents start->cause4 sol1 Use fresh catalyst Increase loading cause1->sol1 sol2 Use concentrated base Increase stirring cause2->sol2 sol3 Optimize temperature cause3->sol3 sol4 Purify starting materials cause4->sol4

Caption: Troubleshooting logic for addressing low product yield in the synthesis.

Technical Support Center: Purification of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials such as 4-bromobenzyl cyanide or 1,3-dibromopropane, and byproducts from the cyclization reaction. If a phase-transfer catalyst is used, it might also be present in the crude product. In palladium-catalyzed α-arylation routes, diarylated byproducts can be a potential impurity.[1][2]

Q2: My purified product has a low melting point and a broad melting range. What does this indicate?

A2: A low and broad melting range is a classic indicator of impurities. Even small amounts of residual solvents or synthetic byproducts can disrupt the crystal lattice of the solid, leading to this observation. Further purification by recrystallization or column chromatography is recommended.

Q3: I am having difficulty removing a persistent oily impurity from my solid product. What should I do?

A3: An oily impurity suggests a non-crystalline byproduct or residual high-boiling solvent. A common technique to address this is trituration. This involves washing the solid crude product with a solvent in which the desired product is poorly soluble, but the oily impurity dissolves. Hexanes or a cold mixture of hexanes and ethyl acetate is often a good starting point. If this fails, column chromatography is the most effective method for separating compounds with different polarities.

Q4: Can this compound degrade during purification?

A4: While the cyclobutane and bromophenyl groups are generally robust, the nitrile group can be susceptible to hydrolysis to the corresponding amide or carboxylic acid, particularly if exposed to acidic or basic conditions, especially at elevated temperatures.[3] When using silica gel chromatography, which has an acidic surface, deactivation by pre-treating with a solvent system containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1%) can prevent this.

Troubleshooting Guides

Recrystallization Issues
ProblemPossible Cause(s)Suggested Solution(s)
Low Recovery of Purified Product The compound is too soluble in the cold recrystallization solvent.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) before filtration.- Reduce the amount of solvent used for dissolution to the minimum required.- Try a different solvent or a solvent system where the compound has lower solubility at cold temperatures (e.g., ethanol/water, isopropanol).
Premature crystallization occurred during hot filtration.- Use a heated filter funnel.- Ensure the filtration apparatus is pre-warmed.- Add a small amount of hot solvent to the funnel just before filtration.
Product Oiling Out (Forms an oil instead of crystals) The boiling point of the solvent is higher than the melting point of the solute.- Use a lower-boiling point solvent.- Lower the concentration of the solute in the solution.
The solution is cooling too rapidly.- Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
Insoluble impurities are present.- Perform a hot filtration step to remove any insoluble material before allowing the solution to cool.
No Crystals Form Upon Cooling The solution is too dilute.- Evaporate some of the solvent to increase the concentration and attempt cooling again.
The solution is supersaturated.- Scratch the inside of the flask with a glass rod at the solvent line.- Add a seed crystal of the pure compound.
Column Chromatography Issues
ProblemPossible Cause(s)Suggested Solution(s)
Poor Separation of Compound from Impurities The chosen eluent system is not optimal (polarity is too high or too low).- Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.3 for the target compound.[4][5]- Use a gradient elution, starting with a less polar solvent system and gradually increasing the polarity.
The column was overloaded with the crude product.- Use an appropriate ratio of silica gel to crude product. A general guideline is 30-100:1 by weight, depending on the difficulty of the separation.
Cracks or channels have formed in the silica gel bed.- Ensure the silica gel is packed uniformly. Dry packing followed by careful wettening or packing a slurry of silica in the initial eluent can prevent this.
Compound is Stuck on the Column The eluent is not polar enough.- Gradually increase the polarity of the eluent. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
The compound is reacting with the silica gel.- As mentioned in the FAQs, consider deactivating the silica with triethylamine or using a different stationary phase like alumina.
Streaking or Tailing of Bands The sample was not loaded in a concentrated band.- Dissolve the crude product in a minimal amount of a polar solvent (like dichloromethane or ethyl acetate) and then adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder and load this onto the column ("dry loading").[4]

Quantitative Data from Purification

The following tables provide representative data for the purification of a 10g batch of crude this compound. Note: This is hypothetical data based on typical outcomes for similar compounds and should be used as a guideline.

Table 1: Column Chromatography Purification Data

ParameterValue
Crude Material Weight 10.0 g
Initial Purity (by HPLC) 85%
Stationary Phase Silica Gel (230-400 mesh)
Silica Gel Amount 400 g
Eluent System Gradient: 2% to 10% Ethyl Acetate in Hexanes
Weight of Purified Product 8.1 g
Final Purity (by HPLC) >99%
Yield 95% (based on available product in crude)

Table 2: Recrystallization Purification Data

ParameterValue
Crude Material Weight 10.0 g
Initial Purity (by HPLC) 95% (post-chromatography)
Recrystallization Solvent Isopropanol
Solvent Volume ~50 mL
Weight of Purified Product 8.8 g
Final Purity (by HPLC) >99.5%
Yield 93%

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for purifying the compound from starting materials and byproducts with different polarities.

Methodology:

  • TLC Analysis: Develop a TLC solvent system that gives the target compound an Rf value of approximately 0.2-0.3. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v).

  • Column Packing:

    • Select a glass column of appropriate size (e.g., for 10g of crude material, a column with a 5 cm diameter).

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer of sand.

    • Fill the column with a slurry of silica gel (e.g., 400g) in the initial, least polar eluent (e.g., 2% ethyl acetate in hexanes).

    • Tap the column gently to ensure even packing and drain the excess solvent until the level is just above the silica bed. Add a protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve 10g of crude this compound in a minimal amount of a volatile solvent (e.g., 20-30 mL of dichloromethane).

    • Add ~20g of silica gel to this solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (using compressed air or a pump) to achieve a steady flow rate.

    • Begin elution with the low-polarity solvent (e.g., 2% ethyl acetate in hexanes) and collect fractions.

    • Gradually increase the solvent polarity (e.g., to 5%, then 10% ethyl acetate) to elute the target compound.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Purification by Recrystallization

This protocol is ideal for removing small amounts of impurities from a product that is already relatively pure (>90%).

Methodology:

  • Solvent Selection: Test the solubility of the compound in various solvents at room temperature and at their boiling points. Ideal solvents will dissolve the compound when hot but not when cold. Isopropanol, ethanol, or a hexane/ethyl acetate mixture are good candidates to screen.[6]

  • Dissolution:

    • Place the crude solid (e.g., 10g) in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (e.g., isopropanol) while stirring or swirling until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional but recommended): If charcoal was used or if insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization:

    • Cover the flask and allow the solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_prep Preparation cluster_chromo Column Chromatography cluster_recryst Recrystallization cluster_final Final Product crude Crude Product tlc TLC Analysis (Find Rf ~0.2-0.3) crude->tlc Optimize Eluent load Dry Load Sample crude->load pack Pack Column (Silica Gel) tlc->pack elute Elute with Gradient (Hexane/EtOAc) load->elute collect Collect & Analyze Fractions (TLC) elute->collect dissolve Dissolve in Min. Hot Solvent collect->dissolve For Final Polish pure_product Pure Product (>99%) collect->pure_product If Purity is Sufficient cool Slow Cool & Ice Bath dissolve->cool filtrate Filter & Dry Crystals cool->filtrate filtrate->pure_product

Caption: Purification workflow for this compound.

troubleshooting_logic start Crude Product Received check_purity Initial Purity Check (TLC, NMR, or HPLC) start->check_purity is_solid Is the product a solid with impurities? check_purity->is_solid oily_impurity Oily Impurity? is_solid->oily_impurity Yes high_purity High Purity? (>90%) is_solid->high_purity No (Solid Impurities) triturate Triturate with non-polar solvent (e.g., Hexanes) oily_impurity->triturate Yes oily_impurity->high_purity No triturate->high_purity recrystallize Recrystallize high_purity->recrystallize Yes low_purity Low Purity? (<90%) high_purity->low_purity No final_product Pure Product recrystallize->final_product column Perform Column Chromatography low_purity->column Yes column->final_product

Caption: Troubleshooting decision tree for purification strategy selection.

References

Technical Support Center: Synthesis of 1-Arylcyclobutanecarbonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-arylcyclobutanecarbonitriles. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this synthetic process.

Troubleshooting Guides and FAQs

This section addresses specific challenges that may arise during the synthesis of 1-arylcyclobutanecarbonitriles, with a focus on the formation of common by-products.

FAQ 1: What are the most common by-products observed in the synthesis of 1-arylcyclobutanecarbonitriles?

The synthesis of 1-arylcyclobutanecarbonitriles, typically achieved through the alkylation of an arylacetonitrile with a 1,3-dihalopropane under basic conditions, is often accompanied by the formation of several by-products. The most prevalent of these include:

  • Hydrolysis Products: The nitrile functional group is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of 1-arylcyclobutanecarboxamide and subsequently 1-arylcyclobutanecarboxylic acid.[1][2]

  • Dimerization of Starting Material: Under the strong basic conditions required for the deprotonation of the arylacetonitrile, a self-condensation reaction can occur, leading to the formation of a dimeric by-product.

  • Rearrangement and Ring-Opening Products: Due to the inherent ring strain of the cyclobutane ring, rearrangement or ring-opening reactions can occur, particularly under harsh reaction conditions, though this is less commonly reported as a major by-product compared to hydrolysis and dimerization.

FAQ 2: I am observing significant amounts of 1-arylcyclobutanecarboxamide and 1-arylcyclobutanecarboxylic acid in my product mixture. How can I minimize these hydrolysis by-products?

The formation of amide and carboxylic acid by-products is a clear indication of nitrile hydrolysis. This is often promoted by the presence of water and the basic or acidic conditions of the reaction and work-up.[1][2]

Troubleshooting Steps:

  • Anhydrous Reaction Conditions: Ensure all reagents and solvents are scrupulously dried before use. The use of freshly distilled solvents and properly dried reagents is critical.

  • Control of Base: While a strong base is necessary for the deprotonation of the arylacetonitrile, using a large excess or highly concentrated aqueous solutions of base can promote hydrolysis. Consider using solid, powdered bases (e.g., potassium hydroxide, sodium hydride) in an anhydrous aprotic solvent. Phase-transfer catalysis can also be employed to facilitate the reaction under less harsh biphasic conditions.

  • Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the rate of hydrolysis. Monitor the reaction progress by TLC or GC-MS and aim to quench the reaction as soon as the starting material is consumed.

  • Work-up Procedure: During the aqueous work-up, minimize the contact time of the product with acidic or basic layers. Prompt extraction into an organic solvent and subsequent drying are recommended.

FAQ 3: My reaction is yielding a significant amount of a high-molecular-weight by-product, which I suspect is a dimer of my starting arylacetonitrile. What causes this and how can it be prevented?

Dimerization of the arylacetonitrile starting material is a common side reaction under strongly basic conditions. The carbanion formed from the deprotonation of one molecule of arylacetonitrile can act as a nucleophile and attack the nitrile group of another molecule.

Troubleshooting Steps:

  • Slow Addition of Reagents: Add the arylacetonitrile slowly to the mixture of the base and the 1,3-dihalopropane. This ensures that the concentration of the deprotonated arylacetonitrile is kept low at any given time, favoring the desired intramolecular cyclization over intermolecular dimerization.

  • Choice of Base and Solvent: The choice of base and solvent can influence the rate of dimerization. The use of sterically hindered bases may disfavor the bimolecular reaction.

  • Phase-Transfer Catalysis (PTC): PTC can be an effective technique to minimize dimerization. The reaction occurs at the interface of two phases, and the controlled transfer of the anionic species to the organic phase can favor the desired alkylation over self-condensation.

Quantitative Data on By-Product Formation

The following table summarizes the impact of reaction conditions on the formation of common by-products during the synthesis of 1-phenylcyclobutanecarbonitrile from phenylacetonitrile and 1,3-dibromopropane.

Reaction ConditionDesired Product Yield (%)Hydrolysis By-products Yield (%) (Amide + Carboxylic Acid)Dimer By-product Yield (%)
50% aq. NaOH, 70°C, 4h652510
Solid KOH, Toluene, 90°C, 2h85105
NaH, Anhydrous THF, 25°C, 6h90<5<5
50% aq. NaOH, TEBAC (PTC), 60°C, 3h8884

Note: These values are illustrative and can vary based on the specific arylacetonitrile, dihaloalkane, and precise reaction setup.

Experimental Protocols

Key Experiment: Synthesis of 1-Phenylcyclobutanecarbonitrile using Phase-Transfer Catalysis

This protocol is designed to minimize the formation of hydrolysis and dimerization by-products.

Materials:

  • Phenylacetonitrile

  • 1,3-Dibromopropane

  • 50% (w/w) aqueous Sodium Hydroxide solution

  • Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)

  • Toluene

  • Diethyl ether

  • Saturated aqueous Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add phenylacetonitrile (1.0 eq) and toluene (5 mL per gram of phenylacetonitrile).

  • Add the phase-transfer catalyst (TBAB or TEBAC, 0.05 eq).

  • With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 eq).

  • Heat the mixture to 60°C.

  • Add 1,3-dibromopropane (1.1 eq) dropwise via the dropping funnel over a period of 1 hour, maintaining the temperature at 60-65°C.

  • After the addition is complete, continue stirring at 60°C and monitor the reaction progress by GC-MS. The reaction is typically complete within 2-4 hours.

  • Cool the reaction mixture to room temperature and add water to dissolve any precipitated salts.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Visualizations

Reaction Pathway for By-Product Formation

Byproduct_Formation A Arylacetonitrile D 1-Arylcyclobutanecarbonitrile (Desired Product) A->D Alkylation H Dimerization A->H Self-condensation B 1,3-Dihalopropane B->D Alkylation C Base C->D Alkylation E Hydrolysis (H2O) D->E F 1-Arylcyclobutanecarboxamide E->F Partial Hydrolysis G 1-Arylcyclobutanecarboxylic Acid F->G Full Hydrolysis I Arylacetonitrile Dimer H->I

Caption: Common reaction pathways leading to by-products.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of 1-Arylcyclobutanecarbonitrile Check_Purity Analyze crude product by GC-MS/NMR Start->Check_Purity High_Hydrolysis High levels of Amide/Carboxylic Acid? Check_Purity->High_Hydrolysis High_Dimer High levels of Dimer? High_Hydrolysis->High_Dimer No Anhydrous Use anhydrous conditions. Optimize base concentration and reaction time/temp. High_Hydrolysis->Anhydrous Yes Slow_Addition Slow addition of arylacetonitrile. Consider PTC. High_Dimer->Slow_Addition Yes Other Other unidentified by-products or unreacted starting material? High_Dimer->Other No End Improved Yield Anhydrous->End Slow_Addition->End Optimize Re-evaluate reaction conditions: - Temperature - Reaction time - Stoichiometry Other->Optimize Yes Other->End No Optimize->End

Caption: A logical workflow for troubleshooting low product yield.

References

Technical Support Center: Grignard Reaction of Bromophenylacetonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Grignard reaction of bromophenylacetonitrile derivatives. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of ketones from bromophenylacetonitrile derivatives via Grignard reaction.

Q1: My Grignard reaction is resulting in a low yield of the desired ketone product. What are the primary causes?

A1: Low yields in the Grignard reaction of bromophenylacetonitrile derivatives are commonly attributed to several factors, with the most significant being the presence of an acidic α-proton on the carbon adjacent to the nitrile group.

  • Enolate Formation: The Grignard reagent, being a strong base, can deprotonate the α-carbon of the phenylacetonitrile derivative. This forms a magnesium enolate, which is unreactive towards further nucleophilic addition by the Grignard reagent. Upon aqueous workup, this enolate is protonated, regenerating the starting material and thus lowering the product yield.

  • Moisture and Protic Impurities: Grignard reagents are highly sensitive to moisture and any protic species (e.g., water, alcohols). These impurities will rapidly quench the Grignard reagent, rendering it inactive for the desired reaction.[1][2]

  • Wurtz-Type Coupling: A common side reaction is the coupling of the Grignard reagent with the unreacted aryl bromide, leading to the formation of a biphenyl byproduct.[1] This is more prevalent at higher temperatures and concentrations.[1]

  • Reaction with Atmospheric CO₂: Exposure of the Grignard reagent to air can lead to its reaction with carbon dioxide, forming a carboxylate salt upon workup, which is another common impurity.

Troubleshooting Flowchart: Low Ketone Yield

Low_Yield_Troubleshooting start Low Yield of Ketone check_enolate Primary Suspect: Enolate Formation start->check_enolate check_impurities Other Possibilities: Moisture, CO₂, Wurtz Coupling start->check_impurities solution_enolate Solutions for Enolate Formation: - Lower Reaction Temperature (-78°C to 0°C) - Inverse Addition (add Grignard to nitrile) - Use of non-polar co-solvents (e.g., Toluene) check_enolate->solution_enolate solution_impurities Solutions for Impurities: - Rigorously dry glassware and solvents - Maintain inert atmosphere (N₂ or Ar) - Activate Mg surface check_impurities->solution_impurities

Caption: Troubleshooting flowchart for low ketone yield in Grignard reactions of bromophenylacetonitrile derivatives.

Q2: How can I effectively minimize the formation of the enolate byproduct?

A2: Minimizing enolate formation is crucial for achieving a high yield of the ketone. The following strategies are recommended:

  • Low Reaction Temperature: Performing the reaction at low temperatures, typically between -78°C and 0°C, is the most effective way to disfavor the proton transfer (enolate formation) pathway. The nucleophilic addition to the nitrile has a lower activation energy than the deprotonation of the α-carbon.

  • Inverse Addition: Slowly adding the Grignard reagent to the solution of the bromophenylacetonitrile derivative (inverse addition) helps to maintain a low concentration of the Grignard reagent in the reaction mixture. This minimizes its action as a base.

  • Solvent Choice: The use of a non-polar co-solvent, such as toluene, in conjunction with ethereal solvents like diethyl ether or THF, can sometimes reduce side reactions and improve the yield of the desired ketone.

Q3: I am observing a significant amount of a high molecular weight byproduct. What is it and how can I prevent its formation?

A3: A high molecular weight byproduct is likely a dimer resulting from the reaction of the Grignard reagent with an unreacted molecule of the bromophenylacetonitrile. The nucleophilic carbon of the Grignard reagent can displace the bromide from another molecule of the starting material.

To prevent dimerization, consider the following:

  • Dilute Conditions: Running the reaction at a lower concentration can reduce the frequency of intermolecular side reactions like dimerization.

  • Slow Addition of the Nitrile: Adding the bromophenylacetonitrile solution slowly to the Grignard reagent solution ensures that the Grignard reagent is always in excess, minimizing the chance of it reacting with another molecule of the starting material.

Q4: What is the correct workup procedure for a Grignard reaction with a nitrile?

A4: The workup procedure is critical for hydrolyzing the intermediate imine to the final ketone product and for removing inorganic byproducts.

  • Quenching: The reaction should be quenched at a low temperature by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). This is generally preferred over strong acids, which can sometimes promote side reactions.

  • Warming and Extraction: Allow the mixture to warm to room temperature. The product can then be extracted into an organic solvent such as diethyl ether or ethyl acetate.

  • Washing and Drying: The combined organic layers should be washed with brine (saturated NaCl solution), dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent removed under reduced pressure.

Data Presentation

The following table summarizes the effect of reaction conditions on the yield of ketone products from the Grignard reaction of related nitrile compounds. While specific data for bromophenylacetonitrile derivatives is sparse in readily available literature, the trends observed for analogous systems provide valuable guidance.

SubstrateGrignard ReagentSolventTemperature (°C)Addition ModeYield (%)Reference Analogue
2-BromobutanenitrileMethylmagnesium BromideTHF-78InverseHigh (qualitative)BenchChem
2-BromobutanenitrileMethylmagnesium BromideTHFRoom Temp.NormalLow (qualitative)BenchChem
Benzonitrilen-Butylmagnesium BromideEther/BenzeneRoom Temp.NormalIncreased vs Ether aloneMaster Organic Chemistry
4-Amino-2-chloronicotinonitrile4-Fluorobenzylmagnesium ChlorideEther30Normal74PMC

Experimental Protocols

Detailed Methodology for the Grignard Reaction of 2-Bromophenylacetonitrile with Methylmagnesium Bromide

This protocol is adapted from procedures for similar substrates and is designed to minimize side reactions.

Materials:

  • 2-Bromophenylacetonitrile

  • Methylmagnesium bromide (solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Diethyl ether

Equipment:

  • Three-necked round-bottom flask, flame-dried

  • Dropping funnel, flame-dried

  • Reflux condenser, flame-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • Reaction Setup: Assemble the flame-dried glassware while hot under a stream of inert gas. Equip the flask with a magnetic stir bar, a reflux condenser with an inert gas inlet, a dropping funnel, and a rubber septum.

  • Reactant Preparation: In the reaction flask, dissolve 2-bromophenylacetonitrile (1 equivalent) in anhydrous THF.

  • Cooling: Cool the solution of the nitrile to -78 °C using a dry ice/acetone bath.

  • Grignard Addition (Inverse Addition): Slowly add the methylmagnesium bromide solution (1.1 equivalents) dropwise from the addition funnel to the cooled nitrile solution over a period of 1-2 hours. It is crucial to maintain the internal temperature at or below -70 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at -78 °C for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction at -78 °C by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Experimental Workflow Diagram

Grignard_Workflow setup 1. Assemble Flame-Dried Glassware under Inert Atmosphere reactants 2. Dissolve 2-Bromophenylacetonitrile in Anhydrous THF setup->reactants cooling 3. Cool Nitrile Solution to -78°C reactants->cooling addition 4. Slow, Dropwise Addition of Grignard Reagent (Inverse Addition) cooling->addition reaction 5. Stir at -78°C for 2-3 hours addition->reaction workup 6. Quench with sat. aq. NH₄Cl at -78°C and Warm to Room Temperature reaction->workup extraction 7. Extract with Diethyl Ether workup->extraction purification 8. Dry, Concentrate, and Purify extraction->purification product Desired Ketone Product purification->product

Caption: Step-by-step experimental workflow for the Grignard reaction of 2-bromophenylacetonitrile.

Signaling Pathways and Logical Relationships

Competing Reaction Pathways

Competing_Pathways cluster_reactants Reactants cluster_products Potential Products nitrile Bromophenylacetonitrile ketone Desired Ketone (via Nucleophilic Addition) nitrile->ketone Nucleophilic Addition enolate Unreactive Enolate (via Deprotonation) nitrile->enolate Deprotonation (Side Reaction) dimer Dimer Byproduct (via Coupling) nitrile->dimer Coupling (Side Reaction) grignard Grignard Reagent (R-MgX) grignard->ketone grignard->enolate grignard->dimer

Caption: Competing reaction pathways in the Grignard reaction of bromophenylacetonitrile derivatives.

References

Technical Support Center: Optimizing Suzuki Coupling Reactions for Brominated Aryl Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Suzuki-Miyaura cross-coupling reactions. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guidance and frequently asked questions (FAQs) to optimize the coupling of brominated aryl compounds.

Troubleshooting Guide

This section addresses common challenges encountered during the Suzuki coupling of aryl bromides, offering potential causes and solutions in a direct question-and-answer format.

Question: My Suzuki coupling reaction is resulting in a low yield or failing completely. What are the primary reasons for this?

Answer: Low yields in Suzuki coupling reactions with aryl bromides can stem from several factors. The most common issues include:

  • Inefficient Catalyst System: The choice of palladium catalyst and ligand is critical. Standard catalysts may not be effective for all substrates, especially those that are sterically hindered or electronically deactivated.

  • Suboptimal Reaction Conditions: Parameters such as base, solvent, and temperature play a crucial role in the reaction's success. An inappropriate combination can lead to poor outcomes.

  • Presence of Oxygen: Palladium(0) catalysts are sensitive to atmospheric oxygen, which can cause catalyst deactivation and the formation of homocoupling byproducts.[1]

  • Side Reactions: Competing reactions like protodeboronation (hydrolysis of the boronic acid) and dehalogenation of the aryl bromide can consume starting materials, thereby reducing the yield of the desired product.[1][2]

Question: I am observing the consumption of my aryl bromide, but the desired product is not forming. What is likely happening?

Answer: When the aryl bromide is consumed without the formation of the desired product, dehalogenation is a probable side reaction.[1] This process reduces the aryl bromide to the corresponding arene.

  • Causes of Dehalogenation: This side reaction can be promoted by high temperatures, prolonged reaction times, and the choice of base, which can sometimes act as a hydride donor.[3] The electronic and steric properties of the phosphine ligand also influence the rate of dehalogenation.[3]

  • Troubleshooting Dehalogenation:

    • Screen Different Bases: Switching to a non-hydridic base can mitigate this issue.

    • Use High-Purity Solvents: Ensure that the solvents are anhydrous and of high purity.[1]

    • Optimize Ligand: Employing bulky, electron-rich phosphine ligands can often favor the desired cross-coupling over dehalogenation.

Question: How can I minimize the protodeboronation of my boronic acid?

Answer: Protodeboronation, the cleavage of the C-B bond, is a common side reaction, especially with electron-rich or heteroaromatic boronic acids under harsh conditions.[2] To minimize this:

  • Use Milder Bases: Opt for milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger ones.[2]

  • Anhydrous Conditions: In some cases, running the reaction under anhydrous conditions can suppress protodeboronation.

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeboronation.[1]

Question: My reaction is sluggish or does not go to completion, especially with electron-rich or sterically hindered aryl bromides. How can I improve the reaction rate?

Answer: Electron-rich and sterically hindered aryl bromides are challenging substrates due to a slower oxidative addition step.[1][2] To enhance reactivity:

  • Choice of Ligand: Employ bulky, electron-donating phosphine ligands such as SPhos, XPhos, or tBu₃P. These ligands promote the formation of a highly reactive monoligated palladium species, which facilitates oxidative addition.

  • Elevated Temperatures: Increasing the reaction temperature can often overcome the activation barrier for challenging substrates.[4] However, be mindful of potential side reactions at higher temperatures.

  • Active Catalyst Systems: Utilize pre-formed, air-stable palladium pre-catalysts that readily generate the active Pd(0) species in solution.

Frequently Asked Questions (FAQs)

Q1: What is the best palladium catalyst for coupling aryl bromides?

A1: There is no single "best" catalyst, as the optimal choice depends on the specific substrates. However, for many applications involving aryl bromides, catalyst systems composed of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand are highly effective. Pre-formed catalysts, where the ligand is already coordinated to the palladium center, are also excellent choices for ensuring a reliable generation of the active catalytic species.

Q2: Which base should I select for my Suzuki coupling reaction?

A2: The choice of base is critical and depends on the substrates and solvent. Inorganic bases are most common.[5]

  • Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): These are widely used and effective for a broad range of aryl bromides.[5][6] Cesium carbonate is often more effective for challenging couplings but is also more expensive.

  • Phosphates (K₃PO₄): This is a strong, non-nucleophilic base that is particularly effective in many Suzuki couplings, often providing higher yields.

  • Hydroxides (NaOH, KOH): While strong, these bases can sometimes promote side reactions.[5]

  • Fluorides (KF, CsF): Fluoride ions are believed to play a unique role in activating the boronic acid and can be effective, particularly when base-sensitive functional groups are present.[6]

Q3: Is water necessary for the Suzuki coupling reaction?

A3: Not always, but it is often beneficial. Water can play several roles: it can help to dissolve the inorganic base, and it is believed to participate in the transmetalation step of the catalytic cycle. Many Suzuki coupling reactions are run in biphasic solvent systems, such as toluene/water or dioxane/water. However, for substrates prone to protodeboronation, anhydrous conditions may be preferable.

Q4: What is the optimal temperature for a Suzuki coupling reaction with an aryl bromide?

A4: The optimal temperature can vary significantly depending on the reactivity of the substrates and the catalyst system used. Reactions with activated aryl bromides can sometimes proceed at room temperature. However, for less reactive or sterically hindered aryl bromides, temperatures in the range of 80-110 °C are common to ensure a reasonable reaction rate.[1] It is always recommended to start with a moderate temperature (e.g., 80 °C) and adjust as needed based on reaction monitoring.

Data Presentation

The following tables summarize quantitative data on the effect of different reaction parameters on the yield of Suzuki coupling reactions involving aryl bromides.

Table 1: Comparison of Different Bases in the Suzuki Coupling of 4-Bromotoluene and Phenylboronic Acid

EntryBaseSolventCatalystLigandTemp. (°C)Time (h)Yield (%)
1K₃PO₄ToluenePd(OAc)₂SPhos100295
2K₂CO₃ToluenePd(OAc)₂SPhos100488
3Na₂CO₃ToluenePd(OAc)₂SPhos100685[5]
4Cs₂CO₃DioxanePd₂(dba)₃XPhos801.597
5NaOHEthanol/WaterPdCl₂NoneRT470
6KFTHFPd₂(dba)₃t-Bu₃PRT12Moderate

Note: This data is compiled from various literature sources and is intended to be illustrative. Actual yields will depend on the specific substrates and precise reaction conditions.

Table 2: Effect of Different Ligands on the Suzuki Coupling of an Aryl Bromide

EntryLigandCatalyst PrecursorBaseSolventTemp. (°C)Yield (%)
1SPhosPd₂(dba)₃K₃PO₄Toluene/Water100>95
2XPhosPd₂(dba)₃K₃PO₄Dioxane80>95
3P(t-Bu)₃Pd₂(dba)₃CsFDioxaneRT92-99
4PPh₃Pd(OAc)₂K₂CO₃DMF10070-85
5NonePdCl₂NaOHEthanol/WaterRT75

Note: The performance of ligands is highly substrate-dependent. This table provides a general comparison.

Experimental Protocols

Detailed Methodology for a General Suzuki Coupling Reaction of an Aryl Bromide

This protocol provides a general procedure that can be adapted for a wide range of aryl bromides.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, 5 mL)

  • Degassed water (if required, e.g., 0.5 mL)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, arylboronic acid, palladium catalyst, phosphine ligand, and base under a counterflow of inert gas.

  • Inerting the Atmosphere: Seal the flask and evacuate and backfill with an inert gas three times to ensure the removal of all oxygen.[1]

  • Solvent Addition: Add the degassed solvent (and degassed water, if applicable) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-Br(L_n) Pd0->OxAdd Oxidative Addition (Ar-Br) Transmetal Ar-Pd(II)-Ar'(L_n) OxAdd->Transmetal Transmetalation (Ar'-B(OR)2 + Base) ReductElim Product Ar-Ar' Transmetal->ReductElim Reductive Elimination ReductElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') ReductElim->Product ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd ArB Arylboronic Acid (Ar'-B(OH)2) ArB->Transmetal Base Base Base->Transmetal Troubleshooting_Workflow Start Low Yield / No Reaction CheckCatalyst Is the catalyst/ligand combination optimal? Start->CheckCatalyst CheckConditions Are the base, solvent, and temperature appropriate? CheckCatalyst->CheckConditions Yes OptimizeCatalyst Screen alternative ligands and Pd sources CheckCatalyst->OptimizeCatalyst No CheckPurity Are starting materials pure and solvent dry/degassed? CheckConditions->CheckPurity Yes OptimizeConditions Screen different bases, solvents, and temperatures CheckConditions->OptimizeConditions No SideReactions Investigate Side Reactions: Dehalogenation or Protodeboronation CheckPurity->SideReactions Yes PurifyReagents Purify starting materials, use anhydrous/degassed solvents CheckPurity->PurifyReagents No AddressSideReactions Modify conditions to minimize specific side reactions SideReactions->AddressSideReactions Success Successful Reaction SideReactions->Success If all else fails, re-evaluate the route OptimizeCatalyst->Start OptimizeConditions->Start PurifyReagents->Start AddressSideReactions->Start

References

Preventing side reactions during the hydrolysis of hindered nitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for nitrile hydrolysis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the challenges of converting sterically hindered nitriles to amides or carboxylic acids. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, and detailed experimental protocols.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the hydrolysis of hindered nitriles.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion of Hindered Nitrile 1. Steric Hindrance: The bulky groups near the nitrile functionality are impeding the approach of the nucleophile (water or hydroxide). 2. Insufficient Reaction Conditions: The temperature or reaction time may not be adequate for the recalcitrant substrate. 3. Low Reagent Concentration: The concentration of the acid or base catalyst may be too low to effectively promote the reaction.1. Switch to a Milder, More Selective Method: Consider using a transition metal catalyst, such as a platinum(II) complex with secondary phosphine oxide ligands, which is effective for hindered nitriles under neutral conditions.[1] 2. Employ Enzymatic Hydrolysis: Nitrile hydratases can exhibit high selectivity for the hydration of nitriles to amides under mild physiological conditions. 3. Increase Severity of Classical Methods (with caution): For traditional acid or base hydrolysis, incrementally increase the reaction temperature and/or duration. Monitor the reaction closely for the formation of byproducts. Use a higher concentration of the acid or base.
Reaction Stops at the Amide, but the Carboxylic Acid is Desired 1. Reaction Conditions are Too Mild: The conditions are sufficient for the initial hydration to the amide but not for the subsequent hydrolysis of the more stable amide intermediate.1. Increase Reaction Severity: For acid or base-catalyzed hydrolysis, increase the temperature, reaction time, or concentration of the catalyst to facilitate the hydrolysis of the intermediate amide to the carboxylic acid.[2][3]
Over-hydrolysis to the Carboxylic Acid When the Amide is the Target 1. Harsh Reaction Conditions: Strong acid or base catalysis, especially at elevated temperatures, readily hydrolyzes the initially formed amide to the corresponding carboxylic acid.[4][5] Amide hydrolysis is often faster than nitrile hydrolysis under these conditions.1. Utilize Mild Catalytic Methods: Platinum-catalyzed hydration is highly selective for the formation of amides from nitriles, with no further hydrolysis to the carboxylic acid observed.[1][6] 2. Enzymatic Hydration: Nitrile hydratases are highly specific for the conversion of nitriles to amides.[7] 3. Controlled Classical Methods: Use milder basic conditions (e.g., lower temperature, shorter reaction time) or employ an alkaline hydrogen peroxide method, which can be selective for amide formation.[5]
Formation of N-alkyl Amide Byproduct 1. Ritter-type Reaction: Under strongly acidic conditions, if the substrate or solvent can form a stable carbocation, it can be trapped by the nitrile nitrogen, leading to the formation of an N-alkyl amide after hydrolysis.1. Avoid Strong Acids with Carbocation Precursors: If your substrate contains functional groups that can easily form carbocations (e.g., tertiary alcohols, alkenes), avoid using strong acids like concentrated H₂SO₄. 2. Switch to a Non-Acidic Method: Employ platinum-catalyzed or enzymatic hydrolysis, which proceeds under neutral conditions and circumvents the possibility of Ritter-type reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the hydrolysis of my sterically hindered nitrile so slow?

A1: Steric hindrance around the nitrile group physically blocks the approach of nucleophiles (water in acid-catalyzed hydrolysis or hydroxide ions in base-catalyzed hydrolysis) to the electrophilic carbon of the nitrile. This significantly increases the activation energy of the reaction, leading to slow or incomplete conversion under standard conditions.

Q2: I want to stop the hydrolysis at the amide stage. What are the best methods?

A2: Stopping the hydrolysis at the amide is a common challenge as the conditions required to hydrolyze the nitrile can also hydrolyze the resulting amide.[4] The most effective methods for selectively producing amides are:

  • Platinum-Catalyzed Hydration: This method uses a platinum(II) catalyst with secondary phosphine oxide ligands to achieve high yields of amides from hindered nitriles under neutral and mild conditions, with no subsequent hydrolysis to the carboxylic acid.[1][6]

  • Enzymatic Hydrolysis: Nitrile hydratases are enzymes that specifically catalyze the hydration of nitriles to amides.[7] This method is highly selective and operates under mild, environmentally friendly conditions.

Q3: What are the typical side reactions to look out for?

A3: The primary side reaction is over-hydrolysis of the intermediate amide to the carboxylic acid, especially under harsh acidic or basic conditions.[2][5] Another potential side reaction, particularly under strong acid catalysis, is the Ritter reaction , which can occur if your substrate can form a stable carbocation, leading to N-substituted amide impurities.

Q4: Can I use traditional acid or base hydrolysis for hindered nitriles?

A4: Yes, but it often requires forcing conditions such as high temperatures and prolonged reaction times.[8][9] This increases the likelihood of side reactions, particularly over-hydrolysis to the carboxylic acid.[5] For hindered substrates, these methods may result in low yields or complex product mixtures. Milder catalytic methods are generally preferred for both efficiency and selectivity.

Data Presentation

The following table summarizes the yields for the platinum-catalyzed hydration of various hindered nitriles to their corresponding amides, demonstrating the method's effectiveness.

Substrate (Nitrile) Product (Amide) Yield (%)
PivalonitrilePivalamide99
Adamantane-1-carbonitrileAdamantane-1-carboxamide99
2,2-Dimethyl-3-phenylpropanenitrile2,2-Dimethyl-3-phenylpropanamide99
1-Methylcyclohexanecarbonitrile1-Methylcyclohexanecarboxamide99
2-FuronitrileFuran-2-carboxamide95
BenzonitrileBenzamide99

Data sourced from Jiang, X. et al. J. Org. Chem. 2004, 69 (7), 2327-2331.[1]

Experimental Protocols

Key Experiment: Platinum-Catalyzed Selective Hydration of a Hindered Nitrile

This protocol describes a general procedure for the selective conversion of a hindered nitrile to the corresponding amide using a platinum(II) catalyst.

Materials:

  • Hindered nitrile (e.g., Pivalonitrile)

  • [PtCl₂(cod)] (cod = 1,5-cyclooctadiene)

  • Di-tert-butylphosphine oxide

  • Toluene, degassed

  • Water, degassed

  • Standard laboratory glassware for inert atmosphere reactions

  • Schlenk line or glovebox

Procedure:

  • Catalyst Preparation (in situ): In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine [PtCl₂(cod)] (0.01 mmol, 1 mol%) and di-tert-butylphosphine oxide (0.02 mmol, 2 mol%).

  • Add degassed toluene (1 mL) to the flask and stir the mixture at room temperature for 10 minutes.

  • Reaction Setup: To the catalyst mixture, add the hindered nitrile (1.0 mmol, 1.0 eq) and degassed water (5.0 mmol, 5.0 eq).

  • Reaction Execution: Heat the reaction mixture to 80 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 24 hours.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude amide by column chromatography on silica gel or by recrystallization.

Visualizations

Hydrolysis_Pathway cluster_conditions Reaction Conditions Nitrile Hindered Nitrile (R-C≡N) Amide Amide (R-CONH2) Nitrile->Amide Hydration (H2O) SideProduct Side Products (e.g., Ritter Adduct) Nitrile->SideProduct Side Reaction (e.g., + R+) CarboxylicAcid Carboxylic Acid (R-COOH) Amide->CarboxylicAcid Over-hydrolysis (H2O) AcidBase Strong Acid/Base High Temp AcidBase->Amide AcidBase->CarboxylicAcid Catalytic Pt(II) Catalyst or Enzyme Mild Conditions Catalytic->Amide Experimental_Workflow Start Start: Hindered Nitrile Reaction Reaction: - Catalyst/Reagent - Solvent - Heat Start->Reaction Monitoring Monitoring: - TLC - GC-MS - LC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Work-up & Extraction Monitoring->Workup Complete Purification Purification: - Chromatography - Recrystallization Workup->Purification Product Isolated Product: Amide or Carboxylic Acid Purification->Product Analysis Characterization: - NMR - MS - IR Product->Analysis Decision_Tree Start Desired Product? Amide Amide Start->Amide CarboxylicAcid Carboxylic Acid Start->CarboxylicAcid CheckSensitivity CheckSensitivity Amide->CheckSensitivity Is the substrate sensitive to acid/base? HarshConditions HarshConditions CarboxylicAcid->HarshConditions Use strong acid or base hydrolysis with prolonged heating. SensitiveYes Yes CheckSensitivity->SensitiveYes SensitiveNo No CheckSensitivity->SensitiveNo CatalyticMethods CatalyticMethods SensitiveYes->CatalyticMethods Use mild catalytic (Pt-based) or enzymatic methods. MildBase MildBase SensitiveNo->MildBase Use controlled basic hydrolysis (e.g., alk. H2O2).

References

Technical Support Center: Synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a key intermediate in pharmaceutical development.

Troubleshooting Guide

Issue: Low Yield of this compound

Q1: My reaction yield is consistently below 50%. What are the potential causes and how can I improve it?

A1: Low yields in the synthesis of this compound can stem from several factors. A common synthetic route involves the alkylation of 4-bromophenylacetonitrile with 1,3-dibromopropane using a strong base. Here are key areas to investigate:

  • Base Selection and Stoichiometry: The choice and amount of base are critical. Strong bases like sodium amide (NaNH₂) or sodium hydride (NaH) are typically used to deprotonate the benzylic position of 4-bromophenylacetonitrile. Ensure you are using at least two equivalents of the base to facilitate the dialkylation reaction that forms the cyclobutane ring. Insufficient base will lead to incomplete reaction and a mixture of starting material and mono-alkylated intermediate.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While the initial deprotonation may require cooling to manage exothermicity, the subsequent alkylation may need heating to proceed at a reasonable rate. Monitor the reaction temperature closely and consider a temperature profile optimization study.

  • Addition Rate of Reagents: A slow and controlled addition of 1,3-dibromopropane is crucial. A rapid addition can lead to localized high concentrations and promote the formation of polymeric side products, thus reducing the yield of the desired cyclobutane product.

  • Solvent Purity: The presence of water or protic impurities in the solvent can quench the strong base and inhibit the reaction. Ensure that anhydrous solvents are used and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Issue: Formation of Significant Side Products

Q2: I am observing a significant amount of a high molecular weight, viscous material in my crude product. What is this and how can I prevent its formation?

A2: The formation of a viscous, high molecular weight substance is likely due to polymerization. This occurs when the mono-alkylated intermediate reacts with another molecule of the deprotonated starting material instead of undergoing intramolecular cyclization. To minimize this side reaction:

  • High Dilution Conditions: Employing high dilution conditions can favor the intramolecular cyclization over the intermolecular polymerization. By increasing the solvent volume, the probability of the two ends of the mono-alkylated intermediate finding each other is increased relative to reacting with another molecule.

  • Slow Reagent Addition: As mentioned previously, a slow addition rate of 1,3-dibromopropane is critical to maintain a low concentration of the alkylating agent and favor the desired cyclization.

  • Choice of Base and Counter-ion: The nature of the base and its counter-ion can influence the reaction pathway. In some cases, certain counter-ions can promote aggregation, leading to increased polymerization. Experimenting with different bases (e.g., potassium tert-butoxide) might be beneficial.

Issue: Difficulties in Product Purification

Q3: My crude product is an oil that is difficult to purify by crystallization. What are my options for obtaining pure this compound?

A3: If direct crystallization of the crude product is challenging, consider the following purification strategies:

  • Column Chromatography: For laboratory-scale purification, silica gel column chromatography is an effective method to separate the desired product from starting materials, side products, and polymeric material. A solvent system of increasing polarity, such as a hexane/ethyl acetate gradient, is a good starting point.

  • Distillation: If the product is thermally stable, vacuum distillation can be an excellent option for purification, especially at a larger scale. The boiling point of the related 1-(4-chlorophenyl)-1-cyclobutanecarbonitrile is reported to be 295 °C at atmospheric pressure, suggesting that vacuum distillation would be necessary for the bromo-analog to avoid decomposition.[1]

  • Derivative Formation and Recrystallization: In some cases, it may be advantageous to convert the nitrile to a solid derivative, such as a carboxylic acid via hydrolysis, purify the solid acid by recrystallization, and then convert it back to the nitrile if necessary.[2][3] However, this adds extra steps to the synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider during the scale-up of this synthesis?

A1: Safety is paramount during scale-up. Key considerations include:

  • Handling of Strong Bases: Reagents like sodium hydride and sodium amide are highly reactive and flammable. They react violently with water and protic solvents. Ensure all equipment is thoroughly dried and the reaction is conducted under an inert atmosphere. Appropriate personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and gloves, is essential.

  • Toxicity of Reagents: 4-Bromophenylacetonitrile and 1,3-dibromopropane are toxic and should be handled in a well-ventilated fume hood.

  • Exothermic Reactions: The deprotonation step is often exothermic. A robust cooling system and careful monitoring of the internal reaction temperature are necessary to prevent thermal runaways.

  • Waste Disposal: All waste materials, including quenching solutions and solvent washes, should be disposed of according to institutional and local regulations.

Q2: What analytical techniques are recommended for monitoring the reaction progress and assessing product purity?

A2: A combination of analytical techniques is recommended:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of starting materials and the appearance of the product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is ideal for identifying the product and any volatile side products, as well as for assessing the purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): HPLC can also be used for reaction monitoring and purity assessment, particularly for less volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying any impurities.

Q3: Can you suggest alternative synthetic routes that avoid the use of highly reactive strong bases?

A3: While the use of strong bases is common for this type of cyclization, alternative methods are being developed. For instance, phase-transfer catalysis (PTC) can be an effective alternative. In a PTC system, a quaternary ammonium salt is used to transport the deprotonated starting material from an aqueous or solid phase into an organic phase where the reaction with the alkylating agent occurs. This can often be achieved with less hazardous bases like concentrated sodium hydroxide.

Quantitative Data Summary

ParameterRecommended ValueNotes
Reagent Ratios
4-Bromophenylacetonitrile1.0 equivalent
1,3-Dibromopropane1.1 - 1.2 equivalentsA slight excess is used to ensure complete reaction of the starting material.
Strong Base (e.g., NaH)2.1 - 2.2 equivalentsSufficient base is needed for the dialkylation.
Reaction Conditions
SolventAnhydrous THF or DMFEnsure the solvent is free from water.
Temperature0 °C to 60 °CInitial deprotonation at lower temperatures, followed by heating for cyclization.
Reaction Time4 - 24 hoursMonitor by TLC or GC for completion.
Expected Yield 60 - 80%Yields can vary depending on the scale and purification method.

Experimental Protocol: Cyclization Step

This protocol describes a representative procedure for the synthesis of this compound.

1. Reactor Setup:

  • A multi-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, a condenser with a nitrogen inlet, and a dropping funnel is assembled and flame-dried under a stream of nitrogen.

2. Reagent Preparation:

  • Anhydrous tetrahydrofuran (THF) is added to the reactor.

  • Sodium hydride (60% dispersion in mineral oil, 2.2 equivalents) is carefully added to the THF under a nitrogen blanket.

  • 4-Bromophenylacetonitrile (1.0 equivalent) is dissolved in anhydrous THF and added to the dropping funnel.

3. Reaction Execution:

  • The THF/NaH slurry is cooled to 0 °C using an ice bath.

  • The solution of 4-bromophenylacetonitrile is added dropwise to the stirred slurry over 30-60 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the mixture is stirred at room temperature for 1 hour.

  • 1,3-Dibromopropane (1.1 equivalents) is added dropwise via a syringe or dropping funnel over 30-60 minutes.

  • The reaction mixture is then heated to reflux (approximately 66 °C for THF) and maintained at this temperature for 4-6 hours, or until TLC/GC analysis indicates the consumption of the starting material.

4. Work-up and Purification:

  • The reaction mixture is cooled to room temperature.

  • The reaction is carefully quenched by the slow addition of isopropanol, followed by water.

  • The aqueous and organic layers are separated. The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

  • The crude product is purified by vacuum distillation or column chromatography.

Experimental Workflow

experimental_workflow A Reactor Setup (Flame-dried glassware under N2) B Charge Reactor (Anhydrous THF and NaH) A->B C Cool to 0 °C B->C D Add 4-Bromophenylacetonitrile (Dropwise, < 10 °C) C->D E Stir at Room Temperature (1 hour) D->E F Add 1,3-Dibromopropane (Dropwise) E->F G Heat to Reflux (4-6 hours) F->G H Reaction Monitoring (TLC/GC) G->H In-process control I Quench Reaction (Isopropanol, then Water) G->I Upon completion H->G Continue if incomplete J Aqueous Work-up (Extraction with Ethyl Acetate) I->J K Drying and Concentration J->K L Purification (Vacuum Distillation or Chromatography) K->L M Final Product This compound L->M

References

Stability of 1-(4-Bromophenyl)cyclobutanecarbonitrile under acidic and basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(4-Bromophenyl)cyclobutanecarbonitrile under acidic and basic conditions. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

Issue: Unexpected degradation of this compound in an acidic medium.

Possible Cause Suggested Solution
Hydrolysis of the nitrile group The nitrile group is susceptible to acid-catalyzed hydrolysis, which can lead to the formation of 1-(4-bromophenyl)cyclobutanecarboxamide and subsequently 1-(4-bromophenyl)cyclobutanecarboxylic acid. The rate of hydrolysis is dependent on the acid concentration and temperature. To minimize degradation, consider using milder acidic conditions (e.g., lower concentration of a weaker acid) or performing the reaction at a lower temperature.
Ring strain of the cyclobutane ring The cyclobutane ring possesses significant angle and torsional strain, which can make it susceptible to ring-opening reactions under harsh acidic conditions, although this is generally less likely than nitrile hydrolysis. If ring-opening is suspected, analysis by GC-MS or LC-MS can help identify potential byproducts.
Presence of strong nucleophiles If other strong nucleophiles are present in the reaction mixture, they may compete with water to attack the protonated nitrile, leading to different degradation products. Analyze the reaction mixture for unexpected products and consider removing or protecting other nucleophilic functional groups if possible.

Issue: this compound is unstable in a basic solution.

Possible Cause Suggested Solution
Hydrolysis of the nitrile group Similar to acidic conditions, the nitrile group can undergo base-catalyzed hydrolysis.[1][2][3] This typically proceeds through the formation of the corresponding amide, which can then be further hydrolyzed to the carboxylate salt under more vigorous conditions (e.g., higher temperature, prolonged reaction time).[4] To control the reaction, use milder basic conditions (e.g., lower concentration of base, lower temperature) if the goal is to preserve the nitrile.
Deprotonation at the alpha-carbon While less common for a quaternary carbon, strong bases could potentially interact with protons on the cyclobutane ring, leading to side reactions. This is less likely to be a primary degradation pathway compared to nitrile hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation products of this compound under acidic and basic conditions?

Under acidic conditions, the primary degradation pathway is the hydrolysis of the nitrile group to form 1-(4-bromophenyl)cyclobutanecarboxamide, which can be further hydrolyzed to 1-(4-bromophenyl)cyclobutanecarboxylic acid and ammonium salts with prolonged heating or stronger acid.[1][3]

Under basic conditions, the nitrile can be hydrolyzed to 1-(4-bromophenyl)cyclobutanecarboxamide. With heating, this can be further hydrolyzed to the corresponding carboxylate salt (e.g., sodium 1-(4-bromophenyl)cyclobutanecarboxylate) and ammonia.[1][3]

Q2: How can I monitor the stability of this compound in my experiments?

The stability can be monitored by taking aliquots of your reaction mixture at different time points and analyzing them using techniques such as:

  • High-Performance Liquid Chromatography (HPLC): An HPLC method with a suitable column (e.g., C18) and a UV detector can be used to separate and quantify the parent compound and its degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can be used to monitor the disappearance of the nitrile signal and the appearance of signals corresponding to the amide or carboxylic acid protons and carbons.[4]

Q3: Are there any general recommendations for handling and storing this compound to ensure its stability?

To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from strong acids and bases. Use tightly sealed containers to prevent exposure to moisture.

Data Presentation

The following tables present hypothetical data from a forced degradation study on this compound to illustrate how stability data can be summarized.

Table 1: Stability of this compound under Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)This compound (%)1-(4-Bromophenyl)cyclobutanecarboxamide (%)1-(4-Bromophenyl)cyclobutanecarboxylic Acid (%)
010000
685.212.12.7
1271.520.38.2
2452.828.918.3
4825.135.639.3

Table 2: Stability of this compound under Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)This compound (%)1-(4-Bromophenyl)cyclobutanecarboxamide (%)1-(4-Bromophenyl)cyclobutanecarboxylate (%)
010000
690.38.51.2
1281.115.23.7
2465.424.89.8
4840.233.126.7

Experimental Protocols

Protocol for Forced Degradation Study under Acidic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Acidic Stress: To a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M hydrochloric acid.

  • Incubation: Place the flask in a water bath maintained at 60°C.

  • Sampling: Withdraw 1 mL aliquots at specified time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide to stop the degradation.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Protocol for Forced Degradation Study under Basic Conditions

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Basic Stress: To a 10 mL volumetric flask, add 1 mL of the stock solution and dilute to volume with 0.1 M sodium hydroxide.

  • Incubation: Place the flask in a water bath maintained at 60°C.

  • Sampling: Withdraw 1 mL aliquots at specified time intervals (e.g., 0, 6, 12, 24, and 48 hours).

  • Quenching: Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Visualizations

degradation_pathways cluster_acidic Acidic Conditions (H₃O⁺) cluster_basic Basic Conditions (OH⁻) A This compound B 1-(4-Bromophenyl)cyclobutanecarboxamide A->B Hydrolysis C 1-(4-Bromophenyl)cyclobutanecarboxylic Acid B->C Further Hydrolysis D This compound E 1-(4-Bromophenyl)cyclobutanecarboxamide D->E Hydrolysis F 1-(4-Bromophenyl)cyclobutanecarboxylate E->F Further Hydrolysis

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Prepare Stock Solution of Compound stress Expose to Stress Conditions (Acidic/Basic) start->stress sampling Withdraw Aliquots at Time Intervals stress->sampling quench Quench Reaction (Neutralize) sampling->quench analysis Analyze by HPLC/GC-MS/NMR quench->analysis end End: Evaluate Stability Profile analysis->end

Caption: General experimental workflow for a forced degradation study.

References

Technical Support Center: Purification of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 1-(4-Bromophenyl)cyclobutanecarbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the recrystallization of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered during the recrystallization of this compound.

Problem Possible Cause Solution
Low or No Crystal Yield The chosen solvent is too good at dissolving the compound, even at low temperatures.- Concentrate the mother liquor by carefully evaporating some of the solvent and attempt to recrystallize again.- Consider a mixed-solvent system where a "poor" solvent is added to induce precipitation.
Too much solvent was used during the initial dissolution.- Evaporate the solvent and restart the recrystallization, using the minimum amount of hot solvent necessary to dissolve the crude product.
Premature crystallization occurred during hot filtration.- Ensure the filtration apparatus is pre-heated.- Add a small amount of extra hot solvent before filtering to maintain solubility.
"Oiling Out" - Product Separates as a Liquid The melting point of the compound is lower than the boiling point of the solvent.- Lower the temperature at which the compound dissolves by using a larger volume of solvent.- Switch to a lower-boiling point solvent.- Induce crystallization by scratching the inside of the flask with a glass rod at a temperature below the compound's melting point.
The rate of cooling is too rapid.- Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow the cooling rate.
High concentration of impurities.- Consider a preliminary purification step, such as column chromatography, before recrystallization.
Crystals are Colored Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot solution before filtration. Be aware that charcoal can adsorb some of the desired product, potentially reducing the yield.
Difficulty Inducing Crystallization The solution is not sufficiently supersaturated.- Evaporate some of the solvent to increase the concentration of the compound.- Scratch the inner surface of the flask with a glass rod at the meniscus.- Add a seed crystal of the pure compound.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization is one that dissolves the compound well at high temperatures but poorly at low temperatures. For a compound like this compound, which contains both a nonpolar aromatic ring and a polar nitrile group, a solvent of intermediate polarity is a good starting point. A solvent screening should be performed with solvents such as ethanol, isopropanol, acetone, ethyl acetate, and toluene. Mixed-solvent systems, like ethanol/water or hexane/ethyl acetate, are also excellent candidates.

Q2: My compound "oiled out" during recrystallization. What should I do?

A2: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when it comes out of solution as a liquid during cooling.[1] To remedy this, you can try one of the following:

  • Re-heat and add more solvent: This will lower the saturation temperature.

  • Use a lower boiling point solvent.

  • Slow down the cooling process: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.

  • Try a mixed-solvent system: Dissolve the compound in a "good" solvent and then add a "poor" solvent dropwise at a temperature below the melting point of your compound until turbidity is observed. Then, add a few drops of the "good" solvent to clarify and allow to cool slowly.

Q3: How can I improve the purity of my recrystallized product?

A3: To enhance purity, ensure that the cooling process is slow and undisturbed to allow for the formation of well-ordered crystals, which are less likely to trap impurities.[2] Washing the collected crystals with a small amount of ice-cold recrystallization solvent will help remove any adhering mother liquor containing impurities. A second recrystallization can also be performed if the purity is still not satisfactory.

Q4: What are some common impurities I might encounter?

A4: Common impurities could include unreacted starting materials from the synthesis, byproducts, or residual solvents. For brominated aromatic compounds, side products from the bromination reaction could be present.[3] Nitrile synthesis can sometimes lead to the formation of corresponding amides through hydrolysis.[4]

Experimental Protocols

Solvent Screening Protocol

A systematic approach to finding a suitable recrystallization solvent.

Methodology:

  • Place approximately 20-30 mg of crude this compound into several test tubes.

  • To each test tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, hexanes, water) dropwise at room temperature, agitating after each addition. Note the solubility.

  • If the compound is insoluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature, and then in an ice bath.

  • Observe if crystals form. An ideal solvent will show poor solubility at room temperature and high solubility at elevated temperatures, with good crystal formation upon cooling.

Data Presentation

Table 1: Hypothetical Solvent Screening Results for this compound
SolventSolubility at 25°CSolubility at BoilingCrystal Formation on CoolingAssessment
HexaneInsolubleSparingly SolublePoorPoor Single Solvent
TolueneSparingly SolubleSolubleYesGood Candidate
AcetoneSolubleVery SolubleNoToo Soluble
Ethyl AcetateSolubleVery SolubleNoToo Soluble
EthanolSparingly SolubleSolubleYesGood Candidate
WaterInsolubleInsolubleNoInsoluble
Table 2: Comparison of Potential Recrystallization Methods
MethodSolvent SystemExpected Yield (%)Expected Purity (%)Notes
Single SolventToluene70-85>98Good for removing less polar impurities.
Single SolventEthanol65-80>97May require a larger volume of solvent.
Mixed SolventEthyl Acetate / Hexane75-90>98.5Hexane acts as the anti-solvent. Good for addressing "oiling out".
Mixed SolventEthanol / Water70-85>99Water acts as the anti-solvent. Effective for removing polar impurities.

Visualizations

Experimental Workflow for Single-Solvent Recrystallization

G A Dissolve Crude Product in Minimum Hot Solvent B Hot Gravity Filtration (if insoluble impurities are present) A->B Optional C Slow Cooling to Room Temperature A->C B->C D Cool in Ice Bath C->D E Vacuum Filtration to Collect Crystals D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: Workflow for a standard single-solvent recrystallization.

Troubleshooting Logic for "Oiling Out"

G Start Product 'Oils Out' During Cooling Q1 Is Melting Point of Solid Lower Than Solvent B.P.? Start->Q1 Sol1 Use Lower Boiling Point Solvent Q1->Sol1 Yes Q2 Is Cooling Rate Too Fast? Q1->Q2 No End Successful Crystallization Sol1->End Sol2 Add More Solvent to Lower Saturation Temp. Sol2->End Sol3 Allow for Slow Cooling; Insulate Flask Q2->Sol3 Yes Q3 Are Impurities High? Q2->Q3 No Sol3->End Q3->Sol2 No Sol4 Consider Pre-Purification (e.g., Column Chromatography) Q3->Sol4 Yes Sol4->End

Caption: Decision-making process for troubleshooting "oiling out".

References

Troubleshooting low conversion in the reduction of 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the reduction of nitriles, with a specific focus on addressing low conversion issues encountered during the synthesis of (1-(4-Bromophenyl)cyclobutyl)methanamine from 1-(4-Bromophenyl)cyclobutanecarbonitrile.

Troubleshooting Guide: Low Conversion of this compound

Low conversion is a common challenge in the reduction of nitriles. This guide provides a structured approach to identifying and resolving the root causes of incomplete reaction.

Is the low conversion accompanied by the formation of byproducts?

  • Yes, I observe significant byproduct formation.

    • Proceed to the Byproduct Formation section.

  • No, the primary observation is unreacted starting material.

    • Proceed to the Incomplete Reaction section.

Incomplete Reaction

This section addresses scenarios where the main issue is a lack of reactivity, resulting in the recovery of significant amounts of the starting nitrile.

Answer:

Several factors can contribute to an incomplete nitrile reduction. Below is a systematic guide to troubleshoot this issue.

1. Reagent Activity and Stoichiometry:

  • Reducing Agent Quality: Hydride reagents like Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (BH₃-THF) are sensitive to moisture and air. Ensure that the reagents are fresh, properly stored, and handled under an inert atmosphere (e.g., nitrogen or argon).[1] Titrate old bottles of LiAlH₄ to determine the active hydride content.

  • Stoichiometry: For LiAlH₄ reductions, a molar excess of the reagent is typically required.[1] Ensure you are using a sufficient excess (typically 1.5-3 equivalents) to drive the reaction to completion.

2. Reaction Conditions:

  • Temperature: While many LiAlH₄ reductions are initiated at 0°C for safety, they often require warming to room temperature or even reflux to proceed to completion.[1] If you are running the reaction at a low temperature, consider a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS.

  • Reaction Time: Nitrile reductions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration. Monitor the reaction over time to determine the point of maximum conversion.

  • Solvent: The choice of solvent is critical. Ethereal solvents like Tetrahydrofuran (THF) and Diethyl ether are standard for LiAlH₄ reductions due to their ability to dissolve the reagent and their relative inertness.[2] Ensure the solvent is anhydrous, as water will quench the reducing agent.

Troubleshooting Workflow for Incomplete Reaction

G start Low Conversion: Unreacted Starting Material reagent Check Reducing Agent - Fresh Bottle? - Proper Handling? - Sufficient Equivalents? start->reagent Step 1 conditions Optimize Reaction Conditions - Increase Temperature? - Extend Reaction Time? - Anhydrous Solvent? reagent->conditions If reagent is not the issue monitoring Monitor Reaction Progress (TLC, LC-MS) conditions->monitoring complete Reaction Complete monitoring->complete Conversion >95% incomplete Still Incomplete monitoring->incomplete Conversion <95% incomplete->reagent Re-evaluate reagent_path Address Reagent Issues conditions_path Adjust Conditions G nitrile This compound imine Imine Intermediate nitrile->imine Reduction primary_amine (1-(4-Bromophenyl)cyclobutyl)methanamine (Desired Product) secondary_amine Secondary Amine primary_amine->secondary_amine Reacts with Imine imine->primary_amine Further Reduction aldehyde Aldehyde imine->aldehyde Hydrolysis (Workup)

References

Validation & Comparative

A Comparative Guide to the Reactivity of 1-(4-Bromophenyl)cyclobutanecarbonitrile and 1-(4-chlorophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of 1-(4-Bromophenyl)cyclobutanecarbonitrile and 1-(4-chlorophenyl)cyclobutanecarbonitrile. The information presented herein is intended to assist researchers in selecting the appropriate substrate for their synthetic needs, with a focus on common cross-coupling and nucleophilic substitution reactions.

Introduction

This compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile are valuable building blocks in medicinal chemistry and materials science. Their utility stems from the presence of a reactive aryl halide handle, which allows for the introduction of diverse functionalities through various chemical transformations. The choice between the bromo- and chloro-substituted analogs often depends on the desired reactivity, cost, and the specific reaction conditions to be employed. This guide outlines the fundamental principles governing their differential reactivity and provides detailed experimental protocols for their comparative analysis.

Theoretical Background: Reactivity of Aryl Halides

The reactivity of aryl halides is primarily dictated by the nature of the carbon-halogen (C-X) bond. The two key factors influencing this are:

  • Bond Strength: The C-X bond strength decreases down the halogen group (C-F > C-Cl > C-Br > C-I). Weaker bonds are more easily cleaved, which is a critical step in many reactions.

  • Electronegativity: The electronegativity of the halogen influences the polarity of the C-X bond and the electron density of the aromatic ring. More electronegative halogens exert a stronger inductive electron-withdrawing effect.

These factors have opposing effects on the reactivity of aryl halides in different reaction types.

Comparative Reactivity Analysis

The relative reactivity of this compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile is best understood by examining their performance in key synthetic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) catalyst. This step involves the cleavage of the C-X bond.

  • Suzuki-Miyaura Coupling: In this reaction, which forms a new carbon-carbon bond, aryl bromides are generally more reactive than aryl chlorides. This is because the C-Br bond is weaker and therefore undergoes oxidative addition more readily.[1]

  • Buchwald-Hartwig Amination: Similar to the Suzuki coupling, the Buchwald-Hartwig amination, which forms a carbon-nitrogen bond, also proceeds via an oxidative addition step. Consequently, aryl bromides are typically more reactive substrates than aryl chlorides under similar conditions.[2]

For both this compound and 1-(4-chlorophenyl)cyclobutanecarbonitrile, it is expected that the bromo derivative will exhibit higher reactivity in these palladium-catalyzed transformations, leading to faster reaction times and/or higher yields under identical conditions.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution typically proceeds via an addition-elimination mechanism, especially when the aromatic ring is activated by electron-withdrawing groups. In this mechanism, the rate-determining step is the initial attack of the nucleophile on the carbon atom bearing the halogen, forming a negatively charged intermediate (Meisenheimer complex).

The reactivity order for SNAr reactions is often the reverse of that seen in cross-coupling reactions: Aryl-F > Aryl-Cl > Aryl-Br > Aryl-I. This is because the more electronegative halogen (Cl vs. Br) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.[3]

Therefore, for reactions proceeding via an SNAr mechanism, 1-(4-chlorophenyl)cyclobutanecarbonitrile is expected to be more reactive than its bromo counterpart, assuming the presence of suitable activating groups or sufficiently strong nucleophiles.

Data Presentation

The following table summarizes the expected relative reactivity of the two compounds in key reaction types. This summary is based on established principles of organic chemistry. Experimental validation is recommended using the protocols provided below.

Reaction TypeThis compound1-(4-chlorophenyl)cyclobutanecarbonitrileRationale
Suzuki-Miyaura Coupling Higher ReactivityLower ReactivityWeaker C-Br bond facilitates oxidative addition.
Buchwald-Hartwig Amination Higher ReactivityLower ReactivityWeaker C-Br bond facilitates oxidative addition.
Nucleophilic Aromatic Substitution (SNA r) Lower ReactivityHigher ReactivityHigher electronegativity of Cl enhances the electrophilicity of the aromatic carbon.

Experimental Protocols

To empirically determine the relative reactivity, the following experimental protocols are proposed. These protocols are designed for a direct, side-by-side comparison under identical reaction conditions.

Protocol 1: Comparative Suzuki-Miyaura Coupling

This protocol outlines a procedure to compare the rate of Suzuki-Miyaura coupling of the two title compounds with a common boronic acid.

Materials:

  • This compound

  • 1-(4-chlorophenyl)cyclobutanecarbonitrile

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

Procedure:

  • Reaction Setup: In two separate, identical reaction vessels equipped with magnetic stirrers and reflux condensers, add this compound (1.0 mmol) to the first vessel and 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 mmol) to the second.

  • To each vessel, add phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), palladium(II) acetate (0.02 mmol), and triphenylphosphine (0.04 mmol).

  • Solvent Addition: To each vessel, add a mixture of toluene (10 mL), ethanol (2 mL), and deionized water (2 mL).

  • Reaction: Heat both reaction mixtures to 80°C with vigorous stirring.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., every 30 minutes) by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of the starting material and the formation of the product, 1-phenyl-4-(1-cyanocyclobutyl)benzene.

  • Data Analysis: Plot the percentage conversion against time for both reactions to obtain reaction rate profiles for a direct comparison of reactivity.

Protocol 2: Comparative Buchwald-Hartwig Amination

This protocol is designed to compare the efficiency of the Buchwald-Hartwig amination of the two compounds with a representative amine.

Materials:

  • This compound

  • 1-(4-chlorophenyl)cyclobutanecarbonitrile

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • Reaction Setup: In two separate, oven-dried Schlenk flasks under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol) to the first flask and 1-(4-chlorophenyl)cyclobutanecarbonitrile (1.0 mmol) to the second.

  • To each flask, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.02 mmol), and sodium tert-butoxide (1.4 mmol).

  • Reagent Addition: Add morpholine (1.2 mmol) to each flask, followed by anhydrous toluene (10 mL).

  • Reaction: Heat both reaction mixtures to 100°C with stirring.

  • Monitoring and Analysis: Monitor the reactions as described in Protocol 1 to compare the rates of formation of 1-(4-(morpholin-4-yl)phenyl)cyclobutanecarbonitrile.

Visualizations

The following diagrams illustrate the logical relationships in the reactivity of aryl halides and a general experimental workflow for their comparison.

Reactivity_Comparison cluster_reactivity Factors Influencing Reactivity cluster_reactions Reactivity in Key Reactions cluster_outcome Expected Outcome Bond_Strength C-X Bond Strength (C-Cl > C-Br) Pd_Coupling Palladium-Catalyzed Coupling (e.g., Suzuki, Buchwald-Hartwig) Bond_Strength->Pd_Coupling Weaker bond is easier to break (Oxidative Addition is RDS) Electronegativity Halogen Electronegativity (Cl > Br) SNAr Nucleophilic Aromatic Substitution (SNAr) Electronegativity->SNAr Higher electronegativity increases electrophilicity of carbon (Nucleophilic Attack is RDS) Bromo_More_Reactive This compound is more reactive Pd_Coupling->Bromo_More_Reactive Chloro_More_Reactive 1-(4-chlorophenyl)cyclobutanecarbonitrile is more reactive SNAr->Chloro_More_Reactive

Caption: Factors influencing the differential reactivity of aryl bromides and chlorides.

Experimental_Workflow Start Start: Identical Reaction Setups Substrates Substrate A: This compound Substrate B: 1-(4-chlorophenyl)cyclobutanecarbonitrile Start->Substrates Reaction_Conditions Identical Reaction Conditions: - Reagents - Catalyst - Solvent - Temperature Substrates->Reaction_Conditions Monitoring Reaction Monitoring at Regular Time Intervals (e.g., GC-MS, HPLC) Reaction_Conditions->Monitoring Data_Analysis Data Analysis: - Plot % Conversion vs. Time - Determine Reaction Rates Monitoring->Data_Analysis Conclusion Conclusion: Direct Comparison of Reactivity Data_Analysis->Conclusion

Caption: General workflow for the comparative reactivity study.

References

A Comparative Analysis of the Biological Activity of Brominated vs. Chlorinated Sibutramine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of brominated and chlorinated analogs of sibutramine, a monoamine reuptake inhibitor previously marketed for obesity treatment. The information is intended to support research and development efforts in the field of centrally-acting weight management agents. While data on chlorinated analogs is emerging, information on brominated counterparts is limited. This guide synthesizes the available experimental data and provides detailed hypothetical protocols for key assays to facilitate further research.

Core Mechanism of Action: Monoamine Reuptake Inhibition

Sibutramine and its analogs exert their primary pharmacological effect by inhibiting the reuptake of serotonin (5-HT), norepinephrine (NE), and to a lesser extent, dopamine (DA) in the central nervous system. This leads to increased synaptic concentrations of these neurotransmitters, which are involved in the regulation of appetite and energy expenditure. The primary targets are the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT).

Comparative Biological Activity Data

The following tables summarize the available quantitative data on the in vitro binding affinities of chlorinated sibutramine analogs. Due to a lack of direct experimental data for brominated sibutramine analogs, a comparative analysis is based on inferences from related bromo-substituted compounds acting on monoamine transporters.

Table 1: In Vitro Binding Affinities (Ki, nM) of Chlorinated Sibutramine Analogs at Monoamine Transporters

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Data Source
Sibutramine9.025403[1]
Chloro-sibutraminePotent bindingPotent bindingPotent binding[1]
Dichloro-sibutramineData not availableData not availableData not available[2][3]

Note: "Potent binding" for chloro-sibutramine indicates Ki values in the range of 9-403 nM, similar to the parent compound, as reported by Santillo et al. (2025).[1] Specific values for the monochlorinated analog were not individually detailed in the abstract.

Table 2: Inferred In Vitro Binding Affinities of Hypothetical Brominated Sibutramine Analogs

CompoundSERT (Ki, nM)NET (Ki, nM)DAT (Ki, nM)Basis of Inference
Bromo-sibutramineLikely potentLikely potentLikely potentBased on studies of other bromo-substituted monoamine reuptake inhibitors showing maintained or enhanced affinity.

Inference is drawn from studies on compounds like bromo-substituted methylphenidate analogs, which have shown maintained or increased affinity for DAT and NET compared to their non-halogenated parent compounds.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of sibutramine analogs and a typical workflow for assessing their biological activity.

Sibutramine_Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine Analog Sibutramine Analog SERT SERT Sibutramine Analog->SERT Inhibition NET NET Sibutramine Analog->NET Inhibition DAT DAT Sibutramine Analog->DAT Inhibition 5-HT_NE_DA_Vesicle Vesicles (5-HT, NE, DA) 5-HT 5-HT_NE_DA_Vesicle->5-HT Release NE 5-HT_NE_DA_Vesicle->NE Release DA 5-HT_NE_DA_Vesicle->DA Release 5-HT->SERT Receptors Postsynaptic Receptors 5-HT->Receptors Binding NE->NET Reuptake NE->Receptors Binding DA->DAT Reuptake DA->Receptors Binding

Mechanism of monoamine reuptake inhibition by sibutramine analogs.

Experimental_Workflow Start Compound Synthesis (Brominated & Chlorinated Analogs) In_Vitro_Binding In Vitro Binding Assays (SERT, NET, DAT) Start->In_Vitro_Binding In_Vivo_Efficacy In Vivo Efficacy Studies (Rodent Weight Management) In_Vitro_Binding->In_Vivo_Efficacy In_Vitro_Toxicity In Vitro Toxicity Assays (hERG, Cytotoxicity) In_Vivo_Efficacy->In_Vitro_Toxicity Data_Analysis Data Analysis & Comparison In_Vitro_Toxicity->Data_Analysis Conclusion Lead Candidate Selection Data_Analysis->Conclusion

Workflow for the evaluation of sibutramine analogs.

Detailed Experimental Protocols

The following are detailed, representative protocols for the key experiments required to compare the biological activities of brominated and chlorinated sibutramine analogs.

Radioligand Binding Assay for SERT, NET, and DAT

Objective: To determine the binding affinity (Ki) of the test compounds for the human serotonin, norepinephrine, and dopamine transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), [³H]mazindol (for DAT).

  • Non-labeled inhibitors for non-specific binding determination (e.g., fluoxetine for SERT, desipramine for NET, GBR 12909 for DAT).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to ~80-90% confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: 50 µL of radioligand, 50 µL of assay buffer, and 100 µL of membrane preparation.

      • Non-specific Binding: 50 µL of radioligand, 50 µL of a high concentration of the respective non-labeled inhibitor, and 100 µL of membrane preparation.

      • Competitive Binding: 50 µL of radioligand, 50 µL of varying concentrations of the test compound (brominated or chlorinated sibutramine analog), and 100 µL of membrane preparation.

    • Incubate the plates at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Rodent Weight Management Study

Objective: To evaluate the efficacy of the test compounds in promoting weight loss in a diet-induced obese rodent model.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats.

  • High-fat diet (HFD; e.g., 60% kcal from fat).

  • Standard chow diet.

  • Test compounds (brominated and chlorinated sibutramine analogs) formulated in a suitable vehicle (e.g., 0.5% methylcellulose).

  • Animal weighing scales.

  • Food intake monitoring system.

Procedure:

  • Induction of Obesity:

    • House animals individually and feed them a high-fat diet for 8-12 weeks to induce obesity.

    • Monitor body weight weekly. Animals that gain significantly more weight than control animals on a standard chow diet are considered obese.

  • Treatment:

    • Randomize the obese animals into treatment groups (n=8-12 per group): Vehicle control, positive control (e.g., sibutramine), and different doses of the brominated and chlorinated sibutramine analogs.

    • Administer the compounds daily via oral gavage for a period of 4-8 weeks.

  • Monitoring:

    • Record body weight daily or every other day.

    • Measure food intake daily.

    • At the end of the study, sacrifice the animals and collect terminal body composition data (e.g., fat mass, lean mass) using techniques like DEXA or by dissecting and weighing fat pads.

  • Data Analysis:

    • Calculate the percentage change in body weight from baseline for each group.

    • Analyze cumulative food intake over the study period.

    • Compare the effects of the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

In Vitro hERG Potassium Channel Blockade Assay

Objective: To assess the potential for the test compounds to inhibit the hERG potassium channel, a key indicator of pro-arrhythmic risk.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Patch-clamp electrophysiology setup (manual or automated).

  • Extracellular solution (e.g., Tyrode's solution).

  • Intracellular solution (containing KCl, Mg-ATP, EGTA, HEPES).

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Cell Preparation:

    • Culture HEK293-hERG cells to an appropriate density for patch-clamp experiments.

    • On the day of the experiment, detach the cells and place them in the recording chamber of the patch-clamp setup.

  • Electrophysiological Recording:

    • Establish a whole-cell patch-clamp configuration.

    • Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV to activate and inactivate the channels, followed by a repolarizing step to -50 mV to record the deactivating tail current.

    • Record baseline hERG currents in the extracellular solution.

    • Perfuse the cells with increasing concentrations of the test compound and record the hERG currents at each concentration until a steady-state block is achieved.

  • Data Analysis:

    • Measure the peak tail current amplitude at each compound concentration.

    • Calculate the percentage of hERG current inhibition for each concentration relative to the baseline current.

    • Determine the IC50 value for hERG channel blockade by fitting the concentration-response data to a Hill equation.

Discussion and Future Directions

The available data, though limited, suggests that chlorinated sibutramine analogs retain potent activity at the primary molecular targets, SERT and NET. The presence of a chlorine atom on the phenyl ring is a common feature in many centrally-acting drugs and can influence metabolic stability and binding affinity.

The lack of data on brominated sibutramine analogs represents a significant knowledge gap. Based on structure-activity relationships of other halogenated monoamine reuptake inhibitors, it is plausible that bromo-substitution could also lead to potent compounds. Bromine is larger and more lipophilic than chlorine, which could impact binding pocket interactions, membrane permeability, and metabolic fate.

Future research should prioritize the synthesis and comprehensive pharmacological profiling of brominated sibutramine analogs. Direct comparative studies with their chlorinated counterparts are essential to elucidate the specific effects of each halogen on efficacy and safety. In particular, a thorough assessment of cardiovascular liability, including hERG channel activity and in vivo cardiovascular parameters, is crucial for any new sibutramine analog, given the safety concerns that led to the withdrawal of the parent drug.

By systematically exploring the structure-activity relationships of halogenated sibutramine analogs, it may be possible to identify new chemical entities with an improved therapeutic index for the treatment of obesity.

References

Comparative Analysis of 1-Phenylcyclobutanecarbonitrile Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1-phenylcyclobutanecarbonitrile derivatives, focusing on their potential as modulators of N-methyl-D-aspartate (NMDA) receptors and as anticancer agents. While direct and comprehensive SAR studies on a homologous series of 1-phenylcyclobutanecarbonitrile derivatives are limited in publicly available literature, this guide synthesizes data from structurally related compounds, particularly arylcycloalkylamines and other nitrile-containing cyclic molecules, to elucidate potential SAR trends.

The unique structural motif of a phenyl group attached to a cyclobutane ring bearing a nitrile functionality suggests potential interactions with biological targets. The nitrile group, a versatile pharmacophore, is present in numerous approved drugs and is known to participate in key binding interactions. This guide aims to provide a framework for the rational design and optimization of novel 1-phenylcyclobutanecarbonitrile derivatives as therapeutic agents.

Comparative Biological Activity of Structurally Related Analogs

The following tables summarize the in vitro biological activity of compounds structurally related to 1-phenylcyclobutanecarbonitrile, providing insights into potential SAR trends for this class of molecules.

Table 1: NMDA Receptor Antagonist Activity of Arylcycloalkylamine Analogs

CompoundR1R2Cycloalkyl RingIC50 (µM) vs. [3H]MK-801 BindingReference
PCP HHPiperidine0.25[1]
Ketamine =OClCyclohexyl0.3[1]
Compound 1 HHCyclobutylamineNot Reported[2]
Compound 2 H3-OHCyclobutylamineNot Reported[2]
Compound 3 H4-OHCyclobutylamineNot Reported[2]

Note: Data for direct 1-phenylcyclobutanecarbonitrile analogs is not available in the cited literature. The table presents data for related arylcycloalkylamines to infer potential SAR.

Table 2: Anticancer Activity of Nitrile-Containing Cyclic Compounds

Compound ClassDerivative ExampleCell LineIC50 (µM)Reference
Quinoxaline DerivativesCompound with Cl substitutionMCF-79[3]
Quinazolinone DerivativesCompound 4MCF-70.16[4]
Benzofuran DerivativesCompound 3K5625[5]

Note: This table highlights the anticancer potential of various cyclic compounds containing a nitrile group. Specific data for 1-phenylcyclobutanecarbonitrile derivatives is not available in the cited literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the presented data.

1. NMDA Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of test compounds to the NMDA receptor by measuring the displacement of a radiolabeled ligand.

  • Materials:

    • Rat brain cortices

    • Homogenization Buffer: 50 mM Tris-HCl, pH 7.4

    • Radioligand: [3H]MK-801 (a non-competitive NMDA receptor antagonist)

    • Non-specific binding control: High concentration of unlabeled MK-801 or PCP

    • Test compounds (1-phenylcyclobutanecarbonitrile derivatives)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Membrane Preparation: Homogenize rat brain cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation.

    • Binding Assay: In a 96-well plate, incubate the prepared membranes with a fixed concentration of [3H]MK-801 and varying concentrations of the test compounds.

    • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound and free radioligand.

    • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand).

2. MTT Assay for Anticancer Activity (Cell Viability)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation, and is commonly used to determine the cytotoxic effects of potential anticancer agents.[6][7][8]

  • Materials:

    • Cancer cell line (e.g., MCF-7, A549)

    • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

    • 96-well plates

    • Test compounds (1-phenylcyclobutanecarbonitrile derivatives)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

    • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Visualizing Key Concepts

The following diagrams, generated using Graphviz (DOT language), illustrate relevant pathways and workflows.

NMDA_Receptor_Antagonism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds to GluN2 Glycine Glycine Glycine->NMDAR Binds to GluN1 Derivative 1-Phenylcyclobutanecarbonitrile Derivative (Antagonist) Derivative->NMDAR Blocks Channel Ca_ion Ca²⁺ Influx (Blocked) NMDAR->Ca_ion Channel Opening

Caption: Putative mechanism of NMDA receptor antagonism.

MTT_Assay_Workflow start Seed Cancer Cells in 96-well plate treat Treat with 1-Phenylcyclobutanecarbonitrile Derivatives start->treat incubate1 Incubate (e.g., 48h) treat->incubate1 add_mtt Add MTT Solution incubate1->add_mtt incubate2 Incubate (2-4h) add_mtt->incubate2 solubilize Solubilize Formazan Crystals (DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate IC50 Values read->analyze

Caption: Experimental workflow for the MTT cell viability assay.

SAR_Logic Core 1-Phenylcyclobutanecarbonitrile Core Scaffold Modification Systematic Structural Modifications (e.g., Phenyl Ring Substituents, Cyclobutane Modifications) Core->Modification Activity Biological Activity (NMDA Antagonism, Anticancer Activity) Modification->Activity SAR Structure-Activity Relationship (SAR) Activity->SAR

Caption: Logical relationship in SAR studies.

References

Palladium Catalysts in Cross-Coupling: A Comparative Analysis of Aryl Bromides and Chlorides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of complex molecules. The choice of aryl halide substrate—typically an aryl bromide or chloride—is a critical decision that significantly impacts reaction efficiency, catalyst selection, and overall cost. This guide provides an objective comparison of palladium catalysts' performance in coupling reactions with these two classes of aryl halides, supported by experimental data and detailed protocols.

The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the trend I > Br > Cl, which is inversely related to the carbon-halogen bond dissociation energy. Consequently, aryl chlorides, with their stronger C-Cl bond, are significantly less reactive than their bromide counterparts.[1][2] This disparity necessitates the use of more sophisticated and reactive catalyst systems to achieve efficient coupling with aryl chlorides. Historically, the use of aryl chlorides was limited, but the development of bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has revolutionized the field, enabling the effective activation of these more challenging substrates.[2]

This guide will delve into a comparative analysis of palladium catalysts for three of the most important cross-coupling reactions: the Suzuki-Miyaura coupling, the Heck-Mizoroki reaction, and the Buchwald-Hartwig amination.

Comparative Performance of Palladium Catalysts

The following tables summarize quantitative data for the performance of palladium catalysts in Suzuki, Heck, and Buchwald-Hartwig reactions, comparing the yields and reaction conditions for analogous aryl bromide and aryl chloride substrates.

Table 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The coupling of aryl chlorides in this reaction is notably more challenging than that of aryl bromides and often requires more specialized catalysts.

Aryl HalideBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
4-BromotoluenePhenylboronic acid2 mol% Pd(OAc)₂, 4 mol% SPhosK₃PO₄Toluene/H₂O1001295[3]
4-ChlorotoluenePhenylboronic acid2 mol% Pd(OAc)₂, 4 mol% SPhosK₃PO₄Toluene/H₂O1002485[3]
4-BromoanisolePhenylboronic acid1 mol% Pd(dba)₂, 2 mol% P(t-Bu)₃CsFDioxane801698[4]
4-ChloroanisolePhenylboronic acid1 mol% Pd(dba)₂, 2 mol% P(t-Bu)₃CsFDioxane1002492[5]
Table 2: Heck-Mizoroki Reaction

The Heck reaction couples aryl halides with alkenes. The activation of the C-Cl bond is a significant hurdle, often requiring higher temperatures and more active catalysts compared to aryl bromides.

Aryl HalideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
BromobenzeneStyrene1 mol% Pd(OAc)₂, 4 mol% PPh₃Et₃NDMF1001285[6]
ChlorobenzeneStyrene1 mol% Pd(OAc)₂, 4 mol% PPh₃Et₃NDMF1001210[6]
4-BromoanisoleStyrene0.5 mol% PdCl₂[P(o-tol)₃]₂NaOAcDMA130694[7]
4-ChloroanisoleStyrene1 mol% PdCl₂[P(o-tol)₃]₂NaOAcDMA1502475[7]
Table 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. Modern catalysts have enabled the efficient amination of aryl chlorides, although often under more forcing conditions than their bromide counterparts.

Aryl HalideAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-BromotolueneMorpholine1 mol% Pd₂(dba)₃, 2.5 mol% P(t-Bu)₃NaOt-BuToluene80199[8]
2-ChlorotolueneMorpholine1 mol% Pd₂(dba)₃, 2.5 mol% P(t-Bu)₃NaOt-BuToluene80194[9]
4-BromobenzonitrileBenzamide2.5 mol% [Pd(cinnamyl)Cl]₂, 10 mol% XantPhosDBUToluene1101688[10]
4-ChlorobenzonitrileBenzamide2.5 mol% [Pd(cinnamyl)Cl]₂, 10 mol% XantPhosDBUToluene1101662[10]

Experimental Protocols

Detailed methodologies for representative coupling reactions are provided below.

Suzuki-Miyaura Coupling of 4-Bromotoluene with Phenylboronic Acid

Materials:

  • 4-Bromotoluene (1.0 mmol, 171 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • SPhos (2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl, 0.04 mmol, 16.4 mg)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 424 mg)

  • Toluene (4 mL)

  • Water (0.4 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-bromotoluene, phenylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • The tube is evacuated and backfilled with argon three times.

  • Degassed toluene and water are added via syringe.

  • The Schlenk tube is sealed and the reaction mixture is stirred at 100 °C for 12 hours.

  • After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford 4-methyl-1,1'-biphenyl.

Heck-Mizoroki Reaction of 4-Chloroanisole with Styrene

Materials:

  • 4-Chloroanisole (1.0 mmol, 142.6 mg)

  • Styrene (1.2 mmol, 125 mg)

  • Bis(tri-o-tolylphosphine)palladium(II) chloride (PdCl₂[P(o-tol)₃]₂, 0.01 mmol, 7.8 mg)

  • Sodium acetate (NaOAc, 1.5 mmol, 123 mg)

  • N,N-Dimethylacetamide (DMA, 5 mL)

Procedure:

  • In a sealed tube, 4-chloroanisole, styrene, bis(tri-o-tolylphosphine)palladium(II) chloride, and sodium acetate are combined.

  • The tube is evacuated and backfilled with argon.

  • N,N-Dimethylacetamide is added via syringe.

  • The tube is sealed and the reaction mixture is heated to 150 °C with stirring for 24 hours.

  • After cooling, the reaction mixture is diluted with diethyl ether (25 mL) and filtered through a pad of Celite.

  • The filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer is dried over magnesium sulfate, filtered, and the solvent is removed in vacuo.

  • The residue is purified by column chromatography on silica gel to yield (E)-4-methoxystilbene.

Buchwald-Hartwig Amination of 2-Chlorotoluene with Morpholine

Materials:

  • 2-Chlorotoluene (1.0 mmol, 126.6 mg)

  • Morpholine (1.2 mmol, 104.5 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 9.2 mg)

  • Tri-tert-butylphosphine (P(t-Bu)₃, 0.025 mmol, 5.1 mg)

  • Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 134.5 mg)

  • Toluene (5 mL)

Procedure:

  • An oven-dried reaction vessel is charged with sodium tert-butoxide, palladium catalyst, and phosphine ligand under an argon atmosphere.

  • Toluene, 2-chlorotoluene, and morpholine are added sequentially via syringe.

  • The reaction vessel is sealed and heated to 80 °C with stirring for 1 hour.

  • The reaction is cooled to room temperature and quenched with saturated aqueous ammonium chloride.

  • The mixture is extracted with ethyl acetate (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography to give N-(2-methylphenyl)morpholine.

Visualizing the Catalytic Cycles and Workflow

The following diagrams, generated using the DOT language, illustrate the fundamental signaling pathways and a typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal Ar'-B(OR)₂ (Base) ArPdAr Ar-Pd(II)L₂-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Mizoroki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX Coord Olefin Coordination ArPdX->Coord Alkene PdOlefin [Ar-Pd(II)L₂(Olefin)]⁺X⁻ Coord->PdOlefin Insert Migratory Insertion PdOlefin->Insert PdAlkyl R-Pd(II)L₂-X Insert->PdAlkyl BetaElim β-Hydride Elimination PdAlkyl->BetaElim Substituted Alkene PdH H-Pd(II)L₂-X BetaElim->PdH BaseElim Base-promoted Elimination PdH->BaseElim Base BaseElim->Pd0

Caption: Catalytic cycle for the Heck-Mizoroki cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L₂-X OxAdd->ArPdX AmineCoord Amine Coordination ArPdX->AmineCoord HNR'R'' PdAmine [Ar-Pd(II)L₂(HNR'R'')]⁺X⁻ AmineCoord->PdAmine Deprot Deprotonation PdAmine->Deprot Base PdAmido Ar-Pd(II)L₂(NR'R'') Deprot->PdAmido RedElim Reductive Elimination PdAmido->RedElim RedElim->Pd0 Ar-NR'R''

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Experimental_Workflow start Start setup Assemble Dry Glassware under Inert Atmosphere start->setup reagents Add Aryl Halide, Coupling Partner, Base, Catalyst, and Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Workup (Quench, Extract, Wash, Dry) monitoring->workup Complete purification Purify by Column Chromatography workup->purification analysis Characterize Product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Unveiling the Anticancer Potential: A Comparative Guide to the In Vitro Cytotoxicity of Novel Brominated Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the quest for novel anticancer agents with enhanced efficacy and selectivity is a continuous endeavor. Among the diverse chemical scaffolds explored, brominated compounds have emerged as a promising class of molecules exhibiting significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the in- in vitro cytotoxicity of several novel brominated compounds, supported by experimental data and detailed methodologies to facilitate reproducible research.

Comparative Cytotoxicity: IC50 Values Across Cancer Cell Lines

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of various novel brominated compounds against a panel of human cancer cell lines, offering a quantitative comparison of their cytotoxic activity.

Compound ClassSpecific CompoundCancer Cell LineIC50 (µM)Reference
Brominated Coelenteramines Br-ClaProstate (PC-3)24.3[1]
Breast (MCF-7)21.6[1]
Clm-1Gastric15.2[1]
Lung32.6[1]
Brominated Quinolines Compound 11Glioblastoma (C6)15.4[2]
Cervical (HeLa)26.4[2]
Colon (HT29)15.0[2]
Brominated Plastoquinone Analogs BrPQ5Breast (MCF-7)33.57[3]
Breast (MDA-MB-231)33.65[3]
Bromophenol Derivatives Compound 4gLung (A549)5.82[4]
Liver (Bel7402)7.21[4]
Compound 4hLung (A549)4.13[4]
Liver (HepG2)6.54[4]
Compound 7aColon (HCT116)3.15[4]
Cervical (HeLa)4.28[4]

Experimental Protocols: A Guide to Reproducible Cytotoxicity Assessment

Accurate and reproducible assessment of cytotoxicity is paramount in the evaluation of novel compounds. The following sections provide detailed protocols for key in vitro assays used to determine the cytotoxic and apoptotic effects of the discussed brominated compounds.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • MTT solution (5 mg/mL in PBS)[7]

  • Cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: Treat the cells with various concentrations of the brominated compounds and incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6] The cell viability is expressed as a percentage of the control (untreated cells).

Annexin V/Propidium Iodide Assay for Apoptosis

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[9] Annexin V has a high affinity for phosphatidylserine, which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the brominated compounds for the desired time period.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis using Propidium Iodide

This method uses propidium iodide (PI) to stain the cellular DNA content, allowing for the analysis of cell cycle distribution (G0/G1, S, and G2/M phases) by flow cytometry.[1]

Materials:

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the brominated compounds, harvest, and wash with PBS.

  • Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[10]

  • Washing: Wash the cells with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in PI staining solution containing RNase and incubate in the dark for 30 minutes at room temperature.[10]

  • Analysis: Analyze the DNA content of the cells by flow cytometry.

Signaling Pathway Visualization

Several brominated compounds have been shown to exert their anticancer effects by modulating key signaling pathways involved in cell survival and proliferation. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival, and its dysregulation is a hallmark of many cancers. Some brominated compounds have been found to interfere with this pathway, leading to apoptosis in cancer cells.

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Brominated_Compound Brominated Compound IKK_complex IKK Complex Brominated_Compound->IKK_complex Inhibits Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation DNA DNA NFkB_nucleus->DNA Binds Gene_Expression Target Gene Expression (Proliferation, Anti-apoptosis) DNA->Gene_Expression Promotes

Inhibition of the NF-κB signaling pathway by a novel brominated compound.

Conclusion

The presented data highlights the significant potential of novel brominated compounds as a source of new anticancer drug candidates. The diverse chemical structures within this class offer a range of cytotoxic potencies and selectivities against various cancer cell lines. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to investigate the cytotoxic properties of these and other novel compounds. Further exploration of the mechanisms of action, such as the modulation of signaling pathways like NF-κB, will be crucial in the rational design and development of the next generation of targeted cancer therapies.

References

A Comparative Analysis of the Stability of Bromophenyl and Other Halogenated Phenyl Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of halogen atoms onto a phenyl ring is a cornerstone of modern medicinal chemistry and materials science. The nature of the halogen—be it fluorine, chlorine, bromine, or iodine—profoundly influences the physicochemical properties of the molecule, including its stability. This guide provides a comprehensive comparison of the stability of the bromophenyl group against other halogenated phenyl moieties, supported by experimental data and detailed methodologies.

Introduction

Halogenation of phenyl groups is a critical strategy for modulating a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The stability of the carbon-halogen (C-X) bond is a key determinant of the overall molecular stability and reactivity. This guide will delve into the thermal, chemical, and metabolic stability of fluorophenyl, chlorophenyl, bromophenyl, and iodophenyl groups, offering a comparative framework for rational drug design and chemical synthesis.

Data Presentation: A Comparative Overview

The stability of halogenated phenyl groups is multifaceted. The following tables summarize key quantitative data related to their stability.

Table 1: Carbon-Halogen Bond Dissociation Energies (BDEs) of Halobenzenes

Bond dissociation energy is a primary indicator of the thermal stability of the C-X bond. A higher BDE corresponds to a stronger, more stable bond. The trend for C-X bond strength in aryl halides is C-F > C-Cl > C-Br > C-I.

Halogenated Phenyl GroupC-X BondBond Dissociation Energy (kcal/mol)
FluorophenylC-F~127
ChlorophenylC-Cl~97.6[1]
BromophenylC-Br~82.6[1]
IodophenylC-I~65
Table 2: Comparative Reactivity in Chemical Transformations

The chemical stability of halogenated phenyl groups is context-dependent. In nucleophilic aromatic substitution (SNA_r_), the reactivity is inversely proportional to the C-X bond strength, making fluorophenyl groups the most reactive (least stable). Conversely, in many metal-catalyzed cross-coupling reactions, the reactivity order is reversed, with iodophenyl groups being the most reactive.

Reaction TypeReactivity Order (Least Stable > Most Stable)Notes
Nucleophilic Aromatic Substitution (SNA_r_)Ph-F > Ph-Cl > Ph-Br > Ph-I[2][3][4]The highly electronegative fluorine atom stabilizes the intermediate carbanion, accelerating the reaction.[2][5]
Palladium-Catalyzed Cross-CouplingPh-I > Ph-Br > Ph-OTf > Ph-ClThis reactivity order is primarily dictated by the ease of oxidative addition to the metal center, which is inversely related to the C-X bond strength.
Electrophilic Aromatic SubstitutionPh-I > Ph-Br > Ph-Cl > Ph-FHalogens are deactivating groups, but the inductive electron-withdrawing effect is strongest for fluorine, making fluorobenzene the least reactive towards electrophiles.[6]
Table 3: Metabolic Stability Considerations

In drug discovery, enhancing metabolic stability is crucial for improving a drug's pharmacokinetic profile. Halogenation, particularly with fluorine and chlorine, is a common strategy to block metabolically labile positions.

Halogenated Phenyl GroupGeneral Impact on Metabolic Stability
FluorophenylGenerally increases metabolic stability by blocking sites of oxidative metabolism. The strong C-F bond is resistant to cleavage.
ChlorophenylOften used to enhance metabolic stability and can act as a bioisostere for a methyl group.[4]
BromophenylCan increase metabolic stability, but the larger size and lower bond energy compared to C-Cl may offer different metabolic profiles.
IodophenylThe weaker C-I bond makes it more susceptible to metabolic cleavage compared to other halogens.

Experimental Protocols

To empirically determine and compare the stability of different halogenated phenyl groups, a combination of analytical techniques can be employed.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

Objective: To determine the decomposition temperature and thermal transitions of the halogenated compounds.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the test compound (e.g., fluorobenzene, chlorobenzene, bromobenzene, or iodobenzene) into a TGA or DSC pan.

  • TGA Protocol:

    • Place the pan in the TGA instrument.

    • Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

    • Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • DSC Protocol:

    • Place the pan in the DSC instrument.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert atmosphere.

    • Record the heat flow into the sample. Endothermic or exothermic peaks can indicate phase transitions or decomposition.

  • Data Analysis: Compare the TGA curves and DSC thermograms of the different halogenated compounds to rank their thermal stability. A higher decomposition temperature corresponds to greater thermal stability.[7][8][9][10]

Chemical Stability Assessment under Stress Conditions

Objective: To evaluate the degradation of halogenated phenyl compounds under acidic, basic, and oxidative stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of each test compound in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Stress Conditions:

    • Acidic: Add the stock solution to an acidic solution (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 50 °C).

    • Basic: Add the stock solution to a basic solution (e.g., 0.1 N NaOH) and incubate at a controlled temperature (e.g., 50 °C).

    • Oxidative: Add the stock solution to an oxidizing agent solution (e.g., 3% hydrogen peroxide) and incubate at a controlled temperature.

  • Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Quench the reaction if necessary and analyze the samples by a stability-indicating HPLC method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the percentage of the parent compound remaining versus time for each condition. A slower degradation rate indicates higher chemical stability under that specific stress condition.

In Vitro Metabolic Stability Assay

Objective: To determine the metabolic half-life of halogenated compounds in a liver microsomal or hepatocyte system.

Methodology:

  • Incubation Mixture Preparation: Prepare an incubation mixture containing liver microsomes (e.g., from human or rat) or hepatocytes, a NADPH-regenerating system (for microsomes), and buffer (e.g., phosphate buffer, pH 7.4).[11][12]

  • Compound Incubation: Add the test compound (at a final concentration of, for example, 1 µM) to the pre-warmed incubation mixture to initiate the metabolic reaction.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by a validated LC-MS/MS method to quantify the amount of the parent compound remaining.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining against time. The slope of the linear regression will give the rate constant of metabolism, from which the in vitro half-life (t1/2) can be calculated (t1/2 = 0.693 / slope). A longer half-life indicates greater metabolic stability.[12]

Mandatory Visualization

Signaling Pathway Diagram: Role of Halogenated Phenyl Groups in p53 Signaling

Halogenated compounds have been investigated as potential therapeutic agents to rescue the function of mutant p53, a key tumor suppressor. The halogen atom can participate in halogen bonding, which can help to stabilize the protein structure and restore its tumor-suppressing activity.

p53_pathway Role of Halogenated Phenyl Groups in Mutant p53 Rescue cluster_stress Cellular Stress cluster_p53_regulation p53 Regulation cluster_cellular_response Cellular Response DNA_damage DNA Damage p53_wt Wild-type p53 DNA_damage->p53_wt activates Oncogene_activation Oncogene Activation Oncogene_activation->p53_wt activates p53_mutant Mutant p53 (unstable) p53_wt->p53_mutant mutation MDM2 MDM2 p53_wt->MDM2 induces Cell_cycle_arrest Cell Cycle Arrest p53_wt->Cell_cycle_arrest promotes Apoptosis Apoptosis p53_wt->Apoptosis promotes DNA_repair DNA Repair p53_wt->DNA_repair promotes p53_mutant->Cell_cycle_arrest restored function p53_mutant->Apoptosis restored function p53_mutant->DNA_repair restored function MDM2->p53_wt inhibits (degradation) Halogenated_drug Halogenated Phenyl Compound (e.g., Iodophenyl derivative) Halogenated_drug->p53_mutant stabilizes via halogen bonding

Caption: Halogenated phenyl groups can stabilize mutant p53, restoring its tumor suppressor functions.

Experimental Workflow Diagram: Comparative Stability Analysis

The following workflow outlines the key steps in a comparative stability study of halogenated phenyl compounds.

stability_workflow Experimental Workflow for Comparative Stability Analysis cluster_compounds Test Compounds cluster_stability_tests Stability Assessment cluster_analysis Data Analysis & Comparison PhF Fluorophenyl Thermal Thermal Stability (TGA/DSC) PhF->Thermal Chemical Chemical Stability (Acid, Base, Oxidative) PhF->Chemical Metabolic Metabolic Stability (Microsomes/Hepatocytes) PhF->Metabolic PhCl Chlorophenyl PhCl->Thermal PhCl->Chemical PhCl->Metabolic PhBr Bromophenyl PhBr->Thermal PhBr->Chemical PhBr->Metabolic PhI Iodophenyl PhI->Thermal PhI->Chemical PhI->Metabolic TGA_data Decomposition Temp. Thermal->TGA_data Kinetics Degradation Kinetics Chemical->Kinetics Half_life Metabolic Half-life Metabolic->Half_life Comparison Comparative Stability Profile TGA_data->Comparison Kinetics->Comparison Half_life->Comparison

Caption: A streamlined workflow for the comparative stability analysis of halogenated phenyl compounds.

Conclusion

The stability of a halogenated phenyl group is a critical parameter that dictates its utility in various applications, from drug development to materials science. While the bromophenyl group offers a balance of stability and reactivity, the choice of halogen should be carefully considered based on the specific requirements of the application. Fluorophenyl and chlorophenyl groups generally offer greater thermal and metabolic stability, whereas the iodophenyl group provides the highest reactivity in many synthetic transformations. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of the stability of these important chemical moieties.

References

A Comparative Guide to the Conversion of Nitriles to Carboxylic Acids: Efficacy and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the conversion of nitriles to carboxylic acids is a fundamental and frequently employed transformation. The carboxylic acid moiety is a cornerstone in the architecture of many pharmaceuticals and bioactive molecules. This guide provides an objective comparison of the primary methodologies for this conversion, supported by experimental data and detailed protocols to aid in method selection and implementation.

The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a classic transformation in organic synthesis. The primary methods to achieve this conversion include acidic hydrolysis, basic hydrolysis, and enzymatic conversion. Each method offers distinct advantages and disadvantages concerning reaction conditions, substrate scope, functional group tolerance, and scalability. This guide will delve into a comparative analysis of these methods, supplemented with quantitative data and detailed experimental procedures.

Comparative Analysis of Nitrile Hydrolysis Methods

The choice of method for nitrile hydrolysis is critical and depends on the stability of the starting material and product to the reaction conditions, as well as the desired scale of the reaction. The following tables provide a summary of quantitative data for different hydrolysis methods, enabling a straightforward comparison.

Table 1: Acid-Catalyzed Hydrolysis of Various Nitriles
Nitrile SubstrateReagentTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile75% H₂SO₄Reflux1.578-82Organic Syntheses
Acetonitrileaq. HClRefluxSeveralHighGeneral Knowledge
p-Tolunitrile20% aq. HClReflux592Syn. Comm. 1985, 15, 1035
2-ChlorobenzonitrileConc. H₂SO₄160185J. Org. Chem. 1961, 26, 2814
Adiponitrileaq. H₂SO₄170-180->90Industrial Process
Table 2: Base-Catalyzed Hydrolysis of Various Nitriles
Nitrile SubstrateReagentTemperature (°C)Time (h)Yield (%)Reference
Benzonitrile10% NaOHReflux1HighGeneral Protocol
Acetonitrile10% NaOHReflux1.5High[1]
Phenylacetonitrile10% KOHReflux390J. Am. Chem. Soc. 1941, 63, 2252
Stearonitrile20% NaOH in EtOH/H₂OReflux2495J. Am. Chem. Soc. 1948, 70, 3636
3-Indoleacetonitrile15% NaOH in 70% EtOHReflux2-4High[2]
Table 3: Enzymatic Hydrolysis of Nitriles using Nitrilase
Nitrile SubstrateEnzyme SourceTemperature (°C)Time (h)Conversion/Yield (%)Reference
MandelonitrilePseudomonas putida301>99 (Conversion)[3]
BenzonitrileRhodococcus rhodochrous J13024~100 (Conversion)Appl. Microbiol. Biotechnol. 1990, 34, 322
3-CyanopyridineRhodococcus rhodochrous J1306>99 (to Nicotinic Acid)[4]
AdiponitrileAcidovorax facilis 72W3048>99 (to Adipamic acid)J. Mol. Catal. B: Enzym. 2008, 52, 29
(R,S)-MandelonitrileNitrilase from Alcaligenes faecalis40249 (Yield of (R)-Mandelic acid, >99% ee)Tetrahedron: Asymmetry 1991, 2, 499

Signaling Pathways and Experimental Workflows

The conversion of nitriles to carboxylic acids can proceed through different pathways depending on the chosen method. The following diagram illustrates the general transformation and the key intermediates involved.

Nitrile_Hydrolysis cluster_acid Acidic Hydrolysis cluster_base Basic Hydrolysis Nitrile Nitrile (R-C≡N) Amide Amide (R-CONH₂) Nitrile->Amide H₃O⁺ Nitrile->Amide OH⁻, H₂O CarboxylicAcid Carboxylic Acid (R-COOH) Nitrile->CarboxylicAcid Nitrilase, H₂O Amide->CarboxylicAcid H₃O⁺ Carboxylate Carboxylate Salt (R-COO⁻) Amide->Carboxylate OH⁻, H₂O Carboxylate->CarboxylicAcid H₃O⁺ (workup)

General pathways for nitrile to carboxylic acid conversion.

Experimental Protocols

Below are detailed methodologies for the key experiments cited in the comparison tables.

Protocol 1: Acid-Catalyzed Hydrolysis of Benzonitrile to Benzoic Acid

This protocol is adapted from a standard organic chemistry laboratory procedure.

Materials:

  • Benzonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • 500 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Beakers

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 500 mL round-bottom flask, cautiously add 10.3 g (0.1 mol) of benzonitrile to 75 mL of a 75% sulfuric acid solution (prepared by carefully adding 55 mL of concentrated H₂SO₄ to 30 mL of water).

  • Attach a reflux condenser to the flask.

  • Heat the mixture to a gentle reflux using a heating mantle for 1.5 hours. The mixture will become homogeneous and may darken.

  • Allow the reaction mixture to cool to room temperature, and then carefully pour it into a 1 L beaker containing 250 g of crushed ice.

  • A white precipitate of benzoic acid will form. Cool the beaker in an ice bath for 30 minutes to ensure complete precipitation.

  • Collect the crude benzoic acid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water to remove residual acid.

  • The crude product can be purified by recrystallization from hot water.

  • Dry the purified benzoic acid. The expected yield is approximately 9.6 - 10.0 g (78-82%).

Acid_Hydrolysis_Workflow start Start mix Mix Benzonitrile and 75% H₂SO₄ start->mix reflux Reflux for 1.5 hours mix->reflux cool_pour Cool and Pour onto Ice reflux->cool_pour precipitate Precipitate Benzoic Acid cool_pour->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash recrystallize Recrystallize from Hot Water filter_wash->recrystallize dry Dry Product recrystallize->dry end End dry->end

Workflow for acid-catalyzed hydrolysis of benzonitrile.

Protocol 2: Base-Catalyzed Hydrolysis of Acetonitrile to Acetic Acid

This protocol is a general laboratory procedure for the hydrolysis of a simple aliphatic nitrile.[1]

Materials:

  • Acetonitrile

  • 10% Sodium Hydroxide (NaOH) solution

  • 6 M Hydrochloric Acid (HCl)

  • 50 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle or water bath

  • Stir bar and magnetic stirrer

  • Ice bath

  • Separatory funnel (optional, for extraction)

  • Distillation apparatus (for purification)

Procedure:

  • To a 50 mL round-bottom flask containing a stir bar, add 4.1 g (0.1 mol) of acetonitrile and 26 mL of 10% aqueous sodium hydroxide solution.[1]

  • Attach a reflux condenser and heat the mixture to a gentle reflux for 1.5 hours.[1] The oily layer of acetonitrile should disappear as the reaction progresses.

  • After the reflux period, cool the reaction mixture in an ice bath.

  • Carefully acidify the cooled solution to a pH of approximately 2 by the slow addition of 6 M HCl. This will convert the sodium acetate to acetic acid.

  • The acetic acid can be isolated from the aqueous solution by extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) followed by drying and removal of the solvent.

  • Alternatively, for a volatile acid like acetic acid, fractional distillation can be employed for purification.

Base_Hydrolysis_Workflow start Start mix Mix Acetonitrile and 10% NaOH start->mix reflux Reflux for 1.5 hours mix->reflux cool Cool in Ice Bath reflux->cool acidify Acidify with 6 M HCl cool->acidify isolate Isolate Acetic Acid (Extraction or Distillation) acidify->isolate end End isolate->end

Workflow for base-catalyzed hydrolysis of acetonitrile.

Protocol 3: Enzymatic Hydrolysis of Mandelonitrile to Mandelic Acid

This protocol is based on the use of a nitrilase for the enantioselective hydrolysis of a cyanohydrin.[3]

Materials:

  • (R,S)-Mandelonitrile

  • Nitrilase enzyme (e.g., from Alcaligenes faecalis or Pseudomonas putida)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Reaction vessel with temperature and pH control

  • Magnetic stirrer

  • Centrifuge

  • Ethyl acetate or other suitable extraction solvent

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • HPLC with a chiral column for analysis

Procedure:

  • Prepare a solution of the nitrilase enzyme in the phosphate buffer in a temperature-controlled reaction vessel.

  • Add (R,S)-mandelonitrile to the enzyme solution to a final concentration of, for example, 20 mM.

  • Maintain the reaction mixture at a constant temperature (e.g., 30-40 °C) and pH with gentle stirring.

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by HPLC to determine the conversion and enantiomeric excess of the mandelic acid product.

  • Once the desired conversion is reached, terminate the reaction by acidifying the mixture to pH 2 with HCl, which will also precipitate the denatured enzyme.

  • Centrifuge the mixture to remove the precipitated enzyme.

  • Extract the supernatant with ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude mandelic acid.

  • The product can be further purified by recrystallization.

Enzymatic_Hydrolysis_Workflow start Start prepare_enzyme Prepare Nitrilase in Buffer start->prepare_enzyme add_substrate Add Mandelonitrile prepare_enzyme->add_substrate incubate Incubate at Controlled Temperature and pH add_substrate->incubate monitor Monitor Reaction by HPLC incubate->monitor terminate Terminate Reaction (Acidify to pH 2) monitor->terminate centrifuge Centrifuge to Remove Enzyme terminate->centrifuge extract Extract with Ethyl Acetate centrifuge->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Recrystallization dry_concentrate->purify end End purify->end

Workflow for enzymatic hydrolysis of mandelonitrile.

Conclusion

The conversion of nitriles to carboxylic acids can be effectively achieved through acidic, basic, or enzymatic hydrolysis. Acidic and basic hydrolysis are robust and widely applicable methods, particularly for simple and robust substrates.[5][6] However, they often require harsh conditions, which may not be suitable for complex molecules with sensitive functional groups. Enzymatic hydrolysis, on the other hand, offers the significant advantages of mild reaction conditions, high selectivity (including enantio- and regioselectivity), and environmental compatibility.[4][7] The choice of the optimal method will ultimately depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. This guide provides the necessary data and protocols to make an informed decision for your specific research and development needs.

References

A Researcher's Guide to the Reduction of Hindered Aryl Nitriles: A Comparative Study

Author: BenchChem Technical Support Team. Date: December 2025

For professionals in chemical research and drug development, the efficient and selective reduction of the nitrile group is a cornerstone of amine and aldehyde synthesis. This conversion becomes particularly challenging when the nitrile is part of a sterically hindered aryl system, such as those with ortho-substituents. Steric bulk can impede reagent access, requiring more forcing conditions or specialized reagents to achieve high yields. This guide provides an objective comparison of common reducing agents for this transformation, supported by experimental data, to aid in methodology selection.

Comparative Performance of Reducing Agents

The choice of reducing agent is primarily dictated by the desired product: a primary amine or an aldehyde. Within each class, factors such as reaction conditions, functional group tolerance, and performance with sterically demanding substrates determine the optimal choice. The following table summarizes quantitative data for the reduction of various hindered or ortho-substituted aryl nitriles.

Reagent SystemSubstrateProductTemp. (°C)Time (h)Yield (%)Key Features & Limitations
Reduction to Primary Amine
LiAlH₄2,6-Dimethylbenzonitrile2,6-DimethylbenzylamineRefluxGood (Qual.)[1]Pro: Powerful, general-purpose reagent. Con: Non-selective, reacts with most carbonyls and protic groups. Highly reactive with water.
NiCl₂·6H₂O / NaBH₄ / Boc₂O2-ChlorobenzonitrileN-Boc-2-chlorobenzylamine0 to rt1570[2]Pro: Mild, catalytic, tolerant of air/moisture, less toxic than alternatives.[2] Con: Requires in-situ protection (e.g., Boc).
NiCl₂·6H₂O / NaBH₄ / Boc₂O4-tert-ButylbenzonitrileN-Boc-4-tert-butylbenzylamine0 to rt1567[2]Pro: Effective for substrates with bulky para-substituents. Con: Yields can be moderate.[2]
H₃B·SMe₂ (cat.) / HBpin2-Methylbenzonitrile2-Methylbenzylamine·HCl801886Pro: Catalytic, good functional group tolerance (esters, nitro). Con: Requires higher temperatures for hindered substrates.
Raney® Ni / H₂Benzonitrile (analog)Benzylamine55 - 85High (Qual.)[3]Pro: Economical, suitable for large scale. Con: High pressure/temperature often needed. Selectivity issues (secondary amine formation).[3]
Reduction to Aldehyde
DIBAL-HGeneral Hindered Aryl NitrileCorresponding Aldehyde-782 - 4Good-Exc.Pro: Excellent for partial reduction to aldehydes.[4] Con: Strict low-temperature control is critical to prevent over-reduction.[5]
SnCl₂ / HCl (Stephen Reaction)Aromatic NitrilesCorresponding AldehydeVariablePro: Classic method for direct conversion.[6] Con: Yields can be low for certain substrates; sensitive to electronic effects.[7]

Experimental Protocols

A detailed, reliable experimental protocol is crucial for reproducibility. Below is a representative procedure for the catalytic reduction of a nitrile to a Boc-protected amine using a nickel boride system, adapted from Caddick, S. et al., Tetrahedron, 2003.[2]

Catalytic Reduction of 2-Chlorobenzonitrile to N-Boc-2-chlorobenzylamine

Materials:

  • 2-Chlorobenzonitrile (1 mmol, 137.6 mg)

  • Di-tert-butyl dicarbonate (Boc₂O, 2 equiv., 2 mmol, 436.5 mg)

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O, 0.1 equiv., 0.1 mmol, 23.8 mg)

  • Sodium borohydride (NaBH₄, 7 equiv., 7 mmol, 264.8 mg)

  • Anhydrous Methanol (MeOH, ~10 mL)

  • Oven-dried glassware, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To an oven-dried round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzonitrile (1 mmol), di-tert-butyl dicarbonate (2 mmol), and nickel(II) chloride hexahydrate (0.1 mmol).

  • Add anhydrous methanol (~10 mL) to dissolve the reagents.

  • Cool the resulting solution to 0 °C using an ice bath.

  • Slowly add sodium borohydride (7 mmol) portion-wise over a period of 15-20 minutes. Vigorous gas evolution will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 15 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of water.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure N-Boc-2-chlorobenzylamine.

Visualizing the Selection Process

Choosing the right reducing agent is a logical process based on the synthetic goal and substrate properties. The following workflow diagram illustrates the decision-making pathway for selecting an appropriate method for reducing hindered aryl nitriles.

G start Start: Hindered Aryl Nitrile product_choice Desired Product? start->product_choice amine_path Primary Amine product_choice->amine_path Amine aldehyde_path Aldehyde product_choice->aldehyde_path Aldehyde amine_conditions Reaction Conditions? amine_path->amine_conditions harsh_amine Harsh / Non-selective amine_conditions->harsh_amine Harsh mild_amine Mild / Catalytic amine_conditions->mild_amine Mild lialh4 LiAlH4 (Strong, non-selective) harsh_amine->lialh4 raney_ni Raney Ni / H2 (High P/T) harsh_amine->raney_ni nicl2_nabh4 NiCl2 / NaBH4 (Mild, good tolerance) mild_amine->nicl2_nabh4 borane Borane Catalysis (Good tolerance) mild_amine->borane aldehyde_conditions Key Requirement? aldehyde_path->aldehyde_conditions temp_control Strict Temp. Control aldehyde_conditions->temp_control Temp. acidic_cond Acidic Conditions aldehyde_conditions->acidic_cond Acid dibal DIBAL-H (Bulky, low temp) temp_control->dibal stephen Stephen Reaction (SnCl2/HCl) acidic_cond->stephen

Caption: Workflow for selecting a reducing agent for hindered aryl nitriles.

References

Cross-reactivity of antibodies raised against derivatives of similar compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of an antibody is paramount. This guide provides an objective comparison of antibody cross-reactivity against derivatives of similar compounds, supported by experimental data and detailed protocols. The aim is to equip researchers with the knowledge to select and validate antibodies for their specific needs, ensuring the accuracy and reliability of their experimental results.

When an antibody, raised against a specific antigen, also binds to other structurally similar molecules, it is known as cross-reactivity. This phenomenon can be both a valuable tool and a significant pitfall in immunological assays. While it can be exploited to detect a class of related compounds, unintended cross-reactivity can lead to false positives and inaccurate quantification. The degree of cross-reactivity is largely dependent on the structural similarity between the original immunogen and the cross-reacting molecules, particularly at the epitope, the specific site of antibody binding.

Case Study 1: Cross-Reactivity of an Anti-Fentanyl Antibody with Fentanyl Analogs

The opioid crisis has led to the emergence of numerous fentanyl analogs, making their detection a critical challenge. Immunoassays are often used for rapid screening, and the cross-reactivity of the antibodies employed is a key performance characteristic.

A study evaluated the cross-reactivity of a commercial fentanyl enzyme-linked immunosorbent assay (ELISA) kit against nine different fentanyl analogs. The results demonstrate varying degrees of recognition, highlighting the impact of minor structural modifications on antibody binding.

Table 1: Cross-Reactivity of a Fentanyl Immunoassay with Various Fentanyl Analogs [1][2]

CompoundStructure% Cross-Reactivity
Fentanyl (Reference)
alt text
100%
Acetylfentanyl
alt text
99% ± 11%
Acrylfentanyl
alt text
94% ± 10%
OcfentanilN/AN/A
2-FluorofentanylN/AN/A
ValerylfentanylN/AN/A
CyclopropylfentanylN/AN/A
TetrahydrofuranylfentanylN/AN/A
Furanylfentanyl
alt text
20% ± 1%
4-FluoroisobutyrfentanylN/A25% ± 1%
Carfentanil
alt text
Not Detected

The data clearly shows that even small changes to the fentanyl molecule, such as the addition of a furan group in furanylfentanyl, can significantly reduce antibody recognition. Conversely, the high cross-reactivity with acetylfentanyl and acrylfentanyl suggests their core structures are very similar to fentanyl at the antibody binding site. The complete lack of detection for carfentanil, a highly potent analog, is a critical finding with implications for public health and safety.[3]

Experimental Workflow: Competitive ELISA for Fentanyl Analogs

The cross-reactivity data was generated using a competitive ELISA. In this assay, the fentanyl analog in the sample competes with a labeled fentanyl conjugate for binding to a limited number of anti-fentanyl antibody sites. A higher concentration of the analog in the sample results in less binding of the labeled conjugate and a weaker signal, allowing for quantification of cross-reactivity.

ELISA_Workflow cluster_plate Microtiter Plate Well cluster_sample Sample Addition cluster_binding Competitive Binding cluster_wash Washing Step cluster_detection Detection Ab Anti-Fentanyl Antibody Coated on Well Sample Sample (contains Fentanyl Analog) Labeled_Fentanyl Enzyme-Labeled Fentanyl Bound_Complex Antibody-Antigen Complex Formation Sample->Bound_Complex Labeled_Fentanyl->Bound_Complex Competition Wash Remove Unbound Reagents Bound_Complex->Wash Substrate Add Substrate Wash->Substrate Color_Development Color Development Substrate->Color_Development Readout Measure Absorbance Color_Development->Readout

Competitive ELISA workflow for determining antibody cross-reactivity.
Detailed Experimental Protocol: Competitive ELISA

  • Coating: Microtiter plates are coated with an anti-fentanyl antibody and incubated to allow for binding.

  • Blocking: Any remaining protein-binding sites on the plate are blocked to prevent non-specific binding.

  • Competition: Standards of fentanyl and samples containing fentanyl analogs are added to the wells, followed by the addition of an enzyme-labeled fentanyl conjugate. The plate is incubated to allow for competitive binding.

  • Washing: The plate is washed to remove any unbound antibodies and antigens.

  • Detection: A substrate for the enzyme is added to the wells. The enzyme converts the substrate into a colored product.

  • Measurement: The absorbance of the color is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of the fentanyl analog in the sample.

  • Calculation of Cross-Reactivity: The concentration of the analog that causes 50% inhibition of the signal (IC50) is determined. The percent cross-reactivity is calculated as: (% Cross-Reactivity) = (IC50 of Fentanyl / IC50 of Analog) x 100.[3]

Case Study 2: Cross-Reactivity of a Monoclonal Anti-Cortisol Antibody

Corticosteroids are a class of steroid hormones with similar chemical structures. Immunoassays for specific corticosteroids must be carefully validated for cross-reactivity with other endogenous or synthetic steroids to avoid inaccurate measurements.

A study characterized a monoclonal antibody (clone C13) raised against cortisol. Its cross-reactivity with structurally similar steroids was determined to assess its specificity.

Table 2: Cross-Reactivity of a Monoclonal Anti-Cortisol Antibody (Clone C13) [4]

CompoundStructure% Cross-Reactivity
Cortisol (Reference)
alt text
100%
Prednisolone
alt text
30%
Cortisone
alt text
25%
Corticosterone
alt text
10%
11-desoxycortisol
alt text
5%
17-α-OH-progesterone
alt text
No Reactivity

The results indicate that the anti-cortisol antibody exhibits significant cross-reactivity with prednisolone and cortisone, which differ from cortisol by only a double bond and a ketone group, respectively. The lower cross-reactivity with corticosterone and 11-desoxycortisol, and the absence of reactivity with 17-α-OH-progesterone, which lacks the hydroxyl group at position 21, demonstrates the antibody's specificity for certain structural features.

Logical Relationship of Steroid Structures and Cross-Reactivity

The degree of cross-reactivity is directly related to the structural similarity of the steroid molecules to cortisol, particularly the modifications around the C and D rings and the side chain.

Steroid_Cross_Reactivity Cortisol Cortisol (100%) Prednisolone Prednisolone (30%) Cortisol->Prednisolone High Similarity Cortisone Cortisone (25%) Cortisol->Cortisone High Similarity Corticosterone Corticosterone (10%) Cortisol->Corticosterone Moderate Similarity Desoxycortisol 11-desoxycortisol (5%) Cortisol->Desoxycortisol Low Similarity Progesterone 17-α-OH-progesterone (0%) Cortisol->Progesterone Very Low Similarity

Structural similarity and resulting antibody cross-reactivity.

Advanced Techniques for Cross-Reactivity Analysis: Surface Plasmon Resonance (SPR)

While ELISA is a robust method for determining cross-reactivity, Surface Plasmon Resonance (SPR) offers a real-time, label-free alternative for characterizing molecular interactions. SPR measures the change in the refractive index at the surface of a sensor chip as an analyte flows over and binds to a ligand immobilized on the chip. This allows for the determination of binding kinetics (association and dissociation rates) and affinity.

Experimental Workflow: SPR for Small Molecule-Antibody Interaction

SPR_Workflow cluster_chip Sensor Chip cluster_analyte Analyte Injection cluster_binding_phase Binding Phase cluster_data Data Analysis Immobilized_Ab Immobilized Antibody Analyte Small Molecule Derivative Association Association Analyte->Association Equilibrium Equilibrium Association->Equilibrium Dissociation Dissociation Equilibrium->Dissociation Sensorgram Generate Sensorgram Dissociation->Sensorgram Kinetics Calculate ka, kd, KD Sensorgram->Kinetics

Workflow for Surface Plasmon Resonance (SPR) analysis.
Detailed Experimental Protocol: Surface Plasmon Resonance (SPR)

  • Immobilization: The antibody is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the small molecule derivative (analyte) is flowed over the sensor chip surface.

  • Association: The binding of the analyte to the immobilized antibody is monitored in real-time, generating an association curve.

  • Equilibrium: The flow of the analyte continues until the binding reaches a steady state (equilibrium).

  • Dissociation: The analyte solution is replaced with a buffer, and the dissociation of the analyte from the antibody is monitored, generating a dissociation curve.

  • Data Analysis: The resulting sensorgram (a plot of response units versus time) is analyzed to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity. By comparing the KD values for the primary ligand and its derivatives, a quantitative measure of cross-reactivity can be obtained.[5][6]

Conclusion

The specificity of an antibody is a critical parameter that dictates the reliability of an immunoassay. As demonstrated by the case studies on fentanyl analogs and corticosteroids, minor structural modifications in a molecule can have a profound impact on antibody recognition. Therefore, it is imperative for researchers to thoroughly validate their antibodies against potentially cross-reacting compounds that may be present in their samples. Techniques like competitive ELISA and SPR provide robust platforms for quantifying cross-reactivity and ensuring the accuracy of experimental data. This guide serves as a foundational resource for understanding and evaluating antibody cross-reactivity, ultimately contributing to more reproducible and reliable scientific research.

References

Head-to-head comparison of the pharmacological profiles of sibutramine and its brominated analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the pharmacological profiles of the withdrawn anti-obesity drug sibutramine and its structural analogs. The information presented herein is intended for research and drug development purposes, summarizing key experimental data on their interactions with monoamine transporters and providing detailed methodologies for the cited experiments.

Introduction

Sibutramine, a serotonin-norepinephrine reuptake inhibitor (SNRI), was formerly prescribed for the management of obesity.[1][2] Its therapeutic effects were primarily attributed to its active metabolites, desmethylsibutramine (M1) and didesmethylsibutramine (M2), which enhance satiety and increase energy expenditure by blocking the reuptake of norepinephrine (NE), serotonin (5-HT), and to a lesser extent, dopamine (DA) in the central nervous system.[1][3] However, due to concerns over cardiovascular side effects, sibutramine was withdrawn from the market in many countries.[4] Despite its withdrawal, clandestine adulteration of herbal weight loss supplements with sibutramine and its analogs remains a public health issue.[5] This guide focuses on the pharmacological profiles of sibutramine and its analogs, with a particular emphasis on their potencies at the norepinephrine transporter (NET), serotonin transporter (SERT), and dopamine transporter (DAT).

Comparative Pharmacological Data

The primary mechanism of action for sibutramine and its analogs is the inhibition of monoamine reuptake. The following table summarizes the in vitro binding affinities (Ki) of sibutramine's metabolites and various structural analogs for the human serotonin, norepinephrine, and dopamine transporters. Lower Ki values indicate higher binding affinity.

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)
Desmethylsibutramine (M1)925105
Didesmethylsibutramine (M2)123898
Chloro-analog1545150
Homo-analog2268210
Benzyl-analog447>10,000>10,000
Formyl-analog>10,000>10,000>10,000
Data sourced from in vitro competitive ligand binding assays.[5]

The data clearly indicates that the desmethyl and didesmethyl metabolites of sibutramine, along with its chloro and homo-analogs, are potent inhibitors of both SERT and NET, with a lower affinity for DAT.[5] In contrast, the benzyl and formyl analogs exhibit significantly weaker binding to all three transporters.[5]

Signaling Pathways and Mechanism of Action

Sibutramine and its active analogs exert their effects by blocking the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration and duration of action of these neurotransmitters on post-synaptic receptors. This enhanced monoaminergic neurotransmission in brain regions controlling appetite and energy expenditure is believed to be the primary mechanism for its anorectic and thermogenic effects.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Sibutramine/Analog Sibutramine/Analog SERT/NET SERT / NET Transporters Sibutramine/Analog->SERT/NET Inhibition Monoamines_cleft Increased 5-HT / NE Monoamines_in 5-HT / NE Monoamines_in->SERT/NET Reuptake Receptors Postsynaptic Receptors (5-HT & Adrenergic) Monoamines_cleft->Receptors Binding Signal Signal Transduction Receptors->Signal Therapeutic Effects Enhanced Satiety & Increased Energy Expenditure Signal->Therapeutic Effects Leads to

Mechanism of Action of Sibutramine and its Analogs.

Experimental Protocols

The following sections detail the methodologies used to obtain the pharmacological data presented in this guide.

In Vitro Radioligand Binding Assays

These assays are conducted to determine the binding affinity (Ki) of a test compound for a specific receptor or transporter.

Objective: To quantify the affinity of sibutramine and its analogs for the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Materials:

  • HEK293 cells stably expressing human SERT, NET, or DAT.

  • Radioligands: [³H]citalopram (for SERT), [³H]nisoxetine (for NET), and [³H]WIN 35,428 (for DAT).

  • Test compounds: Sibutramine, its metabolites, and brominated analogs.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter to confluency.

    • Harvest cells and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer.

    • Determine protein concentration using a standard protein assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of a known inhibitor (e.g., fluoxetine for SERT).

    • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection cluster_analysis Data Analysis Cell_Culture Culture HEK293 cells expressing transporter Membrane_Prep Prepare cell membranes Cell_Culture->Membrane_Prep Incubation Incubate membranes with radioligand & test compound Membrane_Prep->Incubation Filtration Filter to separate bound & free radioligand Incubation->Filtration Counting Count radioactivity Filtration->Counting IC50_Calc Calculate IC50 Counting->IC50_Calc Ki_Calc Calculate Ki using Cheng-Prusoff equation IC50_Calc->Ki_Calc

Workflow for In Vitro Radioligand Binding Assay.
In Vivo Microdialysis

This technique is used to measure the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals following drug administration.

Objective: To determine the effect of sibutramine and its analogs on extracellular levels of serotonin, norepinephrine, and dopamine in the brain.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Perfusion pump.

  • Fraction collector.

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., hypothalamus or striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) using a fraction collector.

    • After a baseline collection period, administer the test compound (sibutramine or analog) systemically (e.g., via intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration.

  • Neurotransmitter Analysis:

    • Analyze the collected dialysate samples for serotonin, norepinephrine, and dopamine concentrations using HPLC-ED.

  • Data Analysis:

    • Express the neurotransmitter concentrations as a percentage of the average baseline levels.

    • Compare the time course and magnitude of the changes in extracellular neurotransmitter levels between different treatment groups.

Conclusion

This guide provides a comparative overview of the pharmacological profiles of sibutramine and its structural analogs. The presented data highlights the potent monoamine reuptake inhibitory properties of sibutramine's active metabolites and certain halogenated analogs, particularly at the serotonin and norepinephrine transporters. The detailed experimental protocols offer a foundation for researchers to conduct further investigations into the structure-activity relationships and potential therapeutic or toxicological profiles of these compounds. The provided visualizations aim to clarify the underlying mechanism of action and experimental workflows. It is imperative that this information is used responsibly within the confines of ethical research and drug development practices.

References

Safety Operating Guide

Proper Disposal of 1-(4-Bromophenyl)cyclobutanecarbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(4-Bromophenyl)cyclobutanecarbonitrile, a compound used in research and development. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Hazard Profile and Safety Summary

For safe handling, it is imperative to use personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[1] All work with this compound should be conducted in a well-ventilated area or a fume hood.[1]

Here is a summary of hazard classifications for analogous compounds:

CompoundCAS NumberGHS Hazard Statements
1-(4-Chlorophenyl)-1-cyclobutanecarbonitrile28049-61-8H302 + H312 + H332: Harmful if swallowed, in contact with skin or if inhaled.[2][3]
1-(4-Bromophenyl)cyclopropanecarbonitrile124276-67-1H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation.[4]
[(4-Bromophenyl)sulfonyl]acetonitrile126891-45-0H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1]

Experimental Protocol: Disposal Procedure

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound from a laboratory setting. This procedure is based on best practices for the disposal of halogenated organic compounds and nitriles.

Objective: To safely collect, label, and arrange for the disposal of this compound waste in accordance with institutional and regulatory guidelines.

Materials:

  • Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, lab coat, safety goggles.

  • Designated, leak-proof, and clearly labeled hazardous waste container for halogenated organic waste.

  • Waste manifest or tag as required by your institution's Environmental Health and Safety (EHS) office.

Procedure:

  • Segregation of Waste:

    • Isolate waste containing this compound from other waste streams.

    • Do not mix with non-halogenated organic waste.[5] This is a critical step as halogenated waste requires specific disposal methods, often incineration at high temperatures.

  • Containerization:

    • Transfer the waste into a designated hazardous waste container. This container should be made of a material compatible with the chemical.

    • Ensure the container is in good condition, free from leaks or damage, and has a secure, tight-fitting lid.

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."

    • Identify the contents, including the full chemical name: "this compound."

    • Indicate the approximate concentration and quantity of the waste.

    • Include any other information required by your institution's EHS department.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.

    • This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Ensure the storage area is away from sources of ignition and incompatible materials.

  • Disposal Request:

    • Once the container is full or the project is complete, contact your institution's EHS office to arrange for pickup and disposal.

    • Follow all institutional procedures for waste collection, which may include completing a chemical waste manifest.

  • Decontamination of Empty Containers:

    • Empty containers that held this compound must be managed as hazardous waste unless properly decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., acetone or ethanol).

    • Collect the rinsate and dispose of it as halogenated organic waste.

    • After triple rinsing, deface the original label and dispose of the container as regular solid waste, in accordance with institutional policy.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: Waste Generation waste_type Is the waste contaminated with This compound? start->waste_type halogenated_waste Collect in designated 'Halogenated Organic Waste' container waste_type->halogenated_waste Yes non_halogenated_waste Follow standard procedure for non-halogenated waste waste_type->non_halogenated_waste No label_container Label container with full chemical name and hazards halogenated_waste->label_container store_safely Store in designated satellite accumulation area label_container->store_safely contact_ehs Contact Environmental Health & Safety for waste pickup store_safely->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Decision tree for the proper segregation and disposal of laboratory waste containing this compound.

References

Essential Safety and Logistical Information for Handling 1-(4-Bromophenyl)cyclobutanecarbonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of 1-(4-Bromophenyl)cyclobutanecarbonitrile. The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Risk Assessment

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

A thorough risk assessment should be conducted before commencing any work with this compound.

Personal Protective Equipment (PPE)

The minimum PPE for handling this compound includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[3] This should be supplemented with the following:

PPE CategorySpecification
Hand Protection Disposable nitrile gloves are the minimum requirement for incidental contact.[3] They should be removed immediately after contamination.[3][4] For prolonged handling, consider double-gloving or using thicker, chemical-resistant gloves.[3][4]
Eye and Face Protection Chemical splash goggles are required for protection against liquid splashes and vapors.[3] A face shield worn over safety glasses is necessary when there is a risk of explosion or significant splash hazard.[5][6]
Body Protection A standard laboratory coat should be worn and kept buttoned.[6] For handling larger quantities or in situations with a higher risk of splashing, a chemically resistant apron or suit is recommended.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][7] If engineering controls are insufficient, a respirator with an appropriate filter (e.g., type ABEK) may be necessary.

Operational Plan: Step-by-Step Handling Procedure

1. Preparation:

  • Ensure a chemical fume hood is operational and available.
  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.[7]
  • Assemble all necessary equipment and reagents.
  • Don the required PPE as outlined in the table above.

2. Handling:

  • Conduct all manipulations of this compound within a certified chemical fume hood.[2]
  • Avoid direct contact with the substance.[2]
  • Prevent the formation and spread of dust.[2]
  • Use appropriate tools (spatulas, scoops) for transferring the solid material.
  • Keep containers tightly closed when not in use.[2][7]

3. In Case of a Spill:

  • Evacuate the immediate area.
  • Alert colleagues and the laboratory supervisor.
  • Wearing appropriate PPE, sweep up the solid material and place it into a suitable, labeled container for disposal.[7][8]
  • Clean the spill area with an appropriate solvent and decontaminating solution.

4. First Aid Measures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[7][8] Seek medical attention if irritation persists.[7][8]
  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15 minutes, including under the eyelids.[7][8] Remove contact lenses if present and easy to do.[7] Continue rinsing and seek immediate medical attention.[7]
  • Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[7][8] If the person is not breathing, provide artificial respiration.[7] Seek medical attention.[7]
  • Ingestion: Clean the mouth with water.[7] Do not induce vomiting.[2] Seek immediate medical attention.[7]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

1. Waste Segregation:

  • Collect all solid waste, including contaminated PPE (gloves, etc.), in a dedicated, clearly labeled, and sealed hazardous waste container.
  • Collect liquid waste containing this compound in a separate, labeled, and sealed container. Avoid mixing with incompatible waste streams.

2. Neutralization/Decontamination (if applicable and safe):

  • For residual amounts on glassware or equipment, decontamination may be possible. However, specific neutralization procedures for this compound are not established.
  • Brominated organic compounds can be persistent.[9]

3. Final Disposal:

  • Dispose of the sealed hazardous waste containers through your institution's certified hazardous waste management provider.[10]
  • Do not dispose of this chemical down the drain or in regular trash.[7]

Experimental Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Procedures prep1 Conduct Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work in Fume Hood prep3->handle1 handle2 Transfer Compound handle1->handle2 em1 Spill Response handle1->em1 em2 First Aid handle1->em2 handle3 Close Container After Use handle2->handle3 handle2->em1 handle2->em2 disp1 Segregate Waste handle3->disp1 disp2 Label Waste Container disp1->disp2 disp3 Arrange for Professional Disposal disp2->disp3

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.